molecular formula C7H14O2 B1595691 3-Methylhexanoic acid CAS No. 3780-58-3

3-Methylhexanoic acid

Cat. No.: B1595691
CAS No.: 3780-58-3
M. Wt: 130.18 g/mol
InChI Key: NZQMQVJXSRMTCJ-UHFFFAOYSA-N
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Description

3-Methyl-hexanoic acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhexanoic acid
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InChI

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
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InChI Key

NZQMQVJXSRMTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID00863273
Record name 3-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
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CAS No.

3780-58-3
Record name 3-Methylhexanoic acid
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Record name 3-Methylhexanoic acid
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Foundational & Exploratory

(S)-3-Methylhexanoic acid absolute configuration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Absolute Configuration of (S)-3-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, with profound implications in drug development, materials science, and flavor and fragrance industries. (S)-3-Methylhexanoic acid, a seemingly simple branched-chain fatty acid, serves as an exemplary case study for the rigorous analytical workflows required to unambiguously assign stereochemistry. This technical guide provides a comprehensive overview of the principles and methodologies for determining the absolute configuration of (S)-3-Methylhexanoic acid. We will delve into the theoretical underpinnings of chirality, the practical application of the Cahn-Ingold-Prelog (CIP) priority rules, and a critical evaluation of various analytical techniques, including chiroptical methods, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. This guide is intended to be a practical resource for researchers, offering not just protocols, but also the rationale behind methodological choices to ensure scientific integrity and robust, defensible results.

The Significance of Chirality: The Case of 3-Methylhexanoic Acid

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. This is particularly critical in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.

(S)-3-Methylhexanoic acid is a chiral carboxylic acid that finds applications as a building block in the synthesis of pharmaceuticals and as a component in flavor and fragrance compositions.[2] For instance, it is structurally related to intermediates used in the synthesis of drugs like Pregabalin, where stereochemical purity is paramount for therapeutic efficacy and safety.[3][4][5] The distinct olfactory properties of enantiomers of chiral molecules are also well-documented, making the stereospecific synthesis and analysis of compounds like this compound crucial for the flavor and fragrance industry.[6][7]

Theoretical Foundation: Assigning the (S) Configuration

The designation '(S)' in (S)-3-Methylhexanoic acid refers to its absolute configuration at the C3 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11] A thorough understanding of these rules is essential for any discussion of stereochemistry.

The Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules provide a systematic method for assigning a priority to the four different substituents attached to a stereocenter.[8][9]

  • Rule 1: Priority by Atomic Number: The higher the atomic number of the atom directly attached to the stereocenter, the higher its priority.[8][10]

  • Rule 2: The First Point of Difference: If two or more atoms directly attached to the stereocenter are the same, we move to the next atoms along the substituent chains until a point of difference is found. The substituent with the atom of higher atomic number at this first point of difference receives the higher priority.[8][9]

  • Rule 3: Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[9][11]

Application of CIP Rules to this compound

Let's apply these rules to the stereocenter (C3) of this compound:

The four groups attached to C3 are:

  • -H (Hydrogen)

  • -CH₃ (Methyl group)

  • -CH₂CH₂CH₃ (Propyl group)

  • -CH₂COOH (Carboxymethyl group)

Priority Assignment:

  • -CH₂COOH (Priority 1): The carbon is attached to another carbon. Moving along the chain, the C2 carbon is attached to the C1 of the carboxyl group, which is bonded to two oxygen atoms.

  • -CH₂CH₂CH₃ (Priority 2): The carbon is attached to another carbon. Moving along the chain, the C4 carbon is attached to another carbon (C5). Comparing the atoms attached to C2 (in the carboxymethyl group) and C4 (in the propyl group), the carboxyl carbon (C1) takes precedence over the C5 carbon due to its bonds with oxygen.

  • -CH₃ (Priority 3): The carbon is attached only to hydrogen atoms.

  • -H (Priority 4): Hydrogen has the lowest atomic number.

Determining the 'S' Configuration:

To assign the configuration, we orient the molecule so that the lowest priority group (H) is pointing away from the viewer. Then, we trace the path from priority 1 to 2 to 3. For (S)-3-Methylhexanoic acid, this path is counter-clockwise, hence the 'S' (Sinister) designation.[12][13][14]

CIP_Rules cluster_molecule (S)-3-Methylhexanoic acid cluster_priority Priority Assignment cluster_config Configuration Determination C3 C3 H H (4) C3->H away CH3 CH3 (3) C3->CH3 Propyl CH2CH2CH3 (2) C3->Propyl Carboxymethyl CH2COOH (1) C3->Carboxymethyl p1 1. -CH2COOH p2 2. -CH2CH2CH3 p3 3. -CH3 p4 4. -H one 1 two 2 one->two Counter-clockwise = S three 3 two->three Counter-clockwise = S three->one Mosher_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis S_acid (S)-3-Methylhexanoic Acid reduction Reduction (e.g., LiAlH4) S_acid->reduction S_alcohol (S)-3-Methylhexan-1-ol reduction->S_alcohol R_Mosher (R)-Mosher's Acid Chloride S_alcohol->R_Mosher S_Mosher (S)-Mosher's Acid Chloride S_alcohol->S_Mosher R_ester (R)-MTPA Ester R_Mosher->R_ester S_ester (S)-MTPA Ester S_Mosher->S_ester NMR 1H NMR Spectroscopy R_ester->NMR S_ester->NMR delta Calculate Δδ (δS - δR) NMR->delta config Determine Absolute Configuration delta->config

References

The Unseen Architect: A Technical Guide to 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-methylhexanoic acid, a molecule that, while not a household name, plays a significant role in the chemical language of the natural world. From its contribution to the characteristic aroma of goat milk to its presence in human sweat and its potential as an insect pheromone, this branched-chain fatty acid is a fascinating subject of study. This document will delve into the historical context of its discovery, its synthesis, its diverse biological roles, and the analytical techniques used for its characterization, offering valuable insights for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Branched-Chain Fatty Acids

The story of this compound is intrinsically linked to the broader history of fatty acid research. The early 19th century marked the beginning of our understanding of these fundamental biological molecules. In 1823, the French chemist Michel Eugène Chevreul laid the groundwork by isolating the first branched-chain fatty acid, isovaleric acid, from dolphin and porpoise oil[1]. This discovery opened the door to the realization that fatty acids were not just simple straight-chain structures.

However, the precise identification and characterization of individual fatty acids, particularly minor or branched-chain variants, remained a significant challenge for over a century. Early methods relied on fractional distillation of esters and crystallization of metal salts or urea complexes, which were often arduous and lacked the resolution to separate complex mixtures[2].

The true revolution in fatty acid analysis arrived in the mid-1950s with the advent of gas-liquid chromatography (GLC)[2]. This powerful technique, coupled with mass spectrometry (MS), allowed for the separation and identification of individual fatty acids with unprecedented accuracy and sensitivity. It was through the application of these and other modern analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, that the ubiquitous nature and diverse roles of molecules like this compound were fully appreciated[2][3][4].

Physicochemical Properties of this compound

This compound, also known as 3-methylcaproic acid, is a medium-chain fatty acid. Its fundamental properties are summarized in the table below.[5][6][7][8]

PropertyValue
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS Registry Number 3780-58-3
Appearance Liquid
Classification Branched-chain fatty acid, Medium-chain fatty acid

Synthesis of this compound: A Laboratory Perspective

The synthesis of this compound can be achieved through various organic chemistry routes. A common and illustrative method involves a malonic ester synthesis, which allows for the controlled formation of the carbon skeleton.

Experimental Protocol: Malonic Ester Synthesis of this compound[9]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl malonate

  • 2-Bromopentane

  • 50% aqueous potassium hydroxide solution

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Sodium Ethoxide Formation: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve sodium metal (1.827 mol) in absolute ethanol (500 ml). This reaction is exothermic and produces sodium ethoxide.

  • Malonic Ester Alkylation: To the stirred solution of sodium ethoxide, add ethyl malonate (1.806 mol) in one portion. Subsequently, add 2-bromopentane (1.738 mol) dropwise. The rate of addition should be controlled to maintain a gentle reflux as sodium bromide precipitates. After the addition is complete, reflux the mixture for 3 hours.

  • Saponification: Cool the reaction mixture to room temperature. Slowly add a 50% aqueous potassium hydroxide solution (510 g) dropwise. Gently heat the mixture and reflux for 4 hours to saponify the ester groups.

  • Decarboxylation: After cooling, distill off the ethanol. Add concentrated hydrochloric acid (500 ml) and reflux the mixture for one hour to protonate the carboxylate and facilitate decarboxylation.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract three times with diethyl ether (500 ml each).

    • Combine the ether layers and wash twice with brine (200 ml each).

    • Dry the ether layer over anhydrous sodium sulfate.

    • Remove the ether by distillation.

    • Heat the residue at 180°C until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

    • Distill the resulting crude product under reduced pressure to obtain pure dl-3-methylhexanoic acid.

Synthesis_Workflow cluster_step1 Step 1: Sodium Ethoxide Formation cluster_step2 Step 2: Malonic Ester Alkylation cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Na Sodium Metal NaOEt Sodium Ethoxide Na->NaOEt dissolves in EtOH Absolute Ethanol EtOH->NaOEt MalonicEster Ethyl Malonate AlkylatedEster Alkylated Malonic Ester NaOEt->AlkylatedEster deprotonates MalonicEster->AlkylatedEster Bromopentane 2-Bromopentane Bromopentane->AlkylatedEster alkylates KOH Potassium Hydroxide Dicarboxylate Dicarboxylate Salt AlkylatedEster->Dicarboxylate KOH->Dicarboxylate hydrolyzes HCl Hydrochloric Acid FinalProduct This compound Dicarboxylate->FinalProduct HCl->FinalProduct protonates & heats

Caption: Malonic ester synthesis of this compound.

Natural Occurrence and Biological Significance

This compound is found in a variety of natural sources, where it often plays a crucial role in chemical communication and flavor profiles.

The Scent of Humanity: A Key Component of Axillary Sweat

One of the most well-documented roles of this compound is its contribution to human body odor. It is a key component of the volatile fatty acids found in axillary (armpit) sweat[9]. The apocrine glands in the armpits secrete a precursor-rich sweat that is initially odorless. The characteristic scent is the result of the metabolic activity of the skin microbiome. Bacteria, such as Staphylococcus epidermidis and species of Corynebacterium, break down non-volatile precursors in sweat to produce a complex mixture of volatile compounds, including this compound[9]. The presence and relative abundance of this and other fatty acids contribute to the individual-specific nature of body odor.

The "Goaty" Note: Flavor Chemistry of Goat Milk

In the realm of food science, this compound is a well-known contributor to the characteristic flavor and aroma of goat milk, often described as "goaty"[10][11]. The concentration of this and other short- and medium-chain fatty acids in goat milk is influenced by factors such as the animal's diet and genetics[11][12][13][14]. While this flavor can be considered desirable in some cheese and dairy products, it can be perceived as an off-flavor in fresh milk by some consumers[10]. Understanding the factors that influence the levels of this compound is therefore of significant interest to the dairy industry.

A Whisper in the Wind: A Potential Role in Insect Communication

Branched-chain fatty acids are a common class of compounds used by insects as pheromones for communication, including sex and aggregation pheromones[15][16][17]. While the specific role of this compound as a primary pheromone in many insect species is still an active area of research, its structural motifs are found in known pheromones. For example, derivatives of branched-chain fatty acids are known to be involved in the courtship behavior of certain moth species[15]. The study of insect chemical ecology continues to reveal the intricate ways in which molecules like this compound mediate interactions between individuals and their environment.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids like this compound deviates from the typical fatty acid synthesis pathway that produces straight-chain fatty acids. The key difference lies in the initial "primer" molecule used to initiate the fatty acid chain. While straight-chain fatty acid synthesis primarily uses acetyl-CoA as a primer, the synthesis of branched-chain fatty acids utilizes primers derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine)[18][19].

The elongation of the fatty acid chain then proceeds via the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA[19][20]. The incorporation of these branched primers results in the characteristic methyl branches along the fatty acid backbone.

Biosynthesis_Pathway cluster_primers Branched-Chain Amino Acid Catabolism cluster_elongation Fatty Acid Elongation BCAA Valine, Leucine, Isoleucine BCKA Branched-Chain α-Keto Acids BCAA->BCKA BC_CoA Branched-Chain Acyl-CoAs (e.g., Isobutyryl-CoA, Isovaleryl-CoA) BCKA->BC_CoA FAS Fatty Acid Synthase (FAS) Complex BC_CoA->FAS Primer BCFA Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS 2-Carbon Donor

Caption: Generalized biosynthesis of branched-chain fatty acids.

Conclusion

This compound, though a seemingly simple molecule, is a testament to the complexity and elegance of chemical communication and flavor chemistry in the natural world. From its subtle influence on the aroma of dairy products to its role in the intricate language of insects and the personal scent of humans, this branched-chain fatty acid continues to be a subject of scientific inquiry. A thorough understanding of its history, synthesis, and biological functions provides a valuable foundation for researchers across a spectrum of disciplines, from food science and entomology to microbiology and drug development.

References

Olfactory Perception of 3-Methylhexanoic Acid Enantiomers: A Technical Guide to Sensory and Molecular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The human olfactory system possesses the remarkable ability to distinguish between subtle variations in molecular structure. Among the most fascinating examples of this chemical acuity is the perception of enantiomers—chiral molecules that are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, enantiomers can elicit dramatically different olfactory responses, a phenomenon known as enantioselective olfaction. This guide provides an in-depth technical exploration of the sensory and molecular underpinnings of olfactory perception, using the enantiomers of 3-methylhexanoic acid as a focal point. This branched-chain fatty acid is a significant contributor to human axillary odor, making the study of its enantiomers relevant to the fields of fragrance, consumer products, and chemical ecology. For researchers, scientists, and drug development professionals, understanding the principles and methodologies for analyzing chiral odorants is paramount for the rational design of new fragrance ingredients, malodor counteractants, and therapeutic agents targeting the olfactory system.

The Principle of Enantioselective Olfaction

The differential perception of enantiomers is a direct consequence of the chiral nature of the olfactory receptors (ORs) themselves. ORs are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[1] The binding pocket of an OR is a three-dimensional, chiral environment. Consequently, the two enantiomers of a chiral odorant can have different affinities and efficacies for a given OR, leading to distinct patterns of receptor activation. This differential activation at the periphery is then translated into a unique neural code in the olfactory bulb and ultimately interpreted by the brain as two different smells.[1]

A classic example of this is the carvone enantiomers: (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone smells of caraway.[1] This principle extends to a wide range of chiral molecules, including the acidic components of human sweat. While direct and comprehensive sensory data for the enantiomers of this compound is not extensively published, the closely related compound, 3-hydroxy-3-methylhexanoic acid (HMHA), serves as an excellent proxy for understanding the expected perceptual differences.

Odor Profile of a Related Chiral Acid: 3-Hydroxy-3-methylhexanoic Acid

Sensory panel data for the enantiomers of HMHA, a key component of human sweat malodor, clearly demonstrates enantioselective perception.[2][3] These differences are crucial for understanding the overall character of human body odor.[4][5]

EnantiomerReported Odor Descriptors
(R)-(-)-3-hydroxy-3-methylhexanoic acid Cumin spice-like, weak animalic[3]
(S)-(+)-3-hydroxy-3-methylhexanoic acid Armpit-like, strong spicy, cumin spice-like[3]

This data strongly suggests that the (S)-enantiomer is the more impactful contributor to the characteristic "body odor" scent. This highlights the critical importance of chiral analysis in accurately characterizing complex aromas.

Synthesis and Chiral Separation of this compound Enantiomers

The study of enantioselective olfaction is predicated on the availability of enantiomerically pure compounds. Impurities, especially a small amount of a potent-smelling enantiomer, can drastically alter the perceived odor of the less potent one.[1] Therefore, robust synthetic and separation methodologies are essential.

Synthetic Strategy

A common approach to synthesizing chiral 3-methylalkanoic acids involves the use of chiral auxiliaries or asymmetric hydrogenation.[6][7] A plausible synthetic route for producing a racemic mixture of this compound is outlined below.

G cluster_0 Synthesis of Racemic this compound Diethyl malonate Diethyl malonate Knoevenagel Knoevenagel Condensation Diethyl malonate->Knoevenagel Butanal Butanal Butanal->Knoevenagel Intermediate1 Diethyl 2-butylidenemalonate Knoevenagel->Intermediate1 Michael Michael Addition (e.g., with Lithium dimethylcuprate) Intermediate1->Michael Intermediate2 Diethyl 2-(1-methylpropyl)malonate Michael->Intermediate2 Hydrolysis Hydrolysis & Decarboxylation (e.g., NaOH, then H3O+, heat) Intermediate2->Hydrolysis Racemic_Acid Racemic this compound Hydrolysis->Racemic_Acid

Caption: Synthetic pathway for racemic this compound.

Chiral Resolution Protocol

Once the racemic mixture is synthesized, the enantiomers must be separated. This is commonly achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.

Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine resolving agent, such as (R)-(+)-α-methylbenzylamine.

  • Crystallization: Allow the resulting diastereomeric salts to crystallize. The two diastereomers, [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine], will have different solubilities. One will preferentially crystallize out of solution.

  • Separation: Filter the crystals from the mother liquor.

  • Liberation of Enantiomer: Treat the separated crystals with a strong acid (e.g., HCl) to protonate the amine, liberating the enantiomerically enriched this compound. Extract the acid into an organic solvent.

  • Isolation of the Other Enantiomer: Treat the mother liquor from step 3 with a strong acid and extract the other enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of each fraction using chiral gas chromatography (see Section 3.1). Repeat the crystallization process if necessary to achieve >99% e.e.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[8][9] This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific scent.

G cluster_0 GC-Olfactometry Workflow Sample Sample Injection (e.g., enantiomer solution) GC_Column Chiral GC Column (e.g., Cyclodextrin-based) Sample->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) (Quantitative Data) Splitter->FID ~50% Sniff_Port Olfactometry Port (Humidified Air) Splitter->Sniff_Port ~50% Chromatogram Chromatogram FID->Chromatogram Assessor Human Assessor (Sensory Data) Sniff_Port->Assessor Aromagram Aromagram Assessor->Aromagram

Caption: Gas Chromatography-Olfactometry (GC-O) experimental setup.

Protocol for Chiral GC-O Analysis of this compound

This protocol describes the analysis of the separated enantiomers to confirm their odor character and purity.

  • Sample Preparation: Prepare dilute solutions (e.g., 10-100 ppm) of the (R)- and (S)-enantiomers of this compound in a suitable solvent like dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Chiral Column: A cyclodextrin-based chiral capillary column, such as a Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating fatty acid enantiomers.[8]

    • Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.

    • Injector: Split/splitless injector at 250°C. Inject 1 µL in splitless mode.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes. This program should be optimized for baseline separation of the enantiomers.

    • Effluent Splitter: A 1:1 split ratio between the FID and the olfactometry port.

    • Olfactometry Port: Heated to 230°C and supplied with humidified air to prevent nasal dehydration of the assessor.

  • Data Acquisition:

    • The assessor sniffs the effluent from the olfactometry port and records the retention time, duration, intensity, and a detailed description of any perceived odor.

    • Simultaneously, the FID records the chemical signal.

  • Data Analysis:

    • Correlate the odor events (aromagram) with the peaks on the chromatogram to assign specific odors to the (R)- and (S)-enantiomers.

    • Assess the enantiomeric purity of each sample by comparing the peak areas in the chromatogram.

Molecular Analysis: Deorphanization of Olfactory Receptors

Identifying the specific ORs that respond to this compound enantiomers is key to understanding the molecular basis of their perception. This process, known as deorphanization, typically involves expressing a library of human ORs in a heterologous cell system and then screening them against the odorants of interest.[2][10]

Heterologous Expression of Olfactory Receptors

ORs are notoriously difficult to express functionally in non-neuronal cells, as they often misfold and are retained in the endoplasmic reticulum.[11] To overcome this, several strategies are employed:

  • Receptor Tagging: An N-terminal rhodopsin tag (the first 20 amino acids of bovine rhodopsin) is often fused to the OR sequence to promote cell surface trafficking.

  • Accessory Proteins: Co-expression with receptor-transporting proteins (RTP1 and RTP2) can enhance the cell surface expression of many ORs.

  • Optimized Cell Lines: HEK293 (Human Embryonic Kidney) cells are commonly used due to their high transfection efficiency and robust signaling machinery.

Protocol for Luciferase-Based Functional Assay

This assay measures the activation of the G-protein signaling cascade downstream of the OR.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate.

    • Transfect the cells with a plasmid cocktail containing:

      • The human OR of interest (with an N-terminal Rho-tag).

      • Plasmids for RTP1 and RTP2.

      • A plasmid for Gαolf (the olfactory-specific G-protein alpha subunit).

      • A reporter plasmid containing a luciferase gene under the control of a CRE (cAMP response element) promoter.

  • Odorant Stimulation:

    • 24 hours post-transfection, replace the medium with a serum-free medium.

    • Prepare serial dilutions of the (R)- and (S)-3-methylhexanoic acid enantiomers.

    • Add the odorant solutions to the cells and incubate for 4-6 hours.

  • Luminometry:

    • Lyse the cells and add a luciferase substrate (e.g., luciferin).

    • Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in intracellular cAMP, signifying receptor activation.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the odorant concentration to generate dose-response curves.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each enantiomer on each responsive receptor. A significantly lower EC₅₀ for one enantiomer indicates enantioselective activation.

G cluster_0 Olfactory Receptor Signaling Cascade Odorant Odorant (e.g., (S)-3-MHA) OR Olfactory Receptor (OR) Gαolf Gβγ Odorant->OR:f0 Binds AC Adenylate Cyclase OR:f1->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Gene Luciferase Gene CRE->Gene Promotes Transcription Luciferase Luciferase (Light Emission) Gene->Luciferase

Caption: Luciferase reporter assay signaling pathway.

Conclusion and Future Directions

The study of the olfactory perception of this compound enantiomers exemplifies the intricate relationship between molecular structure and sensory experience. The methodologies outlined in this guide—chiral synthesis and separation, Gas Chromatography-Olfactometry, and heterologous receptor assays—provide a robust framework for dissecting this relationship. While data from related compounds strongly suggest that the (R)- and (S)-enantiomers of this compound will have distinct odor profiles and potencies, further research is required to fully characterize these differences and to deorphanize the specific human olfactory receptors responsible for their detection. Such research will not only deepen our fundamental understanding of olfaction but also provide valuable insights for the development of targeted fragrance and malodor control technologies.

References

3-Methylhexanoic acid function in microbial metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Function of 3-Methylhexanoic Acid in Microbial Metabolism

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cellular membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and influencing virulence. Among these, this compound, a medium-chain fatty acid, is of significant interest for its potential multifaceted roles in microbial physiology. This technical guide provides a comprehensive overview of the known and putative functions of this compound in microbial metabolism. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate its metabolic pathways, signaling functions, and impact on gene expression. This guide synthesizes current understanding with actionable methodologies to spur further research into this intriguing molecule.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Physiology

Bacteria exhibit remarkable adaptability to diverse and often harsh environments. A key aspect of this adaptation lies in their ability to modify the composition of their cell membranes to maintain optimal fluidity and function. Branched-chain fatty acids (BCFAs) are major constituents of the membranes of many prokaryotes, particularly Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes.[1][2] Unlike the straight-chain fatty acids predominant in eukaryotes, BCFAs introduce conformational disorder into the lipid bilayer, thereby increasing membrane fluidity, especially at low temperatures.[3] This property is critical for the survival of psychrotolerant organisms and contributes to stress tolerance and virulence in pathogenic bacteria.[1]

This compound is a specific type of BCFA, a medium-chain fatty acid with a methyl group at the third carbon position.[4] While much of the literature focuses on BCFAs as a class, understanding the specific roles of individual BCFAs like this compound is crucial for a complete picture of microbial metabolic regulation and for identifying novel targets for antimicrobial drug development.

This guide will delve into the established and hypothetical functions of this compound, providing the scientific context and detailed experimental workflows necessary for its comprehensive study.

Core Function: this compound in Maintaining Cell Membrane Fluidity

The primary and most well-established function of BCFAs, including this compound, is the regulation of cell membrane fluidity. The methyl branch disrupts the tight packing of fatty acyl chains in the membrane, lowering the phase transition temperature and maintaining the membrane in a liquid-crystalline state at lower temperatures.[3][5]

Causality Behind Experimental Choices for Membrane Fluidity Analysis

To quantitatively assess the impact of this compound on membrane fluidity, fluorescence polarization assays are a robust and widely used method.[2][4] This technique utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the lipid bilayer.[4] The degree of polarization of the emitted fluorescence is inversely proportional to the rotational freedom of the probe, which in turn reflects the fluidity of the membrane.

Experimental Protocol: Determination of Membrane Fluidity using Fluorescence Polarization

This protocol details the steps to measure membrane fluidity in a bacterial culture, such as Staphylococcus aureus, in response to supplementation with this compound.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Spectrofluorometer with polarization filters

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the growth medium. Divide the culture into two flasks: one control and one supplemented with a sub-lethal concentration of this compound. Continue incubation to allow for incorporation of the fatty acid into the cell membrane.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium.

  • DPH Labeling: Resuspend the washed cells in PBS containing a final concentration of 1 µM DPH. Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the bacterial membranes.

  • Fluorescence Polarization Measurement:

    • Transfer the DPH-labeled cell suspension to a quartz cuvette.

    • Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer.

    • Excite the sample with vertically polarized light at 360 nm and measure the emission intensity at 450 nm for both vertically (IVV) and horizontally (IVH) polarized light.

    • Similarly, excite with horizontally polarized light and measure the vertical (IHV) and horizontal (IHH) emission intensities.

  • Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

  • Data Interpretation: A lower anisotropy value indicates higher membrane fluidity. Compare the anisotropy values of the control and this compound-supplemented cultures.

Data Presentation
TreatmentFluorescence Anisotropy (r)Standard Deviation
Control[Insert Value][Insert Value]
This compound[Insert Value][Insert Value]

Table 1: Representative data table for fluorescence anisotropy measurements.

Visualization of Experimental Workflow

Membrane_Fluidity_Workflow cluster_prep Culture Preparation cluster_processing Cell Processing cluster_measurement Measurement cluster_analysis Analysis Culture Bacterial Culture (Mid-log phase) Split Split Culture Culture->Split Control Control Culture Split->Control Treated Culture + this compound Split->Treated Incubate Incubate Control->Incubate Treated->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Wash Wash with PBS Harvest->Wash DPH_Label Label with DPH Wash->DPH_Label Spectro Spectrofluorometer DPH_Label->Spectro Measure Measure Fluorescence Polarization Spectro->Measure Calculate Calculate Anisotropy Measure->Calculate Compare Compare Anisotropy Values Calculate->Compare Conclusion Determine Effect on Membrane Fluidity Compare->Conclusion

Caption: Workflow for determining the effect of this compound on bacterial membrane fluidity.

Putative Role: this compound as a Signaling Molecule

Beyond its structural role, there is growing evidence that fatty acids can act as signaling molecules in bacteria, participating in cell-to-cell communication systems like quorum sensing.[6] Quorum sensing allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as virulence, biofilm formation, and secondary metabolite production.[7] While N-acyl-homoserine lactones (AHLs) are the canonical quorum sensing signals in Gram-negative bacteria, a diversity of other small molecules, including fatty acids, are emerging as important players in microbial communication.[8]

The potential for this compound to function as a signaling molecule is an exciting area of research. Its structure, a medium-chain fatty acid, is consistent with other known lipid-derived signals.

Investigating a Signaling Role: A Hypothesis-Driven Approach

We hypothesize that this compound can act as an extracellular signal that, upon reaching a threshold concentration, interacts with a bacterial receptor to modulate the expression of target genes. To test this hypothesis, a series of experiments can be designed to identify a cognate receptor and its downstream effects.

Experimental Protocol: Investigating the Transcriptional Response to this compound using RNA-Seq

This protocol outlines the methodology to identify genes that are differentially expressed in response to exogenous this compound, providing clues to its potential signaling function.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound

  • RNA extraction kit

  • DNase I

  • Ribosomal RNA depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Step-by-Step Methodology:

  • Experimental Setup: Grow the bacterial strain to early-log phase and split the culture into two groups: a control group and a treatment group to which a defined concentration of this compound is added.

  • Time-Course Sampling: Collect samples from both cultures at multiple time points (e.g., 30, 60, and 120 minutes) post-treatment to capture the dynamic transcriptional response.

  • RNA Extraction and Purification: Immediately stabilize the RNA in the collected samples and perform total RNA extraction using a validated kit. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • rRNA Depletion and Library Preparation: Deplete the ribosomal RNA from the total RNA samples. Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner.

    • Differential Gene Expression Analysis: Use bioinformatic packages such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.[9]

    • Functional Enrichment Analysis: Perform GO term and KEGG pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound.

Visualization of RNA-Seq Workflow

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_molecular Molecular Biology cluster_bioinformatics Bioinformatic Analysis Culture_Growth Bacterial Culture (Early-log phase) Treatment Treatment with This compound Culture_Growth->Treatment Sampling Time-Course Sampling Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep Library Preparation rRNA_Depletion->Library_Prep Sequencing Next-Gen Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Mapping Read Mapping QC->Mapping DGE Differential Gene Expression (DESeq2/edgeR) Mapping->DGE Enrichment Functional Enrichment (GO/KEGG) DGE->Enrichment

Caption: Workflow for transcriptome analysis of bacterial response to this compound.

Metabolic Pathways Involving this compound

Biosynthesis of this compound

The biosynthesis of BCFAs in bacteria typically starts from branched-chain amino acid precursors. For this compound, the likely precursor is isoleucine. The biosynthesis pathway involves a series of enzymatic reactions that elongate the initial branched-chain acyl-CoA primer.

Proposed Biosynthetic Pathway:

  • Deamination and Decarboxylation: Isoleucine is converted to 2-methylbutyryl-CoA.

  • Chain Elongation: 2-Methylbutyryl-CoA serves as a primer for the fatty acid synthase (FASII) system. Through successive rounds of condensation with malonyl-ACP, reduction, dehydration, and another reduction, the acyl chain is elongated by two carbons in each cycle. The synthesis of a C7 fatty acid would involve one round of elongation.

Visualization of the Proposed Biosynthesis Pathway

Biosynthesis_Pathway Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transaminase Acyl_CoA 2-Methylbutyryl-CoA Keto_Acid->Acyl_CoA Branched-chain α-keto acid dehydrogenase Condensation Condensation (FabH) Acyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabZ) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Methylhexanoyl_ACP 3-Methylhexanoyl-ACP Reduction2->Methylhexanoyl_ACP Hydrolysis Hydrolysis Methylhexanoyl_ACP->Hydrolysis Methylhexanoic_Acid This compound Hydrolysis->Methylhexanoic_Acid

Caption: Proposed biosynthetic pathway of this compound from isoleucine.

Degradation of this compound

Bacteria are also capable of utilizing fatty acids as a carbon and energy source through the β-oxidation pathway. The degradation of a branched-chain fatty acid like this compound likely follows a modified β-oxidation pathway to handle the methyl branch.

Putative Degradation Pathway:

The degradation would proceed through rounds of oxidation, hydration, oxidation, and thiolytic cleavage, releasing acetyl-CoA in each cycle. The methyl group at the β-position presents a challenge for the standard β-oxidation enzymes, suggesting the involvement of specialized enzymes to bypass or remove this branch.

Experimental Protocol: Analysis of this compound Metabolism by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of fatty acids in biological samples.[1] This protocol describes the analysis of bacterial fatty acid methyl esters (FAMEs).

Materials:

  • Bacterial cell pellets

  • Methanol

  • Acetyl chloride or BF3-methanol

  • Hexane

  • Saturated NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system with a polar capillary column

Step-by-Step Methodology:

  • Sample Preparation and Internal Standard Spiking: To a lyophilized bacterial cell pellet, add a known amount of the internal standard.

  • Transesterification: Add 1 ml of methanolic HCl (or BF3-methanol) to the sample. Seal the tube and heat at 80°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).

  • Extraction: After cooling, add 1 ml of hexane and 1 ml of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Separate the FAMEs on a polar capillary column using an appropriate temperature program.

    • Identify the FAMEs based on their retention times and mass spectra by comparison to a standard library.

    • Quantify the amount of this compound relative to the internal standard.

Conclusion and Future Directions

This compound plays a fundamental role in microbial physiology, primarily through its contribution to cell membrane fluidity. This guide has provided a framework for understanding and investigating its functions, from its structural role to its potential as a signaling molecule. The detailed experimental protocols offer a clear path for researchers to explore the biosynthesis, degradation, and regulatory effects of this important branched-chain fatty acid.

Future research should focus on unequivocally establishing the signaling role of this compound, identifying its cognate receptor, and elucidating the downstream regulatory cascade. Furthermore, a detailed characterization of the enzymes involved in its specific degradation pathway will provide a more complete understanding of its metabolic fate. Such knowledge will not only advance our fundamental understanding of microbial metabolism but may also pave the way for the development of novel antimicrobial strategies that target the synthesis or signaling functions of this and other branched-chain fatty acids.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 3-Methylhexanoic Acid

This compound (CAS 3780-58-3) is a branched-chain fatty acid with the chemical formula C7H14O2.[1][2] Its structure contains a chiral center at the third carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (R)-3-methylhexanoic acid and (S)-3-methylhexanoic acid. This stereoisomerism is of paramount importance in the fields of drug development, flavor and fragrance science, and chemical synthesis. The distinct three-dimensional arrangement of atoms in each enantiomer dictates its interaction with other chiral molecules, such as biological receptors and enzymes, leading to potentially vast differences in pharmacological activity, metabolic pathways, and sensory perception. This guide provides a comprehensive technical overview of the stereoisomers of this compound, focusing on their properties, synthesis, analysis, and applications as chiral building blocks.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the individual enantiomers of this compound are crucial for their separation, characterization, and application. While many reported values pertain to the racemic mixture, understanding the properties of the enantiopure forms is essential for stereoselective synthesis and analysis.

PropertyRacemic this compound(R)-3-Methylhexanoic Acid(S)-3-Methylhexanoic Acid
Molecular Formula C7H14O2[1][2]C7H14O2[3]C7H14O2[4]
Molecular Weight 130.18 g/mol [2]130.18 g/mol [3]130.18 g/mol [4]
CAS Number 3780-58-3[1][2]22328-90-1[3]35666-77-4[4]
Boiling Point 215.3 °C (estimated)[5]215.3 °C (estimated)215.3 °C (estimated)
LogP (o/w) 1.897 - 2.1 (calculated)[2][6]2.190 (estimated)[5]2.1 (calculated)[4]
Synonyms 3-Methylcaproic acid[1][2](3R)-3-methylhexanoic acid[3](S)-(-)-3-Methylcaproic acid[4]

Note: Some of the data for the individual enantiomers are estimated or calculated due to a lack of extensive experimental reports in publicly available literature.

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a key challenge and a critical step for its application in stereospecific synthesis. The primary strategies employed are asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries.

1. Asymmetric Hydrogenation: A powerful method for setting the stereocenter is the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), is synthesized via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[1][2][7] This approach achieves high enantiomeric excess (ee). A similar strategy could be adapted for the synthesis of this compound by starting with an appropriately substituted α,β-unsaturated carboxylic acid.

2. Chiral Auxiliary-Mediated Alkylation: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed to yield the chiral product. A common example is the use of Evans oxazolidinone auxiliaries. The substrate is first acylated with the chiral auxiliary. Deprotonation followed by alkylation with a suitable electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomer of the carboxylic acid.

Experimental Workflow: Asymmetric Synthesis via Chiral Auxiliary

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage of Auxiliary A Achiral Acid Chloride C N-Acyl Oxazolidinone A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D N-Acyl Oxazolidinone F Enolate Formation D->F Deprotonation E Base (e.g., LDA) E->F H Alkylated Product (Diastereomerically Enriched) F->H Alkylation G Alkyl Halide G->H I Alkylated Product K Enantiopure this compound I->K L Recovered Chiral Auxiliary I->L J Hydrolysis (e.g., LiOH/H2O2) J->K

Caption: Workflow for asymmetric synthesis of this compound using a chiral auxiliary.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.

1. Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic carboxylic acids. The racemic this compound is reacted with an enantiomerically pure chiral amine (the resolving agent), such as (R)-1-phenylethylamine, to form a pair of diastereomeric salts.[8]

  • (Racemic this compound) + ((R)-1-phenylethylamine) → [(R)-acid·(R)-amine] + [(S)-acid·(R)-amine]

These diastereomeric salts have different physical properties, including solubility.[6][9] Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from a suitable solvent. The precipitated salt is then isolated, and the chiral amine is removed by treatment with an acid, yielding the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add one equivalent of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine). Stir the mixture to allow for salt formation.

  • Fractional Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt with the lower solubility will precipitate out. The choice of solvent is critical and may require screening to achieve efficient separation.

  • Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2. This protonates the carboxylic acid and converts the chiral amine to its water-soluble salt.

  • Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to obtain the purified enantiomer.

  • Enantiomeric Excess Determination: Determine the enantiomeric purity of the product using chiral chromatography (HPLC or GC).

2. Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used for the direct separation of enantiomers on a preparative scale.[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for this purpose.[11] While this method can provide high purity, it is often more expensive and less scalable than diastereomeric salt resolution for large quantities.

Analytical Methods for Enantiomeric Separation

Accurate determination of the enantiomeric excess is crucial. Chiral gas chromatography (GC) and chiral HPLC are the primary analytical techniques for this purpose.

Chiral GC: For volatile compounds like this compound, chiral GC is a highly sensitive method. The acid is often derivatized to a more volatile ester (e.g., methyl or ethyl ester) before analysis. Separation is achieved on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.

Chiral HPLC: Chiral HPLC offers a versatile approach for the separation of this compound enantiomers. Polysaccharide-based columns are widely used. The mobile phase typically consists of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.[11]

Logical Relationship: Analytical Method Selection

G Start Racemic or Enantioenriched This compound Derivatization Derivatization Required? (e.g., for volatility) Start->Derivatization Yes Yes Derivatization->Yes No No Derivatization->No GC Chiral Gas Chromatography (GC) - High sensitivity - Good for volatile compounds Yes->GC HPLC Chiral High-Performance Liquid Chromatography (HPLC) - Versatile - No derivatization needed No->HPLC Analysis Enantiomeric Excess (ee) Determination GC->Analysis HPLC->Analysis

Caption: Decision process for selecting an analytical method for enantiomeric separation.

Applications in Drug Development and as Chiral Building Blocks

The primary value of enantiomerically pure this compound in the pharmaceutical industry lies in its use as a chiral building block.[][13][14] The defined stereochemistry at the C3 position is incorporated into larger, more complex molecules, where this specific orientation is critical for the final compound's biological activity. The synthesis of complex molecules often involves the coupling of several chiral fragments, and starting with enantiopure building blocks is more efficient than performing a resolution at a later stage of a multi-step synthesis.

While direct pharmacological applications of this compound itself are not widely documented, its structural motif is present in various biologically active natural products and synthetic compounds. The distinct biological effects of enantiomers are a cornerstone of modern pharmacology. For many chiral drugs, one enantiomer (the eutomer) is responsible for the therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, the ability to synthesize a single enantiomer of a drug is a major focus in drug development.

Flavor and Fragrance Applications

In the flavor and fragrance industry, the stereochemistry of a molecule can have a profound impact on its perceived scent and taste. Although specific odor descriptors for the enantiomers of this compound are not extensively reported, studies on the closely related 3-hydroxy-3-methylhexanoic acid, a component of human sweat, are illustrative. The (S)-enantiomer is described as having a strong spicy, armpit-like odor, while the (R)-enantiomer has a much weaker, animalic, cumin-like scent.[15][16][17][18] This dramatic difference underscores the high stereospecificity of human olfactory receptors and highlights the potential for the (R)- and (S)-enantiomers of this compound to possess distinct and unique flavor and fragrance profiles.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-methylhexanoic acid, are valuable chiral building blocks with significant potential in drug discovery and development, as well as in the flavor and fragrance industry. The ability to produce these compounds in high enantiomeric purity through methods such as asymmetric synthesis and chiral resolution is a critical enabling technology. A thorough understanding of their distinct physicochemical properties and the availability of robust analytical methods for their separation are essential for their effective application. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the importance of versatile chiral synthons like the stereoisomers of this compound will undoubtedly increase.

References

An In-Depth Technical Guide to the Natural Sources and Occurrence of 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is a volatile organic compound with a growing significance across various scientific disciplines. While initially identified as a key contributor to human axillary odor, its natural occurrence extends to the microbial and plant kingdoms, hinting at diverse physiological and ecological roles. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and its multifaceted functions in different biological systems. For researchers, scientists, and drug development professionals, understanding the origins and biological activities of this molecule can unlock new avenues for research in areas ranging from human physiology and microbiology to chemical ecology and agriculture.

Natural Occurrence of this compound

The presence of this compound in nature is widespread, though its concentration and specific isomeric forms can vary significantly between sources. This section details its occurrence in animals, plants, and microorganisms.

In the Animal Kingdom

The most well-documented source of this compound in the animal kingdom is human axillary sweat. It is a key component of the characteristic "body odor," particularly in Caucasian and some Asian populations[1]. The apocrine glands in the underarm region secrete odorless precursors, which are then metabolized by the skin microbiota, primarily Corynebacterium species, to release volatile fatty acids, including this compound and its derivatives like (E)-3-methyl-2-hexenoic acid and 3-hydroxy-3-methylhexanoic acid[2][3][4]. Quantitative analyses of axillary sweat from healthy men have shown a direct correlation between the levels of 3-hydroxy-3-methylhexanoic acid and the intensity of axillary odor[5][6][7].

Beyond humans, this compound has been identified in the anal sac secretions of domestic cats, where it is part of a complex mixture of short-chain fatty acids believed to play a role in chemical communication[8]. Branched-chain fatty acids are also known to be responsible for the characteristic smell of mutton[9].

In the Plant Kingdom

While the study of branched-chain fatty acids in plants is an emerging field, their presence and importance are becoming increasingly recognized. In several plant families, notably the Solanaceae (which includes tomatoes and peppers), branched-chain acyl groups derived from amino acids like isoleucine are incorporated into specialized metabolites such as acyl sugars and capsaicinoids[9]. While direct quantification of free this compound in many plant tissues is not extensively documented, its precursors and related branched-chain fatty acids are known constituents of various plant structures. For instance, branched-chain fatty acids are found in the cuticular waxes of some plants, contributing to their protective barrier[10]. Furthermore, a derivative, 2-amino-3-methylhexanoic acid, has been identified as a natural elicitor in some plants, inducing resistance against temperature stress and pathogen attacks[11]. Volatile fatty acids, in a broader sense, are also involved in plant-plant and plant-insect interactions, acting as signaling molecules[12][13].

In Microorganisms

Microorganisms are significant producers of this compound and other branched-chain fatty acids. These compounds are often byproducts of amino acid metabolism and can be found in various microbial environments.

  • Bacteria: The gut microbiota is a prominent source of branched-chain fatty acids, including this compound, arising from the fermentation of branched-chain amino acids like leucine and isoleucine[14]. Several bacterial species, including those from the genera Bacillus and Megasphaera, are known to synthesize BCFAs, which are incorporated into their cell membranes to regulate fluidity[15][16]. The production of these acids by skin bacteria, as mentioned earlier, is a clear example of microbial contribution to the animal scent profile.

  • Fungi: Certain fungi are also known to produce this compound. For example, the metabolism of leucine in fungi like Aspergillus nidulans involves pathways that can lead to the formation of related branched-chain compounds[17]. The presence of this compound and its derivatives can also be a result of fungal fermentation in food products. The versatility of fungal metabolism allows for the production of a wide array of organic acids, with the specific products being highly dependent on the fungal species and the available substrate[18][19].

Biosynthesis of this compound

The primary biosynthetic pathway for this compound and other branched-chain fatty acids is intricately linked to the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine[20]. This compound is specifically derived from the metabolism of isoleucine. The initial steps of this pathway are conserved across many organisms, from bacteria to humans.

The biosynthesis can be summarized in the following key steps:

  • Transamination: The first step involves the removal of the amino group from isoleucine, catalyzed by a branched-chain aminotransferase (BCAT). This reaction converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic step removes a carboxyl group as CO2 and results in the formation of 2-methylbutyryl-CoA.

  • Fatty Acid Synthesis Initiation: 2-Methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system.

  • Elongation: The FAS system then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer. In the case of this compound, one round of elongation occurs.

  • Chain Termination: The final step involves the cleavage of the acyl group from the acyl carrier protein of the FAS complex, releasing the free fatty acid, this compound.

Biosynthesis_of_3_Methylhexanoic_Acid Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Branched-chain aminotransferase (BCAT) methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto->methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Elongation Fatty Acid Synthase (FAS) methylbutyryl_CoA->Elongation Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation methylhexanoic_acid This compound Elongation->methylhexanoic_acid Chain Termination

Physiological and Ecological Roles

The functions of this compound and related branched-chain fatty acids are as diverse as their sources.

  • Human Physiology: In humans, beyond its role in body odor, branched-chain fatty acids produced by the gut microbiota are increasingly recognized for their role in metabolic health. They can influence energy homeostasis, glucose metabolism, and immune function[14][21][22][23]. However, abnormal levels of BCFAs and their precursors can be indicative of certain metabolic disorders, such as isovaleric acidemia, which results from a deficiency in an enzyme involved in leucine metabolism[24][25][26].

  • Chemical Communication (Semiochemical): In the broader animal kingdom and particularly in insects, volatile fatty acids like this compound act as semiochemicals—chemicals that mediate interactions between organisms[16][27][28][29][30]. They can function as pheromones for intraspecific communication (e.g., signaling identity or reproductive status) or as kairomones, where they are detected by other species (e.g., predators or parasitoids locating their hosts).

  • Plant Defense and Signaling: In plants, the production of volatile fatty acids can be induced by herbivory and may play a role in direct defense against pathogens or in indirect defense by attracting natural enemies of herbivores. As mentioned, derivatives of this compound can also act as elicitors, priming the plant's immune system[11].

  • Microbial Ecology: For microorganisms, the production of this compound can have various ecological implications. It can be a factor in inter-species competition or symbiosis within a microbial community. In the context of the gut microbiome, the production of BCFAs contributes to the overall metabolic output of the microbiota, which in turn influences host health[31][32][33].

Methodology: Extraction and Quantification of this compound from Microbial Cultures

The accurate quantification of this compound from complex biological matrices requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose due to its high sensitivity and specificity. The following is a detailed protocol for the extraction and analysis of this compound from a bacterial culture.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube. This fraction will contain the secreted this compound.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another short-chain fatty acid not present in the sample, such as 2-ethylbutyric acid) to the supernatant.

  • Acidification: Acidify the supernatant to a pH of < 3.0 with a strong acid (e.g., 50% HCl or 5% phosphoric acid) to protonate the carboxylic acid, making it more amenable to solvent extraction[34].

  • Liquid-Liquid Extraction: Add an equal volume of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the acidified supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer containing the extracted fatty acids to a new, clean vial.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 100 µL.

2. Derivatization (Optional but Recommended for Improved Chromatography):

  • While direct analysis is possible, derivatization can improve peak shape and sensitivity. A common method is silylation.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the concentrated extract.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or a column specifically designed for fatty acid analysis (e.g., Agilent J&W FactorFour VF-WAXms), is recommended for good separation of isomers[2]. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injection: 1 µL of the derivatized or underivatized sample is injected in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/minute.

    • Ramp 2: Increase to 240°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound and the internal standard.

4. Data Analysis and Quantification:

  • Identification: The retention time and mass spectrum of the analyte peak are compared with those of an authentic standard of this compound.

  • Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations of this compound with the same amount of internal standard as the samples. The concentration of this compound in the sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Spike Spike with Internal Standard Supernatant->Spike Acidify Acidification (pH < 3) Spike->Acidify Extraction Liquid-Liquid Extraction Acidify->Extraction Centrifuge2 Phase Separation Extraction->Centrifuge2 Organic_Phase Collect Organic Phase Centrifuge2->Organic_Phase Dry Dry over Na2SO4 Organic_Phase->Dry Concentrate Concentrate under N2 Dry->Concentrate Derivatization Derivatization (Optional) Concentrate->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Quantitative Occurrence of this compound and Related Compounds

Natural SourceCompoundConcentration RangeReference
Human Axillary Sweat3-Hydroxy-3-methylhexanoic acidCorrelates with odor intensity[5][6][7]
Human Axillary Sweat(E)-3-methyl-2-hexenoic acidMajor odor component[1][4]
Domestic Cat Anal Sacs3-Methylpentanoic acidComponent of volatile mixture[8]
Dairy ProductsBranched-chain fatty acids (total)~2% of total fatty acids[20]

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a diverse range of sources and biological functions. From its well-established role as a key component of human body odor to its presence in plants and its production by a variety of microorganisms, this molecule is of significant interest to researchers in numerous fields. Its biosynthesis from the branched-chain amino acid isoleucine provides a clear metabolic origin. The physiological and ecological roles of this compound as a signaling molecule, a metabolic byproduct, and a potential modulator of health are areas of active investigation. The detailed analytical methodology presented here provides a robust framework for the accurate quantification of this compound in biological samples, which is essential for furthering our understanding of its significance in the natural world. As research continues, the full scope of the biological impact of this compound is likely to expand, revealing new opportunities for its application in science and technology.

References

An In-depth Technical Guide to 3-Methylhexanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanoic acid (CAS No: 3780-58-3), a branched-chain carboxylic acid, serves as a versatile building block in organic synthesis.[1] Its structural features make it a molecule of interest in various fields, including the development of pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its characterization and synthesis, and insights into its applications, particularly in drug development.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different chemical environments and are crucial for designing synthetic routes, purification strategies, and formulation development.

General and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and general properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
CAS Number 3780-58-3[2]
Appearance Colorless Liquid-
Boiling Point 210.1 °C (estimate)[3]
Melting Point -55.77 °C (estimate)[3]
Density 0.9187 g/cm³[3]
Refractive Index 1.4222[3]
Acidity and Solubility

The acidity of this compound, a critical parameter for its reactivity and handling, is defined by its pKa. The predicted pKa value is approximately 4.80.[3] An experimental determination of the pKa can be performed using methods such as potentiometric titration, where the pH is measured as a function of the added titrant (e.g., NaOH). The pKa corresponds to the pH at the half-equivalence point.[4]

This compound is described as being practically insoluble in water, a characteristic of medium-chain fatty acids.[5] Its solubility in organic solvents is generally good, a property that increases with the non-polar character of the solvent. The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[1][6] Quantitative solubility data is essential for process development and can be determined experimentally by methods such as gravimetric analysis.

Part 2: Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the hydrogen environments in the molecule. The characteristic broad singlet for the carboxylic acid proton (-COOH) is expected to appear downfield. The other protons will appear as multiplets, with their chemical shifts and coupling patterns providing a fingerprint of the molecule's carbon skeleton.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 170-185 ppm.[6] The remaining aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[7] A strong C=O stretching absorption is expected around 1710 cm⁻¹.[7] The C-H stretching vibrations of the alkyl chain will be observed in the 3000-2850 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is key to structural confirmation. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[8] A McLafferty rearrangement is also possible, which would result in a characteristic fragment ion.[9][10]

Part 3: Synthesis and Purification

The synthesis of this compound can be achieved through various organic reactions. A common and effective method is the malonic ester synthesis.

Synthesis via Malonic Ester Condensation

A robust synthesis of this compound involves the alkylation of diethyl malonate with 2-bromopentane, followed by saponification and decarboxylation.[9]

Experimental Protocol:

  • Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added, followed by the dropwise addition of 2-bromopentane. The reaction mixture is refluxed to drive the alkylation to completion.

  • Saponification: The resulting diethyl 2-(1-methylbutyl)malonate is saponified by adding a concentrated aqueous solution of potassium hydroxide and refluxing the mixture.

  • Decarboxylation: After saponification, the ethanol is distilled off, and the reaction mixture is acidified with concentrated hydrochloric acid and refluxed. This step hydrolyzes the ester and promotes decarboxylation of the resulting malonic acid derivative.

  • Workup and Purification: The product is extracted with an organic solvent (e.g., ether), washed, and dried. The solvent is removed, and the crude this compound is purified by vacuum distillation.[9]

Caption: Workflow for the synthesis of this compound.

Purification Strategies

While vacuum distillation is effective for purifying this compound, for applications requiring very high purity, such as in drug development, further purification may be necessary.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) can be employed for the purification of carboxylic acids.[11][12] Reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like trifluoroacetic acid) can effectively separate this compound from impurities.[13][14]

  • Recrystallization: While this compound is a liquid at room temperature, it can potentially be crystallized at low temperatures. The choice of solvent is critical for successful recrystallization and is determined by the solubility of the compound at different temperatures.[15]

Part 4: Applications in Drug Development

This compound serves as a valuable chiral building block, or synthon, in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its branched alkyl chain can impart specific lipophilicity and metabolic stability to a drug molecule.

Role in the Synthesis of Pregabalin

A significant application of a derivative of this compound is in the synthesis of (S)-Pregabalin, an anticonvulsant and neuropathic pain drug.[16][17] While not a direct precursor, related structures like 3-isobutylglutaric acid, which shares a similar branched carboxylic acid motif, are key intermediates in several synthetic routes to Pregabalin.[16][18] The synthesis often involves the resolution of racemic intermediates or the use of chiral catalysts to obtain the desired enantiomer.[19] The principles of asymmetric synthesis and the use of chiral building blocks are central to the efficient production of such enantiomerically pure drugs.[19][20]

Part 5: Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purification to high standards is possible using modern chromatographic techniques. Its utility as a building block in the synthesis of complex molecules, exemplified by its connection to the synthesis of pharmaceuticals like Pregabalin, underscores its importance for researchers and professionals in drug discovery and development. A thorough understanding of the technical details presented in this guide will enable scientists to effectively and safely utilize this compound in their research endeavors.

References

The Pivotal Role of 3-Methylhexanoic Acid in Axillary Odor: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Human axillary odor is a complex biochemical phenomenon, primarily driven by the microbial transformation of odorless precursors secreted from apocrine glands. Among the cocktail of volatile organic compounds that constitute this odor, short-chain fatty acids play a significant role, with 3-methylhexanoic acid (3-MHA) and its related compounds being key contributors to the characteristic malodor. This in-depth technical guide provides a comprehensive overview of the formation of this compound, from its glandular origins and odorless precursors to the specific bacterial enzymes responsible for its release. We will delve into the analytical methodologies for its detection and quantification, explore the genetic and environmental factors that modulate its production, and discuss targeted strategies for odor control relevant to the development of novel deodorant and antiperspirant technologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of axillary odor formation.

The Genesis of Axillary Odor: A Symphony of Glands and Microbes

Human skin possesses three main types of glands: eccrine, sebaceous, and apocrine. While eccrine glands produce a watery sweat for thermoregulation, and sebaceous glands secrete sebum for skin lubrication, the apocrine glands are the primary source of the precursors for axillary malodor.[1][2][3] These glands, located predominantly in the axillary and perineal regions, become active during puberty and secrete a viscous, milky fluid rich in proteins, lipids, steroids, and other organic molecules.[2][4][5] This secretion itself is virtually odorless. The characteristic scent we associate with body odor arises from the metabolic activity of the resident skin microbiota, which colonizes the warm, moist environment of the axilla.[1][6]

Apocrine_Gland Apocrine Gland Odorless_Precursors Odorless Precursors (e.g., Glutamine Conjugates) Apocrine_Gland->Odorless_Precursors Secretion Skin_Microbiome Skin Microbiome (e.g., Corynebacterium sp.) Odorless_Precursors->Skin_Microbiome Metabolized by Volatile_Fatty_Acids Volatile Fatty Acids (e.g., this compound) Skin_Microbiome->Volatile_Fatty_Acids Enzymatic Release Body_Odor Characteristic Axillary Odor Volatile_Fatty_Acids->Body_Odor Contributes to

Caption: Overview of Axillary Odor Formation.

The Biochemical Pathway of this compound Formation

The formation of this compound is a multi-step process involving the secretion of a non-volatile, odorless precursor and its subsequent enzymatic cleavage by specific bacteria.

The Odorless Precursor: N-α-acyl-glutamine Conjugates

Key malodorous carboxylic acids, including this compound, are secreted from the apocrine glands as water-soluble, odorless glutamine conjugates.[7][8] Specifically, the precursor for 3-hydroxy-3-methylhexanoic acid has been identified as N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[9][10] This conjugation renders the molecule non-volatile and prevents it from contributing to body odor until it is cleaved.

The Microbial Catalyst: The Role of Corynebacterium

The axillary microbiome is a complex ecosystem, but species of the genus Corynebacterium have been identified as the primary producers of the enzymes responsible for releasing volatile fatty acids from their precursors.[6][11][12] These gram-positive bacteria thrive in the lipid-rich environment of the axilla and possess the specific enzymatic machinery to hydrolyze the glutamine conjugates. While other bacteria like Staphylococcus species are also present, they are more associated with the production of other odorous compounds like thioalcohols.[6][11]

The Enzymatic Cleavage: N-α-acyl-glutamine Aminoacylase

The key enzyme produced by Corynebacterium species that facilitates the release of this compound and other related fatty acids is a specific N-α-acyl-glutamine aminoacylase.[13][14] This enzyme, sometimes referred to as an "axillary malodor releasing enzyme" (AMRE), specifically targets the amide bond between the fatty acid and the glutamine molecule, liberating the volatile and odorous fatty acid.[8][14]

cluster_Apocrine_Gland Apocrine Gland Secretion cluster_Skin_Surface Skin Surface Precursor N-α-(3-hydroxy-3-methylhexanoyl) -L-glutamine (Odorless) Enzyme N-α-acyl-glutamine Aminoacylase (from Corynebacterium sp.) Precursor->Enzyme Substrate for Products 3-Hydroxy-3-methylhexanoic Acid (Odorous Volatile Fatty Acid) + L-glutamine Enzyme->Products Catalyzes release of

Caption: Biochemical Pathway of 3-MHA Formation.

Analytical Methodologies for the Study of this compound

The accurate detection and quantification of this compound in axillary sweat are crucial for research and the development of effective deodorant technologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Sample Collection and Preparation
  • Collection: Axillary sweat samples are typically collected using absorbent pads worn in the underarm for a specified period.

  • Extraction: The volatile and semi-volatile compounds are then extracted from the pads using a suitable solvent, such as ethanol or dichloromethane.

  • Derivatization (Optional but Recommended): To improve the chromatographic properties of the carboxylic acids and reduce peak tailing, derivatization is often employed. This involves converting the carboxylic acid group into a less polar ester, for example, by using diazomethane or silylation reagents like BSTFA.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique that separates volatile compounds in a gas chromatograph and then detects and identifies them using a mass spectrometer.

  • Gas Chromatography: The extracted and derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the sample through a long, thin column. The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties. Polyethylene glycol-based capillary columns are often preferred for the analysis of volatile organic acids.[15]

  • Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a chemical "fingerprint," allowing for definitive identification by comparison to a spectral library.

A typical GC-MS analysis of axillary sweat will reveal a complex mixture of compounds, with 3-hydroxy-3-methylhexanoic acid and (E)-3-methyl-2-hexenoic acid being prominent peaks.[13][15]

Start Axillary Sweat Sample Collection Extraction Solvent Extraction Start->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection & Vaporization Derivatization->GC_Injection GC_Separation Separation in GC Column GC_Injection->GC_Separation MS_Ionization Ionization & Fragmentation in MS GC_Separation->MS_Ionization MS_Detection Detection & Mass Spectrum Generation MS_Ionization->MS_Detection Data_Analysis Data Analysis & Compound Identification MS_Detection->Data_Analysis

Caption: GC-MS Workflow for 3-MHA Analysis.

Factors Influencing this compound Production

The intensity of axillary odor, and therefore the amount of this compound produced, can vary significantly between individuals. This variation is influenced by a combination of genetic and environmental factors.

Genetic Predisposition: The ABCC11 Gene

A significant factor in axillary odor production is the ATP-binding cassette transporter C11 (ABCC11) gene.[1][16][17] This gene encodes a protein that transports various molecules across cell membranes, including the precursors of odorous compounds in apocrine sweat.[17][18] A single nucleotide polymorphism (SNP) in the ABCC11 gene (rs17822931) determines whether an individual produces "wet" or "dry" earwax, and is strongly correlated with the presence or absence of axillary odor.[1][17]

ABCC11 Genotype Alleles Phenotype Prevalence
Wet Earwax / OdorG/G or G/AProduces odorous precursorsHigh in individuals of European and African descent (97-100%)[1][16]
Dry Earwax / No OdorA/ADoes not produce significant odorous precursorsHigh in individuals of East Asian descent (80-95%)[16][17]

Individuals with the A/A genotype have a non-functional ABCC11 protein, leading to a significant reduction in the secretion of odor precursors and, consequently, little to no axillary odor.[1][17]

Gender and Hormonal Influences

Studies have shown gender-specific differences in the composition of axillary odor precursors. Men tend to have a higher ratio of the precursor to 3-hydroxy-3-methylhexanoic acid compared to the precursor for the sulfurous compound 3-methyl-3-sulfanylhexan-1-ol, while women have the potential to release more of the latter.[11][19] This suggests that hormonal differences between sexes may influence the types and quantities of precursors secreted by the apocrine glands.

Diet and Lifestyle

While the genetic component is strong, diet can also play a role in modulating body odor. The consumption of certain foods, such as red meat and garlic, may influence the composition of sweat and potentially impact the resulting odor profile.[16] However, the direct impact of diet on the secretion of this compound precursors is an area that requires further research.

Strategies for Odor Control Targeting this compound Formation

A thorough understanding of the biochemical pathway of this compound formation opens up several avenues for the development of advanced deodorant and antiperspirant technologies.

Antimicrobial Agents

The most common approach to controlling body odor is the use of antimicrobial agents that reduce the population of odor-causing bacteria, such as Corynebacterium species. Ingredients like triclosan and certain metal salts (e.g., zinc) have been traditionally used for this purpose.

Enzyme Inhibition

A more targeted approach involves the inhibition of the N-α-acyl-glutamine aminoacylase enzyme. By blocking the active site of this enzyme, the release of volatile fatty acids from their odorless precursors can be prevented. This can be achieved through:

  • Competitive Inhibition: Introducing "mimic" molecules that resemble the natural precursor and bind to the enzyme's active site, thereby preventing the real precursor from being cleaved.[20]

  • Non-competitive Inhibition: Using molecules that bind to a different site on the enzyme, altering its shape and rendering it inactive.

Precursor Sequestration

Another strategy is to use ingredients that can bind to or sequester the odorless precursors in sweat, making them unavailable for bacterial enzymatic action.

Odor Neutralization and Masking

While not preventing the formation of this compound, odor-neutralizing technologies can react with and chemically alter the odorous molecules to render them non-volatile and odorless. Additionally, fragrances are widely used to mask any remaining malodor.

Conclusion

This compound is a cornerstone in the biochemistry of human axillary odor. Its formation is a testament to the intricate interplay between human physiology and the skin microbiome. For researchers and professionals in the fields of cosmetics, dermatology, and drug development, a deep understanding of the entire pathway—from the genetic basis of precursor secretion to the specific bacterial enzymes involved in the release of the final odorous molecule—is paramount. This knowledge provides a robust foundation for the rational design of next-generation deodorant technologies that are not only more effective but also more targeted in their mechanism of action. Future research will likely focus on further elucidating the diversity of odorous molecules and their precursors, the complex dynamics of the axillary microbiome, and the development of novel strategies to modulate body odor at its biochemical source.

References

Fungal Production of 3-Methylhexanoic Acid: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylhexanoic acid, a branched-chain fatty acid (BCFA) with applications in flavor, fragrance, and potentially as a bioactive molecule, represents an intriguing target for microbial synthesis. While its production is not widely documented in fungi, the inherent metabolic plasticity of these organisms, particularly their capacity for diverse fatty acid biosynthesis, suggests a strong potential for its production. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and methodologies for investigating and developing fungal production systems for this compound. We will delve into the plausible biosynthetic pathways, strategies for strain selection and metabolic engineering, and detailed protocols for cultivation, extraction, and analysis.

Introduction: The Case for Fungal Synthesis of Branched-Chain Fatty Acids

Filamentous fungi are well-established industrial workhorses for the production of a vast array of primary and secondary metabolites, including organic acids and lipids.[1][2] Their robust growth characteristics, diverse enzymatic capabilities, and amenability to genetic manipulation make them ideal candidates for the biosynthesis of specialty chemicals like this compound.

Branched-chain fatty acids are common constituents of bacterial lipids and are also found in several fungal species.[1] Notably, the fungal genus Conidiobolus has been reported to produce significant quantities of BCFAs, highlighting the natural capacity of fungi to synthesize these molecules.[1] While the presence of this compound itself is not extensively documented, its structural similarity to other known fungal metabolites suggests that its production is biochemically feasible.

This guide will provide the scientific community with a comprehensive framework to unlock this potential, from understanding the fundamental biochemistry to implementing practical experimental workflows.

Proposed Biosynthetic Pathway of this compound in Fungi

The biosynthesis of straight-chain fatty acids in fungi from acetyl-CoA and malonyl-CoA is a well-understood process.[3] The synthesis of BCFAs deviates at the initial priming step, utilizing a branched-chain acyl-CoA starter unit instead of acetyl-CoA.[4] The most probable pathway for the formation of this compound in fungi initiates from the catabolism of the branched-chain amino acid L-isoleucine.

The proposed pathway involves the following key steps:

  • Transamination of L-isoleucine: L-isoleucine is first converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase complex, to yield 2-methylbutyryl-CoA.[4]

  • Priming of Fatty Acid Synthase (FAS): 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase complex.

  • Chain Elongation: The FAS complex catalyzes the addition of one malonyl-CoA unit to the 2-methylbutyryl-CoA primer. This elongation step, involving condensation, reduction, dehydration, and a second reduction, results in the formation of 3-methylhexanoyl-ACP.

  • Thioesterase Cleavage: A thioesterase cleaves the acyl chain from the acyl carrier protein (ACP), releasing free this compound.

Biosynthetic_Pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase Primer 2-Methylbutyryl-CoA KetoAcid->Primer Branched-chain α-keto acid dehydrogenase complex FAS Fatty Acid Synthase (FAS) Primer->FAS Elongation 3-Methylhexanoyl-ACP FAS->Elongation Chain Elongation MalonylCoA Malonyl-CoA MalonylCoA->FAS FinalProduct This compound Elongation->FinalProduct Cleavage Thioesterase Thioesterase Thioesterase->Elongation

Fungal Strain Selection and Screening

The successful production of this compound hinges on the selection of a suitable fungal strain. Based on existing literature, the following genera should be prioritized for screening:

  • Conidiobolus : Known for high BCFA content.[1]

  • Penicillium : Prolific producers of a wide range of secondary metabolites, including various organic acids.[5][6]

  • Aspergillus : Widely used in industrial fermentations for organic acid production.[2]

  • Trichoderma : Known to produce a diverse array of volatile organic compounds (VOCs).

Screening Strategy:

A multi-tiered screening approach is recommended:

  • Cultivation: Grow a diverse library of fungal isolates on various media (e.g., Potato Dextrose Agar, Czapek-Dox Agar) to encourage a broad range of metabolic expression.

  • Headspace Analysis: Utilize Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for rapid, non-destructive screening of volatile compounds produced by the fungal cultures. This is a high-throughput method to identify potential producers of this compound or other BCFAs.

  • Solvent Extraction and Derivatization: For promising candidates identified in the headspace analysis, perform solvent extraction of the culture broth and/or mycelium followed by derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) and subsequent GC-MS analysis for quantitative confirmation.

Methodologies for Production and Analysis

Fungal Cultivation for BCFA Production

Protocol: Submerged Fermentation

  • Inoculum Preparation: Grow the selected fungal strain on a suitable agar medium (e.g., PDA) for 5-7 days at 25-28°C. Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface. Adjust the spore suspension concentration to 1 x 10^6 spores/mL.

  • Fermentation Medium: A suitable production medium should be rich in carbon and limited in nitrogen to promote lipid accumulation. A representative medium composition is provided in the table below. The inclusion of L-isoleucine as a precursor can be investigated to potentially boost production.

  • Fermentation Conditions: Inoculate the production medium with the spore suspension (1% v/v). Incubate in a shaker incubator at 25-28°C and 150-200 rpm for 7-14 days.

Table 1: Representative Fungal Production Medium

ComponentConcentration (g/L)Purpose
Glucose50 - 100Carbon Source
Yeast Extract2 - 5Nitrogen & Vitamin Source
(NH₄)₂SO₄1 - 2Nitrogen Source
KH₂PO₄1.0Phosphate Source & Buffer
MgSO₄·7H₂O0.5Cofactor Source
L-Isoleucine0 - 5Precursor (Optional)
Trace Element Solution1 mLCofactors
Extraction of this compound

Protocol: Liquid-Liquid Extraction

  • Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Acidification: Acidify the culture supernatant to pH 2.0 with a strong acid (e.g., 6M HCl) to protonate the carboxylic acid.

  • Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of a non-polar organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract using a rotary evaporator.

Analytical Quantification

Protocol: GC-MS Analysis of FAMEs

  • Derivatization: To the dried extract, add 2 mL of 2% (v/v) sulfuric acid in methanol. Heat the mixture at 60°C for 2 hours to convert the fatty acids to their corresponding methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a wax column like VF-WAXms).

  • Quantification: Identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve prepared with the standard.

Metabolic Engineering Strategies for Enhanced Production

Once a producing strain is identified, metabolic engineering can be employed to enhance the yield of this compound.

Metabolic_Engineering cluster_0 Precursor Supply Enhancement cluster_1 Redirection of Carbon Flux cluster_2 Product Export and Tolerance Overexpress_BCAA_Aminotransferase Overexpress Branched-Chain Amino Acid Aminotransferase Overexpress_BCKDH Overexpress Branched-Chain α-Keto Acid Dehydrogenase Knockout_Competing_Pathways Knockout Competing Fatty Acid Synthesis Pathways Overexpress_FAS Overexpress Fatty Acid Synthase with affinity for branched primers Overexpress_Transporters Overexpress Efflux Pumps/ Transporters Enhance_Tolerance Improve Cellular Tolerance to this compound Metabolic_Engineering Metabolic Engineering Strategies Metabolic_Engineering->Overexpress_BCAA_Aminotransferase Metabolic_Engineering->Overexpress_BCKDH Metabolic_Engineering->Knockout_Competing_Pathways Metabolic_Engineering->Overexpress_FAS Metabolic_Engineering->Overexpress_Transporters Metabolic_Engineering->Enhance_Tolerance

Key Engineering Targets:

  • Upregulation of the Isoleucine Degradation Pathway: Overexpression of the genes encoding branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase complex can increase the pool of the 2-methylbutyryl-CoA precursor.

  • Modification of Fatty Acid Synthase: Engineering the FAS to have a higher affinity for branched-chain primers over acetyl-CoA could significantly channel carbon flux towards BCFA synthesis.

  • Blocking Competing Pathways: Knocking out genes involved in the synthesis of competing secondary metabolites or storage lipids could redirect metabolic resources towards this compound production.

  • Enhancing Product Export: Overexpression of efflux pumps or transporters could facilitate the secretion of this compound, reducing potential feedback inhibition and toxicity.

Conclusion and Future Perspectives

The fungal kingdom represents a largely untapped resource for the production of valuable branched-chain fatty acids like this compound. While direct evidence of its production is currently scarce, the biochemical principles of fungal metabolism strongly support its feasibility. The strategies and methodologies outlined in this guide provide a robust framework for researchers to systematically explore and develop fungal cell factories for this purpose. Future efforts should focus on extensive screening of diverse fungal genera, detailed characterization of the enzymatic machinery involved in BCFA biosynthesis, and the application of advanced synthetic biology tools to engineer high-performance production strains. The successful development of such systems will not only provide a sustainable source of this compound but also expand our understanding of the metabolic diversity of fungi.

References

An In-Depth Technical Guide to the Identification of 3-Methylhexanoic Acid in Food Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and quality control professionals on the identification and quantification of 3-methylhexanoic acid in various food products. This compound, a branched-chain fatty acid, is a significant contributor to the characteristic flavor profiles of numerous foods, particularly fermented products like cheese, and can also be an indicator of lipid metabolism and microbial activity. This document details the underlying principles of analytical strategies, provides validated step-by-step protocols for sample preparation and analysis, and discusses the interpretation of results. Methodologies covered include advanced extraction techniques and the gold-standard chromatographic separation and detection by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of this compound in Food Science

This compound (3-MHA) is a medium-chain fatty acid with a distinct cheesy, sweaty, and sometimes fruity or waxy aroma.[1][2] Its presence and concentration are critical in defining the sensory characteristics of a wide range of food products. In dairy, particularly aged cheeses, it contributes to the sharp, pungent flavor profile.[3] In fermented beverages and meat products, it can arise from microbial metabolism of amino acids (e.g., leucine) and lipids, serving as a marker for specific fermentation processes or aging conditions.[4][5] Understanding and quantifying 3-MHA is therefore crucial for product development, quality control, and ensuring consistent flavor profiles.

From a chemical standpoint, 3-MHA is a chiral molecule, existing as (R) and (S) enantiomers, which may possess different sensory properties.[6] The analysis is often complicated by the presence of other isomeric branched-chain fatty acids, such as 2-, 4-, and 5-methylhexanoic acids, which have similar chemical properties and can be challenging to separate chromatographically.[7][8]

This guide will navigate the complexities of 3-MHA analysis, providing a robust framework for its reliable identification and quantification.

Analytical Workflow: A Strategic Approach

The successful identification of this compound from a complex food matrix requires a multi-step, systematic approach. The causality behind each step is crucial for obtaining accurate and reproducible results.

Figure 1: A generalized workflow for the identification of this compound in food products.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract 3-MHA from the food matrix while minimizing the co-extraction of interfering compounds. The choice of method is highly dependent on the nature of the sample.

Extraction Techniques for Different Food Matrices
Food MatrixRecommended Extraction Technique(s)Principle of OperationKey Considerations
Solid (e.g., Cheese, Meat) Headspace Solid-Phase Microextraction (HS-SPME)A coated fiber adsorbs volatile and semi-volatile compounds from the headspace above the sample.[9]Fiber coating selection is critical (e.g., DVB/CAR/PDMS for broad analyte range). Equilibration time and temperature must be optimized.[9]
Solvent-Assisted Flavor Evaporation (SAFE)Gentle vacuum distillation to separate volatile compounds from non-volatile matrix components.Excellent for thermally labile compounds, but more labor-intensive.
Liquid (e.g., Beer, Wine, Milk) Liquid-Liquid Extraction (LLE)Partitioning of 3-MHA between the aqueous sample and an immiscible organic solvent.Solvent choice (e.g., diethyl ether, dichloromethane) and pH adjustment are crucial for efficient extraction of the acidic analyte.
Stir Bar Sorptive Extraction (SBSE)A magnetic stir bar coated with a sorbent phase extracts analytes from a liquid sample.Offers higher extraction efficiency than SPME due to a larger sorbent volume.
Derivatization: Enhancing Analyte Volatility

Due to its carboxylic acid functional group, 3-MHA has limited volatility and can exhibit poor peak shape in gas chromatography. Derivatization to a more volatile ester form, most commonly a Fatty Acid Methyl Ester (FAME), is a standard and essential step.[7]

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This protocol is a widely used method for preparing FAMEs for GC analysis.

  • Lipid Extraction: Extract the total lipids from approximately 1g of the homogenized food sample using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).[3]

  • Saponification: To the extracted lipid residue, add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to saponify the lipids.

  • Methylation: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[3] Cap the vial tightly and heat at 80°C for 5-10 minutes. This reaction transesterifies the fatty acid salts to their methyl esters.

  • Extraction of FAMEs: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the analysis of 3-MHA, offering both high-resolution separation and unambiguous identification.[10]

Figure 2: Schematic of a typical GC-MS system for fatty acid analysis.

Gas Chromatographic Separation

The separation of 3-MHA from its isomers is a significant analytical challenge.[7] A highly polar capillary column is recommended to achieve the necessary resolution.

Table 2: Recommended GC Parameters for 3-MHA Analysis

ParameterRecommended SettingRationale
Column Fused silica capillary column with a polar stationary phase (e.g., polyethylene glycol - WAX, or nitroterephthalic acid modified polyethylene glycol - FFAP), 50-60 m x 0.25 mm ID, 0.25 µm film thickness.Polar phases provide better separation of branched-chain fatty acid isomers compared to non-polar phases.
Carrier Gas Helium or HydrogenInert carrier for analyte transport.
Injection Mode SplitlessTo enhance sensitivity for trace-level analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analytes.
Oven Program Initial temp: 60°C (hold 2 min), ramp at 3°C/min to 240°C (hold 10 min).A slow temperature ramp is crucial for resolving closely eluting isomers.[11]
Mass Spectrometric Identification

Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS analysis of FAMEs. The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the molecule.

Identification of this compound Methyl Ester:

  • Expected Retention Time: The retention time will vary depending on the specific GC conditions but will be in the region of other C7 fatty acid methyl esters.

  • Mass Spectrum: The mass spectrum of this compound (as the free acid) from the NIST database shows characteristic ions.[12] When derivatized to the methyl ester, key fragments to look for include:

    • Molecular Ion (M+): m/z 144 (for the methyl ester). This may be of low abundance in EI.

    • McLafferty Rearrangement: A prominent ion at m/z 74 is characteristic of fatty acid methyl esters.

    • Fragments from cleavage adjacent to the branch point: Look for ions corresponding to the loss of alkyl groups around the 3-position. The NIST Mass Spectrometry Data Center is an authoritative source for reference spectra.[13]

Quantification and Data Interpretation

Accurate quantification requires the use of an appropriate standard.

  • Internal Standard: An isotopically labeled version of the analyte (e.g., this compound-d3) is the ideal internal standard as it corrects for variations in extraction efficiency and instrument response. If unavailable, a structurally similar compound with a different retention time (e.g., heptanoic acid) can be used.

  • External Standard Calibration: A calibration curve should be prepared using a certified reference standard of this compound. Several chemical suppliers offer this compound.[14][15][16]

  • Concentration Ranges in Foods: The concentration of 3-MHA can vary significantly depending on the food product and its processing.

    • Goat Cheese: Branched-chain fatty acids are key contributors to the characteristic "goaty" flavor.[1][17]

    • Lamb Meat: Concentrations of related branched-chain fatty acids can influence consumer acceptance.[18][19]

    • Fermented Beverages: Levels can be in the µg/L to mg/L range.[20][21]

Sensory Significance: Odor Activity Value (OAV)

The impact of 3-MHA on the flavor of a food product is not solely dependent on its concentration but also on its odor threshold. The Odor Activity Value (OAV) is a useful metric for assessing the contribution of a specific aroma compound.

OAV = Concentration of Compound / Odor Threshold of Compound

An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma of the product.[4] The odor threshold for this compound can vary depending on the matrix (e.g., water, oil). While specific data for 3-MHA is limited, related branched-chain fatty acids have very low odor thresholds, often in the parts-per-billion range.[22][23]

Conclusion

The identification and quantification of this compound in food products is a complex but essential task for understanding and controlling food flavor. A systematic approach, combining optimized sample preparation with high-resolution GC-MS, is critical for achieving accurate and reliable results. By carefully considering the choice of extraction technique, derivatization method, and chromatographic conditions, researchers and quality control professionals can successfully navigate the challenges of analyzing this important flavor compound. The correlation of quantitative data with sensory thresholds provides a powerful tool for understanding the true impact of this compound on the consumer's experience.

References

Physiological effects of 3-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physiological Effects of 3-Methylhexanoic Acid

Abstract

This compound (3-MHA) is a branched-chain fatty acid that is a prominent component of human axillary odor. This guide provides a comprehensive technical overview of the physiological relevance of 3-MHA, moving beyond a simple description of its role in malodor to explore the intricate interplay of human genetics, microbial metabolism, and sensory perception. We will dissect the biosynthesis of its odorless precursors, the genetic control of their secretion via the ABCC11 transporter, the pivotal role of the axillary microbiome in its biotransformation into a volatile odorant, and its subsequent physiological perception. Furthermore, this document details established analytical methodologies for its detection and quantification and reviews the current toxicological data. This guide is intended to serve as a foundational resource for professionals engaged in dermatology, microbiology, sensory science, and product development.

Introduction to this compound and its Isomers

This compound is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.[1][2][3] While it exists as a standalone compound, in the context of human physiology, it is part of a family of volatile fatty acids that collectively contribute to the characteristic scent of human sweat. The most significant of these are (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA), which are directly biotransformed from precursors present in apocrine sweat.[4][5][6] These molecules are responsible for odors often described as "cheesy" or "rancid".[7][8] The physiological narrative of 3-MHA is not one of direct bodily production, but rather a symbiotic story involving human glandular secretions and the metabolic activity of commensal skin bacteria.

Compound Common Abbreviation Associated Odor Description Chemical Formula Molar Mass
This compound3-MHACheesy, SweatyC₇H₁₄O₂130.18 g/mol [3][9]
(E)-3-methyl-2-hexenoic acid3M2HGoat-like, HircineC₇H₁₂O₂128.17 g/mol [10]
3-hydroxy-3-methylhexanoic acidHMHACumin-like, RancidC₇H₁₄O₃146.18 g/mol
3-methyl-3-sulfanylhexan-1-ol3M3SHTropical fruit, Onion-likeC₇H₁₆OS148.27 g/mol

Genetic Underpinnings: Secretion of Odorless Precursors

The journey to forming volatile 3-MHA begins with the secretion of odorless precursor molecules from the apocrine sweat glands, which are concentrated in the axillary (armpit) and anogenital regions.[4][6] These glands produce a viscous, sterile fluid containing lipids, proteins, and the key precursors.[4]

The Role of the ABCC11 Transporter

The secretion of these precursors is directly regulated by the ATP-binding cassette transporter sub-family C member 11 (ABCC11) gene.[11][12] This gene encodes a transporter protein expressed in apocrine glands that actively pumps the precursor molecules to the skin surface.[13][14]

A well-documented single nucleotide polymorphism (SNP), rs17822931, in the ABCC11 gene determines its function.[13][14]

  • Functional Allele (G): Individuals with at least one 'G' allele (genotypes GG or GA) produce a functional ABCC11 transporter. This transporter secretes key precursors, such as glutamine-conjugates of 3-hydroxy-3-methylhexanoic acid (HMHA-Gln) and cysteinylglycine-S-conjugates for sulfur compounds.[7][8][13] This leads to the production of characteristic body odor and is associated with a wet earwax phenotype.[13][14]

  • Non-Functional Allele (A): Individuals homozygous for the 'A' allele (genotype AA) have a non-functional transporter.[12][15] Consequently, they do not secrete the odor precursors, resulting in little to no axillary odor and a dry earwax phenotype.[6][12] This genotype is prevalent in many East Asian populations.[12]

Precursor Identity and Gender-Specific Differences

The primary precursors are amino-acid conjugates, rendering them water-soluble and non-volatile.[5] For the fatty acids, this is primarily a glutamine conjugate, (R)/(S)-3-hydroxy-3-methylhexanoic acid-Gln.[7][8] Research has identified significant gender differences in the secretion of these precursors. Studies have shown that the ratio of the acid precursor (leading to HMHA) to the sulfur precursor (leading to 3M3SH) is approximately three times higher in men than in women, contributing to gender-specific odor profiles.[7][8] Women, conversely, have the potential to liberate more of the sulfur compounds, which have a distinct tropical fruit or onion-like scent.[7][8]

The Axillary Microbiome: Biotransformation into Volatile Odorants

The sterile, odorless apocrine sweat becomes odorous only after it is metabolized by the resident skin microbiota.[4] The warm, moist environment of the axilla is a microbial hotspot, with bacterial communities varying between individuals.[4]

Key Microbial Players and Enzymatic Action

The conversion of odorless precursors into volatile compounds is primarily carried out by specific bacteria.

  • Corynebacterium species: Members of this genus, such as Corynebacterium striatum and Corynebacterium jeikeium, are the main producers of volatile fatty acids like 3M2H and HMHA.[4][5] They possess enzymes that cleave the amino acid conjugates from the precursor molecules.

  • Staphylococcus species: Staphylococcus hominis is known to produce the pungent thioalcohol 3-methyl-3-sulfanylhexan-1-ol (3M3SH) from its respective precursor.[4]

  • Anaerococcus species: A newly identified strain has been shown to release HMHA from its glutamyl conjugate.[16]

The following diagram illustrates the workflow from genetic instruction to the production of volatile odorants.

G cluster_host Human Host Physiology cluster_skin Skin Surface & Microbiome ABCC11 ABCC11 Gene (rs17822931) ApocrineGland Apocrine Sweat Gland ABCC11->ApocrineGland Encodes Transporter Precursor Odorless Precursors (e.g., HMHA-Gln) ApocrineGland->Precursor Secretes Bacteria Axillary Microbiota (e.g., Corynebacterium sp.) Precursor->Bacteria Metabolized by Enzymes Bacterial Enzymes (e.g., β-lyase) Bacteria->Enzymes Produces Odorant Volatile 3-MHA & related compounds (HMHA, 3M2H) Enzymes->Odorant Cleaves Precursor to release

Caption: Genetic and Microbial Workflow for 3-MHA Production.

Toxicological Profile of this compound and Related Compounds

The safety profile of 3-MHA and its isomers is crucial for the development of cosmetic and deodorant products.

GHS Classification and Acute Toxicity

According to the Globally Harmonized System (GHS), this compound is classified as causing severe skin burns and eye damage.[1][17] However, studies on related isomers, such as 3,5,5-trimethylhexanoic acid, indicate low acute oral toxicity in rats, with LD50 values reported between 1160 and 3135 mg/kg body weight.[18]

Systemic and Developmental Toxicity

While acute toxicity is low, subacute oral studies in rats with isononanoic acid (94.9% 3,5,5-trimethylhexanoic acid) identified the liver and kidneys as target organs for systemic toxicity, with fatty infiltration observed in the liver at doses of 50 mg/kg and above.[18]

Developmental and reproductive toxicity data for 3-MHA itself is limited. However, a case study on 2-Methylhexanoic acid (MHA) used read-across data from structural analogues.[19] This study found that some related aliphatic carboxylic acids were clear developmental toxicants while others were not, indicating that structural similarity alone is not a reliable predictor.[19] New approach methodologies (NAMs) suggested that 2-MHA may not be entirely negative for developmental toxicity, highlighting the need for more specific research.[19]

Toxicity Endpoint Observation for 3-MHA or Related Isomers Reference
GHS Classification Causes severe skin burns and eye damage.[1][17]
Acute Oral Toxicity Low toxicity (LD50 > 1000 mg/kg in rats for isomers).[18]
Systemic Toxicity Liver and kidneys identified as target organs in subacute studies (isomers).[18]
Genotoxicity No evidence of genotoxic effects from studies on isomers.[18]
Developmental Toxicity Data is lacking; studies on analogues show mixed results.[19]

Analytical Methodologies for Detection and Quantification

Accurate analysis of 3-MHA and related volatile fatty acids is essential for research and quality control. The primary challenge lies in isolating these low-concentration, volatile compounds from complex biological matrices like sweat. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique.

Sample Preparation and Extraction

Effective extraction is critical to concentrate the analytes and remove interfering substances from the sample matrix.

  • Solid Phase Extraction (SPE): This is a highly selective method for isolating analytes from liquid samples like wine or beverage matrices and can be adapted for aqueous solutions.[20]

  • Solvent Extraction: This involves using an organic solvent to extract the compounds. Methods include Soxhlet extraction, shaking, or ultrasonic extraction.[21]

  • Headspace Analysis: For volatile compounds, static or dynamic (Purge & Trap) headspace methods can be employed to sample the vapor phase above the sample, minimizing matrix interference.[21]

Experimental Protocol: GC-MS Analysis of 3-MHA

This protocol provides a generalized workflow for the analysis of 3-MHA in a liquid sample.

Objective: To quantify the concentration of this compound in an aqueous sample.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • High-resolution fused silica capillary GC column

  • Solid Phase Extraction (SPE) cartridges

  • Derivatization agent (e.g., 2,3,4,5,6-pentafluorobenzyl bromide)

  • Internal Standard (IS) and Surrogate (SUR) solutions

  • Organic solvents (e.g., dichloromethane)

  • Vortex mixer, Centrifuge

Methodology:

  • Sample Spiking: Fortify the sample with a known concentration of an isotopically labeled surrogate (SUR) to monitor extraction efficiency.

  • Extraction:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Pass the prepared sample through the SPE cartridge to adsorb the analytes.

    • Wash the cartridge to remove interferences.

    • Elute the analytes using a small volume of an appropriate organic solvent (e.g., dichloromethane).[22]

  • Derivatization (Optional but Recommended):

    • To improve chromatographic performance and sensitivity for acidic compounds, derivatize the extracted analytes. For example, react with 2,3,4,5,6-pentafluorobenzyl bromide to form esters, which are more volatile and have better detection characteristics in negative chemical ionization mode.[20]

  • Concentration & Internal Standard Addition:

    • Concentrate the eluate to a final volume (e.g., 1 mL).

    • Add a known concentration of an internal standard (IS) just prior to injection. The IS corrects for variations in injection volume and instrument response.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • Separation: The GC column separates the compounds based on their boiling points and affinity for the stationary phase.

    • Detection: The MS detector fragments the molecules and identifies them based on their unique mass spectra and retention times compared to reference standards.[22]

  • Quantification:

    • Calculate the concentration of 3-MHA by comparing its response factor relative to the internal standard against a calibration curve prepared with known standards.

G A Sample Collection (& Fortification with Surrogate) B Solid Phase Extraction (SPE) A->B Isolate Analytes C Derivatization (Optional) B->C Enhance Volatility D Concentration & Internal Standard Spiking C->D Prepare for Injection E GC-MS Injection & Analysis D->E Separate & Detect F Data Processing & Quantification E->F Calculate Concentration

Caption: Standard Workflow for GC-MS Analysis of 3-MHA.

Conclusion and Future Directions

This compound is a key molecule in the chemical language of human physiology, specifically in the context of axillary odor. Its presence is not a direct result of human metabolism but rather the product of a sophisticated symbiotic relationship between genetically determined apocrine gland secretions and the metabolic prowess of the skin microbiome. The functional status of the ABCC11 gene serves as the master switch, dictating the availability of odorless precursors for microbial conversion.

For researchers and developers in fields ranging from cosmetics to clinical dermatology, understanding this pathway is paramount. The development of novel deodorants, for instance, is moving beyond simple antimicrobial action or fragrance masking to strategies that target the specific bacterial enzymes responsible for odorant release or inhibit the transport of precursors.

Future research should focus on several key areas:

  • Olfactory Receptor Deorphanization: Identifying the specific human olfactory receptors that bind to 3-MHA and its related compounds to better understand the mechanisms of odor perception and intensity.

  • Microbiome Modulation: Exploring pre- and probiotic approaches to shift the axillary microbiome towards a less odoriferous composition.

  • Comprehensive Toxicological Assessment: Conducting detailed studies on the dermal and systemic toxicity of 3-MHA to ensure the safety of long-term exposure through cosmetic products.

  • Metabolic Pathway Elucidation: Fully mapping the metabolic pathways within Corynebacterium and other relevant species to identify novel targets for enzymatic inhibition.

By continuing to unravel the complex biology of 3-MHA, the scientific community can develop more effective and targeted strategies for managing body odor and gain deeper insights into the fascinating interplay between host genetics and the microbiome.

References

Methodological & Application

Quantitative Analysis of 3-Methylhexanoic Acid in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-methylhexanoic acid in biological matrices such as plasma, serum, and urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain fatty acid, is of growing interest in clinical and metabolic research.[1][2][3] Due to its inherent polarity and low volatility, direct GC analysis is challenging. This guide details robust protocols for sample preparation, including liquid-liquid and solid-phase extraction, followed by a crucial chemical derivatization step to enhance analyte volatility and thermal stability. The optimized GC-MS parameters and a full discussion on method validation, grounded in regulatory principles, are provided to ensure data integrity and reliability.

Introduction: The Significance of this compound

This compound is a medium-chain fatty acid that has been identified in various biological contexts, including human sweat, where it contributes to body odor.[4] Beyond its role in axillary odor, the analysis of branched-chain fatty acids is gaining importance in metabolomics to understand various physiological and pathological states. Accurate quantification in complex biological fluids is essential for exploring its potential as a biomarker.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible technique for the analysis of volatile and semi-volatile compounds.[5] However, the carboxylic acid functional group in this compound makes the molecule polar and non-volatile, requiring a derivatization step to replace the active hydrogen with a nonpolar moiety.[6] This process dramatically improves its chromatographic behavior, allowing for sensitive and reliable detection.[7]

Principle of the Analytical Method

The successful quantification of this compound is contingent on a multi-step workflow designed to isolate the analyte from a complex matrix, modify it for compatibility with GC analysis, and detect it with high selectivity and sensitivity.

  • Sample Preparation (Extraction): The primary goal is to isolate the analyte from endogenous interferences in the biological fluid (e.g., proteins, salts, phospholipids). This is achieved by acidifying the sample to protonate the carboxylic acid, making it more soluble in organic solvents, followed by either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Chemical Derivatization: The extracted analyte is then chemically modified through silylation. This reaction converts the polar carboxylic acid group into a nonpolar, more volatile, and thermally stable silyl ester, making it amenable to GC analysis.[6][8]

  • GC-MS Analysis: The derivatized sample is injected into the GC, where the this compound derivative is separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Detection is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Serum) Acidify Acidification (e.g., with H₂SO₄) Sample->Acidify Protonate Analyte Extraction Extraction (LLE or SPE) Acidify->Extraction Isolate Analyte Derivatization Silylation Derivatization (e.g., with MTBSTFA) Extraction->Derivatization Increase Volatility GCMS GC-MS Analysis (Separation & Detection) Derivatization->GCMS Inject Data Data Processing & Quantification GCMS->Data Acquire Signal

Caption: Overall analytical workflow for this compound analysis.

Sample Preparation: Extraction Protocols

The addition of an internal standard at the very beginning of the sample preparation process is critical to account for analyte losses during extraction and derivatization.[9] A stable isotope-labeled version of the analyte (e.g., this compound-d3) is the ideal choice.

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective method that separates compounds based on their differential solubilities in two immiscible liquid phases.[10][11]

Step-by-Step Methodology:

  • Pipette 200 µL of the biological sample (plasma, serum, or urine) into a 2 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 50 µL of 2.5 M H₂SO₄ to acidify the sample to a pH < 2.[12] Vortex for 10 seconds.

  • Add 1 mL of an extraction solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate).[13][14]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts to improve recovery.

  • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at 35-40°C. The dried extract is now ready for derivatization.

Protocol B: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE by using a solid sorbent to retain the analyte while matrix components are washed away.[11][15][16] A weak anion exchange (WAX) cartridge is suitable for extracting acidic compounds.[17]

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of deionized water through the WAX SPE cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pipette 200 µL of the biological sample and the internal standard into a tube.

    • Add 800 µL of deionized water to dilute the sample and vortex.

    • Load the entire diluted sample onto the conditioned SPE cartridge. Pass it through slowly (approx. 1 drop/second).

  • Washing: Pass 1 mL of deionized water, followed by 1 mL of methanol through the cartridge to wash away interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

    • Elute the this compound by passing 1 mL of a 5% formic acid solution in ethyl acetate through the cartridge into a clean collection vial.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. The dried extract is now ready for derivatization.

Derivatization: Silylation for GC Compatibility

Derivatization is essential for the GC-MS analysis of carboxylic acids.[18] Silylation, which replaces the acidic proton with a silyl group, is the most common approach.[7][8] We recommend using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (t-BDMS) derivatives. These derivatives are over 10,000 times more stable against hydrolysis than their trimethylsilyl (TMS) counterparts and produce easily interpretable mass spectra.[8][19][20]

Derivatization_Reaction Analyte This compound (R-COOH) Reagent MTBSTFA plus1 + Analyte->plus1 arrow Heat (e.g., 70°C) Reagent->arrow Derivative t-BDMS Derivative (R-COO-Si(CH₃)₂(t-Bu)) Byproduct Byproduct plus2 + Derivative->plus2 plus1->Reagent arrow->Derivative plus2->Byproduct

Caption: Silylation of this compound using MTBSTFA.

Step-by-Step Protocol:

  • To the dried extract from the sample preparation step, add 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Add 50 µL of MTBSTFA (often containing 1% TBDMCS as a catalyst).[21]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[5][22]

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Analysis

The following table outlines a typical set of GC-MS parameters for the analysis of the t-BDMS derivative of this compound. Parameters should be optimized for the specific instrument in use.

Parameter Setting Justification
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used system for this type of analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing excellent separation for a wide range of analytes, including silyl derivatives.[5][23]
Carrier Gas HeliumInert carrier gas with a constant flow rate of 1.0 mL/min for reproducible retention times.[23]
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte onto the column, which is ideal for trace-level analysis.[5]
Oven Program Initial 80°C, hold 2 min; ramp 15°C/min to 280°C, hold 5 minA temperature gradient effectively separates the analyte from solvent fronts and other matrix components.[11][23]
Mass Spectrometer Agilent 5977A or equivalentProvides sensitive and selective detection.
Ion Source Temp. 230°CStandard temperature for electron ionization.[23]
Quadrupole Temp. 150°CStandard temperature for the mass filter.[23]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.[23]
Acquisition Mode Selected Ion Monitoring (SIM)Monitors specific ions characteristic of the analyte, increasing sensitivity and reducing noise from the matrix.[23]
Quantifier Ion (m/z) [M-57]⁺ (loss of t-butyl group)This is a characteristic and abundant fragment for t-BDMS derivatives, providing excellent signal for quantification.
Qualifier Ions (m/z) Molecular ion (M⁺) and other characteristic fragmentsUsed to confirm the identity of the analyte, ensuring peak purity.[23]

Method Validation

A full bioanalytical method validation must be performed to ensure the reliability and acceptability of the analytical data, particularly for regulatory submissions.[24][25] The validation should be conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[26][27]

Validation_Workflow Dev Method Development Select Selectivity & Matrix Effect Dev->Select Cal Calibration Curve (Linearity, Range, LLOQ) Dev->Cal AP Accuracy & Precision (Intra- & Inter-batch) Dev->AP Rec Recovery Dev->Rec Stab Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Dev->Stab Report Validation Report Select->Report Cal->Report AP->Report Rec->Report Stab->Report

References

Application Note: Quantitative Analysis of 3-Methylhexanoic Acid in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylhexanoic acid is a branched-chain fatty acid that has garnered increasing interest in the scientific community.[1][2] As a medium-chain fatty acid, its presence and concentration in human serum can be indicative of various metabolic processes and may serve as a potential biomarker in clinical research.[1][2] Accurate and precise quantification of this compound in a complex biological matrix like serum is crucial for understanding its physiological roles and potential pathological implications.

This application note provides a detailed, field-proven protocol for the robust quantification of this compound in human serum samples. The methodology leverages a liquid-liquid extraction (LLE) technique for sample cleanup, followed by chemical derivatization to enhance volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This approach ensures high sensitivity, selectivity, and reproducibility, meeting the stringent requirements for bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

Principle of the Method

The quantification of this compound in serum presents analytical challenges due to its low volatility and the complexity of the serum matrix. To overcome these, this protocol employs a multi-step approach:

  • Sample Preparation: A liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) under acidic conditions is utilized to isolate the fatty acids from the serum proteins and other interfering substances.[5][6]

  • Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for variability in extraction efficiency and matrix effects.[7][8] Due to the limited commercial availability of a deuterated this compound standard, this protocol proposes the use of a structurally similar and commercially available deuterated branched-chain fatty acid, such as D3-isocaproic acid. The choice of internal standard should be validated to ensure it co-elutes and behaves similarly to the analyte during sample preparation and analysis.

  • Derivatization: To increase the volatility and improve the chromatographic properties of this compound, a derivatization step is performed to convert the carboxylic acid group into a less polar and more volatile ester.[9][10] This protocol details the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ester.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which serves as a highly selective and sensitive detector. Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which monitors specific ions characteristic of the analyte and the internal standard.[11][12]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis serum_sample Serum Sample (100 µL) add_is Add Internal Standard serum_sample->add_is acidify Acidify with HCl add_is->acidify extract Extract with MTBE acidify->extract vortex Vortex & Centrifuge extract->vortex collect_supernatant Collect Supernatant vortex->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate add_derivatizing_agent Add BSTFA + 1% TMCS evaporate->add_derivatizing_agent heat Heat at 60°C add_derivatizing_agent->heat gc_ms_injection Inject into GC-MS heat->gc_ms_injection data_acquisition Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Overall experimental workflow for the quantification of this compound in serum.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Simson Pharma Limited
D3-Isocaproic Acid (Internal Standard)≥98% atom % DCambridge Isotope Laboratories, Inc.[13]
Methyl tert-butyl ether (MTBE)HPLC GradeSigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, ACS GradeSigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSigma-Aldrich
AcetonitrileHPLC GradeSigma-Aldrich
Sodium Sulfate, AnhydrousACS GradeSigma-Aldrich
Human Serum (for calibration standards and QCs)Pooled, Drug-FreeReputable Bio-supplier
Microcentrifuge Tubes (1.5 mL)
GC Vials with Inserts (250 µL)

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and D3-isocaproic acid into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetonitrile.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solutions with acetonitrile to prepare working standard solutions at various concentrations.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working standard solutions into pooled human serum to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range might be 1-1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations within this range.

Sample Preparation Protocol
  • Thaw serum samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the D3-isocaproic acid internal standard working solution (e.g., at 1 µg/mL) to each tube, except for the blank serum sample.

  • Vortex briefly to mix.

  • Add 20 µL of 1 M HCl to each tube to acidify the sample.

  • Add 500 µL of MTBE to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Repeat the extraction (steps 6-9) with another 500 µL of MTBE and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol
  • To the dried residue from the sample preparation step, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

  • Cap the tubes tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with a 250 µL insert for analysis.

GC-MS Instrumental Analysis

The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument used.

ParameterSetting
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 60°C, hold for 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined empirically by injecting derivatized standards. For TMS-derivatized this compound, characteristic ions would be selected. For D3-isocaproic acid-TMS, the corresponding mass-shifted ions would be monitored.
Dwell Time100 ms

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of this compound in the unknown serum samples is calculated from the regression equation of the calibration curve.

  • Method Validation: The analytical method should be validated according to FDA guidelines for bioanalytical method validation.[3][4] This includes assessing the method's selectivity, accuracy, precision, recovery, calibration curve performance, and stability of the analyte in the biological matrix.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key elements:

  • Use of a Stable Isotope-Labeled Internal Standard: This is the gold standard in quantitative mass spectrometry, as it accounts for variations in sample handling, extraction efficiency, and matrix-induced ion suppression or enhancement.[7][8]

  • Systematic Method Validation: Adherence to FDA guidelines for bioanalytical method validation provides a framework for demonstrating the reliability and reproducibility of the method.[3][4] This includes the analysis of QC samples at multiple concentrations with each batch of unknown samples to ensure the validity of the results.

  • Specificity of GC-MS in SIM Mode: The combination of chromatographic separation by GC and the high selectivity of mass spectrometry operating in SIM mode provides excellent specificity for the target analyte, minimizing the risk of interference from other endogenous compounds in the serum.[11][12]

Conclusion

This application note provides a comprehensive and reliable protocol for the quantification of this compound in human serum samples. The described method, incorporating liquid-liquid extraction, derivatization, and GC-MS analysis with a stable isotope-labeled internal standard, offers the sensitivity, specificity, and accuracy required for demanding research and clinical applications. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reproducible data.

References

Topic: 3-Methylhexanoic Acid: Synthesis and Purification Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed guide for the synthesis and purification of 3-methylhexanoic acid, a chiral carboxylic acid of interest in chemical synthesis and pharmaceutical development. We present established methodologies, including classical malonic ester synthesis for racemic mixtures and principles of modern asymmetric synthesis for enantiomerically enriched products. Furthermore, this guide details purification protocols, covering standard distillation and advanced chiral chromatography techniques essential for isolating stereoisomers. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers in adapting these methods for their specific applications.

Introduction and Scientific Context

This compound is a medium-chain fatty acid characterized by a chiral center at the C3 position.[1][2] Its enantiomers, (R)- and (S)-3-methylhexanoic acid, can exhibit distinct biological activities, a critical consideration in the fields of pharmacology and fragrance science. The (S)-enantiomer, for instance, is a key structural motif in the synthesis of pharmacologically active molecules like Pregabalin, a potent anticonvulsant.[3][4] Therefore, the ability to synthesize and purify specific enantiomers of this compound is of significant scientific and commercial importance.

This guide moves beyond simple procedural lists to provide a foundational understanding of the strategic choices involved in synthesis and purification. We will explore a robust, traditional method suitable for producing a racemic mixture and delve into the more sophisticated strategies required for enantioselective synthesis. The subsequent purification protocols are designed to address the challenges of isolating a moderately volatile carboxylic acid and resolving its stereoisomers.

Synthesis Methodologies: From Racemates to Enantiopure Compounds

The selection of a synthetic route depends heavily on the desired outcome: a racemic mixture for general use or a specific enantiomer for targeted applications.

Malonic Ester Synthesis: A Classic and Versatile Approach

The malonic ester synthesis is a powerful and reliable method for preparing carboxylic acids by forming two new carbon-carbon bonds to the α-carbon of a malonate ester.[5][6] The process involves three key stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[7][8]

Mechanism Rationale:

  • Enolate Formation: Diethyl malonate's α-hydrogens are particularly acidic (pKa ≈ 13) because the resulting carbanion is stabilized by resonance across both adjacent carbonyl groups. This allows for deprotonation with a relatively mild base like sodium ethoxide (NaOEt).[9]

  • Alkylation: The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, such as 2-bromopentane, via an SN2 reaction to form the alkylated malonic ester.[6][8]

  • Hydrolysis & Decarboxylation: The ester groups are hydrolyzed to carboxylic acids using a strong base (saponification) followed by acidification.[7] The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield the final carboxylic acid product.[5]

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// Nodes DiethylMalonate [label="Diethyl Malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Malonate Enolate\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylatedEster [label="Diethyl 2-(1-methylbutyl)malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; DicarboxylicAcid [label="Substituted Malonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Racemic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="1. NaOEt (Base)", shape=plaintext, fontcolor="#5F6368"]; AlkylHalide [label="2. 2-Bromopentane (Electrophile)", shape=plaintext, fontcolor="#5F6368"]; Hydrolysis [label="3. KOH, H₂O (Hydrolysis)", shape=plaintext, fontcolor="#5F6368"]; Decarboxylation [label="4. H₃O⁺, Heat (Decarboxylation)", shape=plaintext, fontcolor="#5F6368"];

// Edges DiethylMalonate -> Enolate [label="Deprotonation"]; Enolate -> AlkylatedEster [label="SN2 Alkylation"]; AlkylatedEster -> DicarboxylicAcid [label="Saponification"]; DicarboxylicAcid -> Product [label="Loss of CO₂"];

// Invisible nodes for annotation alignment {rank=same; DiethylMalonate; Base;} {rank=same; Enolate; AlkylHalide;} {rank=same; AlkylatedEster; Hydrolysis;} {rank=same; DicarboxylicAcid; Decarboxylation;} } dot Caption: Malonic Ester Synthesis Pathway for this compound.

Asymmetric Synthesis: Accessing Single Enantiomers

For applications in drug development, achieving high enantiomeric purity is paramount. Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other. A key strategy involves the asymmetric hydrogenation of a prochiral olefin using a chiral catalyst.

Conceptual Framework: A prominent route for synthesizing precursors to (S)-Pregabalin involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid derivative.[3][10]

  • Chiral Catalyst: The reaction utilizes a rhodium complex with a chiral phosphine ligand, such as Me-DuPHOS. This catalyst creates a chiral environment around the metal center.

  • Stereoselective Hydrogen Addition: The substrate coordinates to the chiral catalyst in a specific orientation due to steric and electronic interactions. This preferential binding dictates the face of the double bond to which hydrogen is delivered, leading to the formation of one enantiomer in high excess.[3] Subsequent chemical transformations, such as the reduction of the nitrile group, yield the final chiral product.[3][11]

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// Nodes Substrate [label="Prochiral Alkene\n(e.g., Cyano-enoic acid salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Rhodium Catalyst\n(e.g., Rh-MeDuPHOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2 [label="H₂ (Hydrogen Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Substrate-Catalyst Complex\n(Diastereomeric Transition State)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Product\n((S)-3-cyano-5-methylhexanoate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Complex; Catalyst -> Complex; H2 -> Complex [label="Hydrogen Delivery"]; Complex -> Product [label="Stereoselective Reduction"]; } dot Caption: Workflow for Asymmetric Hydrogenation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Malonic Ester Synthesis

This protocol is adapted from established procedures for malonic ester synthesis.[12]

Materials & Reagents:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • 2-Bromopentane

  • 50% Potassium hydroxide (KOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

  • Sodium Ethoxide Formation: Under an inert argon atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol with stirring. Causality: This in-situ formation of sodium ethoxide, a strong base, is necessary to deprotonate the diethyl malonate.

  • Enolate Formation: Add diethyl malonate (1.0 eq) to the sodium ethoxide solution.

  • Alkylation: Add 2-bromopentane (0.95 eq) dropwise. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for 3 hours. Causality: Refluxing ensures the reaction goes to completion. A precipitate of sodium bromide will be observed.

  • Saponification: Cool the mixture to room temperature. Slowly add 50% aqueous KOH solution. Heat the mixture to reflux for 4 hours. Causality: The strong base hydrolyzes the ester groups to carboxylate salts.

  • Work-up & Acidification: Distill off the ethanol. After cooling, add concentrated HCl until the solution is strongly acidic. Reflux for one additional hour. Causality: Acidification protonates the carboxylate salts and any remaining enolate. The final reflux helps promote the subsequent decarboxylation.

  • Extraction: Cool the mixture and extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Decarboxylation & Isolation: Filter off the drying agent and remove the ether by distillation. Heat the residue to 180°C until the evolution of CO₂ gas ceases. Causality: This thermal decarboxylation step removes one of the carboxylic acid groups.

  • Final Purification: The resulting crude product is then purified by vacuum distillation to yield dl-3-methylhexanoic acid.

ParameterValueReference
Typical Yield ~76%[12]
Boiling Point 112-113 °C / 15 mmHg[12]

Purification Methodologies

Purification is critical to remove byproducts, unreacted starting materials, and, in the case of chiral compounds, the unwanted enantiomer.

Purification by Fractional Distillation

For racemic or achiral carboxylic acids, fractional distillation under reduced pressure is the primary method of purification.[12] Carboxylic acids often have high boiling points, and vacuum distillation allows them to boil at a lower temperature, preventing thermal decomposition.

Principle of Operation: This technique separates compounds based on differences in their boiling points. By heating the liquid mixture, the component with the higher vapor pressure (lower boiling point) will vaporize more readily, travel up the distillation column, and condense in a separate receiving flask.

Chiral Chromatography for Enantiomeric Resolution

To separate the (R) and (S) enantiomers of this compound, chiral chromatography is the method of choice.[13][14] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is most common.[]

Principle of Operation: Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment within the HPLC column.[13] As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes.[14] This difference in interaction strength leads to different retention times, allowing one enantiomer to elute from the column before the other, achieving separation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Crude Product\n(from Synthesis)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation [label="Fractional Vacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RacemicProduct [label="Purified Racemic\nthis compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChiralHPLC [label="Chiral HPLC Separation", fillcolor="#FBBC05", fontcolor="#202124"]; R_Enantiomer [label="(R)-Enantiomer", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Enantiomer [label="(S)-Enantiomer", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Distillation [label="Initial Purification"]; Distillation -> RacemicProduct; RacemicProduct -> ChiralHPLC [label="Resolution Step"]; ChiralHPLC -> R_Enantiomer; ChiralHPLC -> S_Enantiomer; } dot Caption: General Purification and Resolution Workflow.

Protocol 2: General Protocol for Chiral HPLC Resolution

This protocol outlines a general approach. Specific parameters must be optimized for the chosen column and system.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid, acetic acid)

  • Purified racemic this compound

Step-by-Step Methodology:

  • Column Selection: Choose an appropriate CSP. Columns based on derivatized cellulose or amylose are often effective for separating chiral acids.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol). A small amount of an acidic modifier (e.g., 0.1% TFA) is often added. Causality: The acid suppresses the ionization of the carboxylic acid, preventing peak tailing and improving peak shape.

  • System Equilibration: Install the chiral column and equilibrate the HPLC system by running the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified racemic this compound in the mobile phase.

  • Injection and Separation: Inject the sample onto the column. The two enantiomers will separate and elute at different retention times (t_R1 and t_R2).

  • Detection & Analysis: Monitor the elution profile using a UV detector. The ratio of the peak areas corresponds to the enantiomeric ratio of the mixture.

  • Optimization: If separation is poor, adjust the mobile phase composition (e.g., change the hexane/isopropanol ratio) or the flow rate to improve resolution.

ParameterDescriptionRationale
Stationary Phase Chiral selector chemically bonded to a solid support.Creates a chiral environment for differential interaction.[13]
Mobile Phase A solvent system (e.g., Hexane/IPA) that carries the analyte.Its polarity affects retention times and selectivity.
Acidic Modifier e.g., 0.1% Trifluoroacetic Acid (TFA)Suppresses analyte ionization for better peak symmetry.
Flow Rate Speed at which the mobile phase moves through the column.Affects resolution and analysis time.

Conclusion

The synthesis and purification of this compound can be successfully achieved through a variety of well-established methods. The classic malonic ester synthesis provides a reliable route to the racemic compound, which can be purified effectively by vacuum distillation. For applications requiring enantiopure material, strategies such as asymmetric hydrogenation are essential, followed by analytical or preparative chiral chromatography to resolve and verify the enantiomeric excess. The protocols and principles outlined in this guide provide a solid foundation for researchers to produce this compound with the purity and stereochemical integrity required for their specific scientific pursuits.

References

Application Note: Chiral Separation of 3-Methylhexanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylhexanoic acid is a chiral branched-chain fatty acid with stereoisomers, (R)- and (S)-3-methylhexanoic acid, that can exhibit distinct biological activities and pharmacological profiles. The presence and relative abundance of these enantiomers are of significant interest in various fields, including metabolomics, flavor and fragrance chemistry, and pharmaceutical research. The development of robust analytical methods for the reliable separation and quantification of these enantiomers is therefore crucial for advancing our understanding of their roles and for ensuring the quality and efficacy of related products.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective analysis of chiral compounds.[1][2] This application note presents a detailed protocol for the chiral separation of this compound enantiomers. The method employs a polysaccharide-based chiral stationary phase and pre-column derivatization to enhance detection sensitivity, providing a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Principle of Chiral Separation

The baseline of this method is the use of a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column.[3] The enantiomers of the analyte interact with the chiral selector of the CSP to form transient diastereomeric complexes. These complexes have different energies of formation and, consequently, different stabilities, leading to differential retention times and enabling their separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantioselectivity for a wide range of chiral compounds.[4][5]

Due to the lack of a strong chromophore in this compound, pre-column derivatization is employed to introduce a fluorescent tag. This chemical modification significantly enhances the sensitivity of detection by allowing the use of a fluorescence detector.[6][7] This approach is particularly advantageous for the analysis of trace amounts of the enantiomers in complex matrices.

Experimental Protocol

This protocol provides a comprehensive methodology for the chiral separation of this compound enantiomers, from sample preparation and derivatization to HPLC analysis.

Materials and Reagents
  • (R)-3-Methylhexanoic acid standard (CAS: 22328-90-1)[8]

  • (S)-3-Methylhexanoic acid standard (CAS: 35666-77-4)[9]

  • Racemic this compound (CAS: 3780-58-3)[10][11]

  • 1-Naphthylamine (derivatization agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation and Columns
  • HPLC system with a binary pump, autosampler, and fluorescence detector.

  • Chiral Stationary Phase: Chiralpak® IB-U (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica) or a similar polysaccharide-based CSP.[3][6][12]

Detailed Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Prepare individual stock solutions of (R)-, (S)-, and racemic this compound in acetonitrile at a concentration of 1 mg/mL.

  • For method development, create a working solution of the racemic mixture by diluting the stock solution to 100 µg/mL with acetonitrile.

  • For unknown samples, dissolve them in acetonitrile to an estimated concentration within the calibration range.

2. Pre-column Derivatization with 1-Naphthylamine:

  • To 100 µL of the standard or sample solution in a clean vial, add 1.2 equivalents of 1-naphthylamine.

  • Add 1.5 equivalents of DCC and 0.2 equivalents of DMAP.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 hours.

  • After the reaction, centrifuge the mixture to pellet the dicyclohexylurea (DCU) byproduct.

  • Carefully transfer the supernatant containing the derivatized analyte to a clean vial for HPLC analysis.

3. HPLC Conditions:

  • The following table summarizes the optimized HPLC parameters for the chiral separation.

ParameterValue
Column Chiralpak® IB-U (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Fluorescence
Excitation Wavelength (λex): 280 nm
Emission Wavelength (λem): 340 nm

Note: The mobile phase composition may require optimization depending on the specific column batch and HPLC system to achieve baseline separation.

Workflow Diagram

Chiral_Separation_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis Prep Prepare 1 mg/mL stock solutions in ACN Dilute Dilute to working concentration (e.g., 100 µg/mL) Prep->Dilute Mix Mix analyte with 1-Naphthylamine, DCC, and DMAP Dilute->Mix React React for 2 hours at room temperature Mix->React Centrifuge Centrifuge to remove DCU byproduct React->Centrifuge Collect Collect supernatant for analysis Centrifuge->Collect Inject Inject 10 µL onto Chiralpak® IB-U column Collect->Inject Separate Isocratic elution with Hex/IPA/TFA (90:10:0.1) Inject->Separate Detect Fluorescence Detection (Ex: 280 nm, Em: 340 nm) Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

References

Application Notes & Protocols for the Analysis of 3-Methylhexanoic Acid by Gas Chromatography-Olfactometry (GC-O)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 3-methylhexanoic acid, a key odorant associated with human sweat and various food aromas, using Gas Chromatography-Olfactometry (GC-O). We delve into the fundamental principles of GC-O, address the specific challenges posed by volatile fatty acids, and present detailed, field-proven protocols for sample preparation, chromatographic separation, and sensory detection. This guide is intended for researchers, scientists, and professionals in the fields of sensory science, metabolomics, and product development who seek to correlate chemical identity with specific odor perception.

Introduction: The Synergy of Separation and Sensation

Gas Chromatography-Olfactometry (GC-O) represents a powerful bioanalytical technique that merges the high-resolution separation capabilities of a gas chromatograph (GC) with the unparalleled sensitivity and specificity of the human olfactory system.[1][2] While instrumental detectors like mass spectrometers (MS) or flame ionization detectors (FID) can identify and quantify chemical compounds, they provide no information about their sensory character. GC-O bridges this critical gap by directing a portion of the column effluent to a sniffing port, allowing a trained sensory analyst to detect and describe the odor of each compound as it elutes.[3][4][5]

This compound (3-MHA) is a medium-chain fatty acid of significant interest due to its potent and distinct "cheesy," "sweaty," or "goat-like" aroma.[6][7] It is a primary contributor to human axillary odor and a character-impact compound in various cheeses and other fermented products. Accurately identifying and characterizing 3-MHA in a complex volatile matrix is essential for applications ranging from deodorant efficacy testing and clinical diagnostics to food quality control and flavor chemistry. This guide provides the expertise and detailed methodologies required to successfully perform GC-O analysis of this challenging but important analyte.

The Challenge: Analyzing Free Fatty Acids by GC

The direct analysis of free carboxylic acids like 3-MHA by GC presents significant challenges rooted in their chemical properties:

  • High Polarity: The carboxyl functional group is highly polar, leading to strong interactions with any active sites (e.g., free silanol groups) in the GC inlet liner, column, or connections. This results in poor peak shape, characterized by severe tailing, which compromises both resolution and quantitation.[8]

  • Low Volatility: Intermolecular hydrogen bonding between acid molecules reduces their volatility, requiring higher temperatures for analysis, which can risk thermal degradation of other sample components.[9]

  • Adsorption: Active sites in the GC system can irreversibly adsorb these polar analytes, especially at trace concentrations, leading to poor sensitivity and reproducibility.[10]

To overcome these issues, two primary strategies are employed: direct analysis on a specialized acid-deactivated column or chemical derivatization to mask the polar carboxyl group. Both approaches will be detailed in the protocols below.

Experimental Workflow: A Conceptual Overview

The GC-O analysis workflow is a multi-step process that demands careful attention to detail at each stage. The logical progression ensures that the final sensory data is both accurate and reliably correlated with instrumental data.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Data Correlation Sample 1. Sample Collection (e.g., Sweat, Food Matrix) Extraction 2. Volatile Isolation (LLE or SPE) Sample->Extraction Derivatization 3. Derivatization (Optional) (e.g., Silylation, Esterification) Extraction->Derivatization Path B Injection 4. GC Injection Extraction->Injection Path A (Direct Inj.) Derivatization->Injection Separation 5. Chromatographic Separation Injection->Separation Split 6. Effluent Splitting Separation->Split MS_FID 7a. Instrumental Detection (MS or FID) Split->MS_FID ~50-80% GCO 7b. Olfactory Detection (Sniffing Port) Split->GCO ~20-50% Correlation 8. Data Correlation & Identification MS_FID->Correlation GCO->Correlation

Figure 1: Conceptual workflow for GC-O analysis of this compound, illustrating both direct injection (Path A) and derivatization (Path B) options.

Instrumentation and Key Parameters

A properly configured GC-O system is paramount. The effluent from the capillary column is split between a chemical detector (MS or FID) and the olfactory detection port (ODP).

ParameterSpecification / RecommendationRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control (EPC) for reproducible retention times.
Autosampler Required for reproducibilityMinimizes variability compared to manual injections.
Inlet Split/Splitless (SSL)Offers flexibility for various concentration levels. Use an Ultra Inert liner with glass wool.
Column Direct Injection: Agilent J&W DB-FATWAX UI or DB-FFAP (30 m x 0.25 mm, 0.25 µm)[8] Derivatized: DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)Wax-based columns are designed for free fatty acid analysis. A standard 5% phenyl column is ideal for less polar derivatized compounds.
Effluent Splitter Gerstel, SGE, or equivalent Y-splitterMust be deactivated silica to maintain inertness. Split ratio is typically between 1:1 and 1:4 (MS:ODP).
Olfactory Port Gerstel ODP, SGE Olfactory Port, or similarMust be heated to prevent analyte condensation.[1] Includes a humidified air line to prevent nasal desiccation.
Detector Mass Spectrometer (MS) recommendedProvides positive identification through mass spectral matching. FID can be used for quantification if identity is already confirmed.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general-purpose method for extracting acidic compounds from an aqueous matrix (e.g., buffer solution from a sweat patch, diluted food slurry).

Expert Insight: The pH adjustment is the most critical step. By acidifying the sample well below the pKa of 3-MHA (~4.8), we ensure it is in its neutral, protonated form (R-COOH), which is readily extractable into an organic solvent.

  • Sample Preparation: To 1 mL of aqueous sample in a glass vial, add an appropriate internal standard (e.g., 2-ethylhexanoic acid).

  • Acidification: Adjust the sample pH to ~2.0 using 1M Hydrochloric Acid (HCl). Verify with a pH meter or pH paper.

  • Solvent Addition: Add 1 mL of a high-purity organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Cap the vial and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the bottom organic layer to a clean GC vial using a glass pipette.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration (If Necessary): If trace-level detection is required, the solvent can be carefully evaporated under a gentle stream of nitrogen. Reconstitute in a smaller volume of solvent. Caution: Do not evaporate to complete dryness to avoid loss of the semi-volatile analyte.

  • The sample is now ready for direct injection (Protocol 2) or derivatization (Protocol 3).

Protocol 2: Analysis by Direct Aqueous Injection

This method is faster as it omits derivatization but requires a specialized GC column and a highly inert system to achieve acceptable peak shapes.

  • GC Configuration:

    • Inlet: SSL, 250 °C

    • Liner: Ultra Inert, single taper with glass wool

    • Column: Agilent J&W DB-FATWAX UI (or equivalent)[8]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injection: 1 µL, 20:1 split ratio (can be adjusted)

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Olfactometry Port (ODP):

    • Transfer Line Temperature: 250 °C

    • Humidified Air Flow: 30 mL/min

  • MS Detector:

    • Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 35 - 350 amu

  • Analysis: Inject the extract from Protocol 1. Begin sniffing approximately 1-2 minutes before the expected retention time of 3-MHA and continue for several minutes after.

Protocol 3: Analysis via Silylation Derivatization

Derivatization converts the polar carboxylic acid into a less polar, more volatile trimethylsilyl (TMS) ester, resulting in sharp, symmetrical peaks on a standard DB-5ms column.

Expert Insight: The key to successful silylation is the complete exclusion of water. Any moisture will preferentially react with the derivatizing agent, leading to incomplete derivatization of the analyte and poor results.

  • Sample Preparation: Take the organic extract from Protocol 1 and ensure it is completely dry by passing it through a small column of anhydrous sodium sulfate or by careful evaporation and reconstitution in an anhydrous solvent.

  • Derivatization:

    • In a 2 mL GC vial with an insert, add 100 µL of the dried extract.

    • Add 50 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS.[11]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC Configuration:

    • Inlet: SSL, 250 °C

    • Liner: Ultra Inert, single taper with glass wool

    • Column: Agilent J&W DB-5ms Ultra Inert (or equivalent)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injection: 1 µL, 20:1 split ratio

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 8 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • ODP & MS Parameters: Use the same settings as in Protocol 2.

  • Analysis: Allow the derivatized sample to cool to room temperature before injecting.

Protocol 4: Olfactory Data Acquisition

The human assessor is the detector. This protocol must be systematic to ensure data quality. Panelists should be trained according to established sensory analysis standards.[12][13][14]

GCO_Process cluster_setup Pre-Analysis cluster_sniffing Real-Time Olfactory Detection cluster_post Post-Analysis Briefing 1. Brief Panelist (Odor standards, software use) Run_Start 2. Start GC-O Run Sniff 3. Panelist Sniffs Effluent from Olfactory Port Run_Start->Sniff Detect 4. Odor Event Detected Sniff->Detect Record 5. Record Data - Start/End Time - Odor Descriptor - Intensity Score Detect->Record Yes No_Odor Continue Sniffing Detect->No_Odor No Record->Sniff Aromagram 6. Generate Aromagram (Odor activity vs. Time) Record->Aromagram No_Odor->Sniff Correlation 7. Correlate with Chromatogram

Figure 2: Step-by-step process for olfactory data acquisition and processing during a GC-O run.

  • Panelist Training: Before analysis, panelists should be familiarized with a set of reference odor standards, including a pure standard of this compound, to calibrate their descriptors.

  • Data Recording: The panelist sits at the ODP and uses a data acquisition system (e.g., Gerstel AromaOffice) or a simple voice recorder and stopwatch.

  • Sniffing: The panelist sniffs the effluent continuously throughout the run.

  • Event Logging: When an odor is detected, the panelist immediately records:

    • Retention Time (Start and End): The duration of the odor perception.

    • Odor Descriptor: A term describing the character of the smell (e.g., "cheesy," "sweaty," "rancid").

    • Intensity: A score on a predefined scale (e.g., 1=very weak, 5=very strong).

  • Data Compilation: The logged events are compiled into an "aromagram," which plots odor events and their intensities against retention time. This aromagram is then overlaid with the MS or FID chromatogram to correlate specific odors with chemical peaks. The peak identified by the MS as 3-MHA (or its TMS derivative) should align with the retention time where the panelist reported a "cheesy/sweaty" odor.

References

Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of 3-Methylhexanoic Acid from Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylhexanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in various fields, including flavor and fragrance chemistry, metabolomics, and pharmaceutical research due to its role as a potential biomarker and its contribution to the sensory profiles of various products. Accurate quantification of this compound in aqueous matrices such as biological fluids, fermentation broths, or environmental samples is crucial for quality control and research. Liquid-liquid extraction (LLE) is a robust and widely adopted technique for the selective isolation and concentration of such analytes prior to chromatographic analysis.

This document provides a comprehensive guide to the principles and a detailed protocol for the efficient extraction of this compound from aqueous samples using LLE. The methodologies outlined herein are designed to provide high recovery and sample cleanup, ensuring reliable and reproducible results for downstream analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Scientific Principles of Extraction

The successful liquid-liquid extraction of this compound is governed by its physicochemical properties and the principles of partitioning. The distribution of an analyte between two immiscible liquid phases is dictated by its relative solubility in each phase, which can be manipulated to achieve efficient extraction.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy.

PropertyValueSource
Molecular FormulaC7H14O2[1][2]
Molecular Weight130.18 g/mol [1][2]
pKa~4.80 ± 0.10 (Predicted)[3]
LogP (Octanol/Water Partition Coefficient)2.070 (Estimated)[3]
Water SolubilityPractically insoluble[4]
Boiling Point~210.1°C (Estimate)[3]

This compound is a medium-chain fatty acid and is considered a hydrophobic molecule.[4] Its relatively low pKa indicates it is a weak acid. The positive LogP value suggests a preference for non-polar (organic) environments over aqueous ones, which is the foundational principle enabling its extraction from water.

The Critical Role of pH

The ionization state of a carboxylic acid is highly dependent on the pH of the aqueous solution. This relationship is described by the Henderson-Hasselbalch equation and is the most critical factor to control for efficient extraction.

To ensure maximum partitioning into the organic solvent, the this compound must be in its neutral, protonated form (R-COOH).[5][6] This is achieved by acidifying the aqueous sample to a pH at least two units below the pKa of the analyte.[5] At this pH, the equilibrium shifts towards the non-ionized form, which is significantly more soluble in organic solvents. Conversely, at a pH above the pKa, the acid will exist predominantly in its ionized, carboxylate form (R-COO-), which is highly soluble in the aqueous phase and will not be efficiently extracted.[7]

The following diagram illustrates the pH-dependent equilibrium of this compound and its impact on extraction.

G cluster_organic Organic Phase Protonated This compound (R-COOH) Neutral, Lipophilic Deprotonated 3-Methylhexanoate (R-COO-) Charged, Hydrophilic Protonated->Deprotonated Extracted This compound (in Organic Solvent) Protonated->Extracted Efficient Extraction Deprotonated->Protonated

Caption: pH-dependent equilibrium and extraction of this compound.

Solvent Selection and Optimization

The choice of an appropriate organic solvent is paramount for achieving high extraction efficiency and selectivity. An ideal solvent should possess the following characteristics:

  • High affinity for the analyte: It should readily dissolve the neutral form of this compound.

  • Immiscibility with water: To ensure clean phase separation.

  • Low boiling point: Facilitates easy removal of the solvent post-extraction to concentrate the analyte.[7]

  • High purity and inertness: To avoid introducing contaminants or reacting with the analyte.

Recommended Solvents

Based on the properties of this compound, several solvents are suitable for its extraction.

SolventPolarity IndexBoiling Point (°C)Rationale
Ethyl Acetate 4.477.1Good solvency for carboxylic acids, moderate polarity, and a relatively low boiling point.
Methyl tert-butyl ether (MTBE) 2.555.2Low miscibility with water, high volatility, and good extraction efficiency for organic acids.
Diethyl Ether 2.834.6Excellent solvent for many organic compounds, but highly volatile and flammable, requiring careful handling.
Hexane/Isopropanol (95:5 v/v) ~0.1~68A non-polar solvent mixture that can be effective, with the isopropanol improving the partitioning of the acid.

For general applications, ethyl acetate is recommended as a starting point due to its balance of properties and effectiveness.

Advanced Extraction Systems

For challenging matrices or very low analyte concentrations, more advanced solvent systems can be employed. These often involve reactive extraction, where the solvent contains a component that chemically interacts with the carboxylic acid to enhance partitioning.[8] Examples include:

  • Trioctylamine (TOA) in a non-polar diluent: TOA is a basic extractant that forms an ion-pair with the carboxylic acid, significantly increasing its distribution coefficient.[9][10]

  • Organophosphorus extractants (e.g., Tributyl phosphate - TBP): These can also enhance the extraction of carboxylic acids through complex formation.[11]

These systems are powerful but require more complex optimization and regeneration steps.[9]

Detailed Protocol for Liquid-Liquid Extraction

This protocol provides a step-by-step methodology for the extraction of this compound from a 1 mL aqueous sample.

Materials and Reagents
  • Aqueous Sample: 1 mL (e.g., cell culture supernatant, diluted urine, environmental water sample)

  • Internal Standard (IS): e.g., Heptanoic acid or another suitable non-endogenous carboxylic acid.

  • Acidifying Agent: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate (HPLC grade or higher)

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4)

  • Glassware: 15 mL screw-cap glass centrifuge tubes, Pasteur pipettes, autosampler vials with inserts.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator.

Experimental Workflow

The following diagram outlines the complete extraction workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Analyte Isolation cluster_analysis Analysis A 1. Pipette 1 mL of aqueous sample B 2. Add Internal Standard A->B C 3. Acidify with 1 M HCl to pH ~2 B->C D 4. Add 5 mL Ethyl Acetate C->D E 5. Vortex for 2 min D->E F 6. Centrifuge at 2000 x g for 10 min E->F G 7. Transfer organic layer (top layer) to a new tube F->G H 8. Add anhydrous Na2SO4 to dry the extract G->H I 9. Transfer dried extract to a clean tube H->I J 10. Evaporate to dryness under nitrogen I->J K 11. Reconstitute in a suitable solvent (e.g., 100 µL Methanol) J->K L 12. Transfer to autosampler vial for GC-MS or HPLC analysis K->L

Caption: Step-by-step workflow for the LLE of this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

    • Spike the sample with an appropriate amount of internal standard solution.

    • Acidify the sample by adding 1 M HCl dropwise until the pH is approximately 2. Check the pH using a narrow-range pH strip.

  • Extraction:

    • Add 5.0 mL of ethyl acetate to the acidified sample. The recommended solvent-to-sample ratio is often around 7:1 to ensure high recovery.[5][12]

    • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Isolation and Drying:

    • Carefully collect the upper organic layer (ethyl acetate) using a Pasteur pipette and transfer it to a new clean glass tube, being careful not to disturb the aqueous layer or the interface.

    • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Allow the extract to stand for 5 minutes, then transfer the dried solvent to another clean tube, leaving the sodium sulfate behind.

  • Concentration and Reconstitution:

    • Gently evaporate the ethyl acetate to dryness under a stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the analytical instrument (e.g., methanol or the initial mobile phase for HPLC).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Optimization and Troubleshooting

  • Low Recovery:

    • Verify pH: Ensure the aqueous sample was acidified to pH < 3.[12] Inadequate acidification is the most common cause of poor recovery for carboxylic acids.[6]

    • Increase Solvent Volume: Increase the ratio of organic solvent to the aqueous sample.[5][12]

    • Increase Mixing Time: Ensure sufficient vortexing time to reach equilibrium.

    • Salting Out: For highly polar samples, adding a salt like sodium sulfate to the aqueous phase can decrease the solubility of the analyte and drive it into the organic phase.[5]

  • Emulsion Formation:

    • If an emulsion forms at the interface, try a longer and/or higher speed centrifugation.

    • Adding a small amount of salt to the aqueous phase can sometimes help break emulsions.

  • Sample Clean-up:

    • If the final extract contains significant interferences, a back-extraction step can be employed. The analyte in the organic phase can be re-extracted into a fresh aqueous phase at a high pH (e.g., pH > 9), where it will be ionized. This leaves neutral interferences behind in the organic layer. The clean aqueous phase can then be re-acidified and extracted again with a fresh organic solvent.[5]

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a reliable and efficient method for the isolation of this compound from aqueous samples. By carefully controlling the pH of the aqueous phase and selecting an appropriate organic solvent, researchers can achieve high recovery and generate clean extracts suitable for sensitive analytical techniques. This methodology serves as a robust foundation for the quantitative analysis of this compound in a wide array of scientific and industrial applications.

References

Application Note: Unambiguous Structural Elucidation of 3-Methylhexanoic Acid Utilizing a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the determination of molecular structure in solution. For researchers and professionals in drug development and chemical synthesis, achieving unambiguous structural verification is a critical step in ensuring compound identity and purity. This application note provides a detailed guide to the comprehensive structural elucidation of 3-Methylhexanoic acid, a chiral branched-chain fatty acid, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be a self-validating system, ensuring high confidence in the final structural assignment.

The Challenge: Isomeric Complexity and Stereochemistry

This compound (C7H14O2) presents a common challenge in structural elucidation due to the presence of multiple methylene groups with similar electronic environments and a chiral center at the C3 position. This chirality can lead to magnetic non-equivalence of adjacent protons, potentially complicating the ¹H NMR spectrum. A systematic approach employing a combination of NMR techniques is therefore essential to definitively assign every proton and carbon atom in the molecule.

Experimental Design and Rationale

Our approach leverages a series of NMR experiments, each providing a unique piece of the structural puzzle. This multi-faceted strategy ensures that each assignment is cross-validated, leading to a robust and reliable structural determination.

Core Experimental Suite:
  • ¹H NMR: Provides information on the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (scalar coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.[1][2][3]

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon skeleton through bonded protons.[4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, linking the proton and carbon spectra.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations, which are vital for identifying quaternary carbons and piecing together the molecular fragments.[9][10][11]

Methodology and Protocols

I. Sample Preparation

A meticulously prepared sample is fundamental to acquiring high-quality NMR data.

Protocol:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic molecules and its single deuterium lock signal.[12] For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may provide a sharper carboxylic acid proton signal.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For long-duration 2D experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with signal relaxation. This can be achieved by bubbling a slow stream of an inert gas (e.g., argon) through the sample for several minutes.

II. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

Protocol:

  • Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

  • DEPT-135 Acquisition:

    • Run a standard DEPT-135 pulse sequence.[13]

    • This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[1][3]

  • 2D COSY Acquisition:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • This will reveal correlations between protons that are scalar-coupled (typically over 2-3 bonds).[5][14]

  • 2D HSQC Acquisition:

    • Acquire a gradient-selected HSQC spectrum.

    • This experiment will show one-bond correlations between protons and their directly attached carbons.[7][8]

  • 2D HMBC Acquisition:

    • Acquire a gradient-selected HMBC spectrum.

    • Optimize the long-range coupling delay to observe correlations over 2-3 bonds (typically around 8 Hz).[9][15] This is crucial for identifying the connectivity around the quaternary carbonyl carbon and the chiral center.

Data Analysis and Structural Elucidation

The following is a predictive interpretation of the NMR data for this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data
PositionCarbon TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H MultiplicityIntegration
1C=O~180~11-12br s1H
2CH₂~41~2.2-2.4m2H
3CH~34~1.8-2.0m1H
4CH₂~36~1.2-1.4m2H
5CH₂~20~1.3-1.5m2H
6CH₃~14~0.9t3H
7CH₃~19~0.95d3H
Step-by-Step Spectral Interpretation
  • ¹H NMR Analysis:

    • The broad singlet observed far downfield (~11-12 ppm) is characteristic of a carboxylic acid proton.[16][17][18]

    • The spectrum will show distinct signals for the methyl group at C6 (a triplet), the methyl group at C7 (a doublet), and a series of overlapping multiplets for the methylene and methine protons.

    • Due to the chiral center at C3, the two protons on C2 and the two protons on C4 are diastereotopic, meaning they are chemically non-equivalent and may exhibit complex splitting patterns.[19]

  • ¹³C and DEPT-135 Analysis:

    • The ¹³C spectrum will show seven distinct carbon signals, consistent with the molecular formula.[20]

    • The DEPT-135 spectrum will confirm the assignments: two positive CH₃ signals, one positive CH signal, three negative CH₂ signals, and the absence of the quaternary carbonyl carbon.[1][3][13] This provides a definitive count of each type of carbon.

  • COSY Analysis:

    • The COSY spectrum will reveal the proton-proton coupling network. Key correlations will be observed between:

      • H6 and H5

      • H5 and H4

      • H4 and H3

      • H3 and H2

      • H3 and H7

    • This allows for the construction of the main carbon chain and the identification of the methyl branch.

Caption: Key COSY correlations in this compound.

  • HSQC Analysis:

    • The HSQC spectrum directly links each proton signal to its attached carbon signal. This is a crucial step in assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum. For example, the triplet at ~0.9 ppm will correlate with the carbon at ~14 ppm, confirming the C6 assignment.

  • HMBC Analysis:

    • The HMBC spectrum provides the final, definitive connections. Key long-range correlations that will be observed include:

      • The carboxylic acid proton (H1) to C1 and C2.

      • The protons on C2 (H2) to C1, C3, and C4.

      • The protons on the methyl group at C7 (H7) to C2, C3, and C4.

      • The protons on the methyl group at C6 (H6) to C4 and C5.

    • The correlation from H2 and H3 to the carbonyl carbon (C1) is particularly important for confirming the overall structure.[9][15]

HMBC_Workflow cluster_protons Protons cluster_carbons Carbons (Long-Range) H2 H2 C1 C1 (C=O) H2->C1 2J C4 C4 H2->C4 3J H3 H3 H3->C1 3J H7 H7 H7->C4 2J C2_carbon C2 H7->C2_carbon 2J

Caption: Selected key HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This integrated approach, moving from basic 1D spectra to more complex 2D correlation experiments, provides a self-validating workflow that ensures the highest level of confidence in the assigned structure. This methodology is broadly applicable to the structural determination of a wide range of small organic molecules encountered in research, pharmaceutical development, and quality control.

References

Quantitative Analysis of 3-Methylhexanoic Acid in Biological Matrices Using a Validated Internal Standard GC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the accurate and robust quantification of 3-Methylhexanoic acid (3-MHA) in complex biological matrices. 3-MHA, a branched-chain fatty acid, is of growing interest in metabolomics, food chemistry, and diagnostics. Its volatile nature and potential for variability during sample processing necessitate a rigorous analytical approach. We present a detailed protocol employing Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard methodology, a self-validating system that ensures data integrity. The causality behind experimental choices, from internal standard selection to derivatization chemistry and instrument parameters, is explained to empower researchers to adapt and troubleshoot the method effectively.

The Rationale for Internal Standard-Based Quantification

Accurate quantification of analytes like this compound in biological samples (e.g., plasma, urine, tissue homogenates) is challenging. The multi-step process of extraction, derivatization, and injection can introduce significant variability. The internal standard (IS) method is the cornerstone of reliable quantitative analysis, particularly in chromatography.[1]

An ideal internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added at a constant, known concentration to every sample, calibrator, and quality control sample at the beginning of the workflow.[2] The fundamental principle is that any physical or chemical loss or variation experienced by the analyte during the analytical process will be mirrored by the internal standard.[1][3]

Therefore, instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if sample volume varies, extraction efficiency changes, or instrument sensitivity drifts, thus ensuring precision and accuracy.[4]

cluster_0 Principle of Internal Standard Calibration A Analyte (A) and Internal Standard (IS) in Sample B Sample Preparation (Extraction, Derivatization) A->B Add constant [IS] to all samples C Potential for Analyte/IS Loss or Variation B->C Variability D GC-MS Analysis B->D E Measure Peak Areas (Area_A, Area_IS) D->E F Calculate Response Ratio (Area_A / Area_IS) E->F G Calibration Curve Ratio vs. Concentration F->G For Calibrators H Quantify Analyte in Unknown Sample G->H For Unknowns

Caption: The principle of internal standard quantification workflow.

Strategic Selection of the Internal Standard

The choice of internal standard is the most critical decision in developing a robust quantitative method. The "gold standard" is a stable isotope-labeled (SIL) version of the analyte.[5] A SIL-IS, such as this compound-d3, is chemically identical to the analyte, ensuring it co-elutes and behaves identically during extraction, derivatization, and ionization. This provides the most accurate correction for matrix effects and procedural losses.

When a SIL-IS is not available or is cost-prohibitive, a carefully chosen structural analog can be used. For this compound (a branched C7 fatty acid), suitable analogs include odd-chain or deuterated straight-chain fatty acids that are not endogenous to the sample matrix.

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal Standard TypeExampleRationale & Performance
Stable Isotope-Labeled (Gold Standard) This compound-d3 or ¹³C₆Expertise: Identical chemical and physical properties ensure the highest accuracy. Co-elutes with the analyte, perfectly mimicking its behavior during the entire analytical process.[4][6][5]
Deuterated Structural Analog Heptanoic acid-d13Experience: Excellent choice. Similar chain length and polarity. The deuterium labeling provides a distinct mass signal, preventing interference. Behaves very similarly during extraction and derivatization.
Non-labeled Structural Analog Heptanoic acid (C7:0) or Tridecanoic acid (C13:0)Trustworthiness: A viable and economic option. Heptanoic acid is structurally very similar. Tridecanoic acid is often used as it is rare in biological samples.[2] However, slight differences in extraction efficiency or derivatization kinetics may introduce minor inaccuracies compared to a SIL-IS.

For this protocol, we will proceed with Heptanoic acid-d13 as the internal standard, balancing high performance with commercial availability.

Detailed Application Protocol: GC-MS Quantification of 3-MHA

This protocol is designed for the analysis of 3-MHA in human plasma and can be adapted for other biological fluids.

Materials and Reagents
  • Analytes and Standards: this compound (≥98%), Heptanoic acid-d13 (IS, ≥98%)

  • Solvents (HPLC or GC grade): Methanol, Acetonitrile, Isooctane, Methyl-tert-butyl ether (MTBE)

  • Reagents:

    • Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr)

    • Catalyst: N,N-Diisopropylethylamine (DIPEA)

    • Formic Acid (≥98%)

  • Consumables: 2 mL glass autosampler vials with PTFE-lined caps, microcentrifuge tubes (1.5 mL), pipettes and tips, nitrogen evaporator.

Experimental Workflow

cluster_workflow Quantitative Analysis Workflow start Biological Sample (e.g., 100 µL Plasma) spike Spike with Internal Standard (Heptanoic acid-d13) start->spike ppt Protein Precipitation (400 µL cold Acetonitrile) spike->ppt extract Liquid-Liquid Extraction (e.g., MTBE) ppt->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry deriv Derivatization (PFBBr) dry->deriv inject GC-MS Analysis (SIM Mode) deriv->inject quant Quantification inject->quant

Caption: Step-by-step experimental workflow for 3-MHA quantification.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh 10 mg of Heptanoic acid-d13 and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Prepare a 10 µg/mL working solution of the internal standard in methanol.

2. Calibration Standards and Quality Controls (QCs):

  • In clean glass vials, add 10 µL of each calibration standard working solution.

  • To each vial, add 10 µL of the 10 µg/mL IS working solution.

  • The final concentrations will be used to construct the calibration curve. Prepare QCs at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation & LLE):

  • Trustworthiness: This two-step process effectively removes proteins that can damage the GC column and extracts fatty acids from the aqueous environment into an organic solvent suitable for derivatization.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, etc.).

  • Add 10 µL of the 10 µg/mL IS working solution and vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass vial.

  • Perform a liquid-liquid extraction by adding 500 µL of MTBE. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

  • Expertise: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization with PFBBr converts them into PFB esters. These esters are more volatile and thermally stable.[7] Furthermore, the polyfluorinated tag makes them highly sensitive for detection by mass spectrometry using negative chemical ionization (NCI-MS).[4][8]

  • To the dried residue, add 50 µL of a 1:1 mixture of Isooctane and Acetonitrile.

  • Add 5 µL of DIPEA (catalyst) and 5 µL of PFBBr (derivatizing agent).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

Authoritative Grounding: The parameters below are typical for the analysis of fatty acid PFB esters and provide excellent separation and sensitivity.[4]

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides robust and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation for semi-volatile compounds.[9]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minA temperature gradient that effectively separates fatty acid esters of different chain lengths.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Mass Spectrometer Agilent 5977 or equivalentHigh sensitivity and selectivity for quantitative analysis.
Ionization Mode Negative Chemical Ionization (NCI)PFB esters have high electron affinity, leading to enhanced sensitivity in NCI mode.[4]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS.
SIM Ions 3-MHA-PFB: m/z 129 (M-PFB)⁻ Heptanoic-d13-PFB: m/z 142 (M-PFB)⁻Monitor the carboxylate anion fragment [M-181]⁻ after the loss of the pentafluorobenzyl group. The mass shift for the deuterated IS provides specificity.
Data Analysis and Method Validation
  • Calibration Curve:

    • For each calibration standard, calculate the peak area ratio of the 3-MHA derivative to the Heptanoic acid-d13 derivative.

    • Plot the peak area ratio (y-axis) against the known concentration of 3-MHA (x-axis).

    • Perform a linear regression analysis. The curve should have a correlation coefficient (R²) of >0.99 for acceptance.[1][10]

  • Quantification of Unknowns:

    • Calculate the peak area ratio for the unknown samples.

    • Determine the concentration of 3-MHA in the sample using the equation of the line from the calibration curve: Concentration = (Peak Area Ratio - Intercept) / Slope

  • Method Validation:

    • Authoritative Grounding: A new analytical method must be validated to ensure its performance is suitable for the intended application.[11] Key validation parameters include:

      • Linearity: Assessed from the calibration curve.

      • Accuracy: Determined by analyzing QC samples at known concentrations and calculating the percent recovery. Typically should be within 85-115%.

      • Precision: Assessed by repeatedly analyzing QC samples. The relative standard deviation (RSD) for intra-day and inter-day precision should typically be <15%.

      • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the quantification of this compound. By leveraging the principles of internal standard calibration, appropriate derivatization chemistry, and sensitive GC-NCI-MS analysis, researchers can achieve highly accurate and reproducible results. The self-validating nature of the internal standard method ensures data integrity, which is paramount in research and drug development settings.

References

Application Notes & Protocols: The Use of 3-Methylhexanoic Acid as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, flavor chemists, and product development professionals on the application of 3-Methylhexanoic acid (CAS No. 3780-58-3) as a flavoring agent. This compound, a branched-chain fatty acid, is a potent character-impact compound known for its complex sensory profile. These notes detail its physicochemical properties, sensory characteristics, practical applications in various food systems, and robust analytical and sensory evaluation protocols. The methodologies are designed to be self-validating, ensuring accuracy and reproducibility in a research and development setting.

Introduction: Understanding this compound

This compound, also known as 3-methylcaproic acid, belongs to the class of medium-chain fatty acids.[1] Its branched structure is pivotal to its distinct aroma, differentiating it from its straight-chain counterpart, hexanoic acid. While hexanoic acid provides a generally harsh, cheesy, and goaty aroma[2], the methyl branch in the 3-position modulates this profile, introducing nuanced notes that can range from cheesy and sweaty to fruity, depending on its concentration and the food matrix in which it is applied.[3]

It is found naturally in various sources, including ripened cheeses like Gouda, where it contributes to the characteristic flavor profile developed during maturation.[4] It is also a well-documented component of human axillary secretions, which accounts for its association with "sweaty" notes.[5][6] Understanding its chemical nature and sensory impact is the first step toward its effective and innovative use in flavor creation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a flavor compound is essential for predicting its behavior during processing, storage, and delivery in a food system. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[7], NIST[8]
Molecular Weight 130.18 g/mol PubChem[7]
CAS Number 3780-58-3NIST[8]
Appearance Colorless to pale yellow liquidThe Good Scents Company[9]
Boiling Point 210-212 °C at 760 mmHgThe Good Scents Company[9]
logP (Octanol/Water) ~2.1 - 2.27PubChem[7], HMDB[1]
Solubility Slightly soluble in water; soluble in alcoholThe Good Scents Company[9]
Synonyms 3-Methylcaproic acid, 3-Methylhexylic acidPubChem[7]

This data is critical for formulation. For instance, its relatively high boiling point suggests good stability during heat processing like pasteurization, while its logP value indicates a preference for fatty or oil-based phases in a multi-phase food system like salad dressing or flavored milk.

Sensory Profile & Characteristics

The sensory perception of this compound is highly dose-dependent. At high concentrations, it can be overwhelmingly pungent, sharp, and cheesy. However, when used at appropriate, often parts-per-million (ppm) or parts-per-billion (ppb) levels, it imparts desirable complexity and authenticity to a wide range of flavor profiles.

  • Primary Descriptors: Cheesy, sweaty, fatty, waxy.

  • Secondary/Nuance Descriptors: Fruity (especially berry-like), goaty, oily.[3]

The chirality of the molecule also influences its odor. For related compounds like 3-hydroxy-3-methylhexanoic acid, the (S)-enantiomer is described as having a strong spicy, armpit-like odor, while the (R)-enantiomer has a weaker, cumin-like scent.[10] While data on the individual enantiomers of this compound is less common in flavor literature, it highlights the importance of stereochemistry in aroma perception.

Applications in Flavor Systems

The primary utility of this compound lies in its ability to confer authentic, aged, and rich notes that are difficult to achieve with more common flavor components. Its use is particularly prevalent in savory and dairy applications.

Dairy Flavors

This is the most common application area. This compound is a cornerstone for building authentic cheese flavors, especially for aged varieties like Cheddar, Parmesan, and Romano. It provides the characteristic "bite" and aged complexity.[2][11]

  • Cheese Flavors: Used to enhance the sharpness and mature notes in processed cheese, sauces, and snacks.

  • Butter & Cream Flavors: In small traces, it can add richness and a cultured note to butter and cream flavors, moving them from simple and fresh to more complex and European-style profiles.[2]

Fruit Flavors

While seemingly counterintuitive, trace amounts of this compound can add an over-ripe, fermented, and authentic background note to certain fruit flavors.

  • Tropical Fruits: Can enhance the "funky" and authentic character of mango, guava, and passionfruit flavors.

  • Berry Flavors: Adds depth and a "jammy" quality to strawberry and raspberry profiles.

Savory & Fermented Flavors

Its unique profile lends itself to savory applications where a fermented or aged character is desired.

  • Roasted Meats: Can add a subtle aged, fatty note to beef and mutton flavors.

  • Fermented Foods: Useful in building the flavor profiles of soy sauce, miso, and other fermented vegetable products.[12]

Table 2: Suggested Starting Concentrations for Application Development
Application MatrixSuggested Starting Level (ppm in finished product)Rationale & Desired Effect
Sharp Cheddar Cheese Flavor 5 - 50 ppmProvides characteristic sharpness, aged notes, and complexity.[2]
Cultured Butter Flavor 0.5 - 5 ppmAdds a tangy, rich, diacetyl-like background complexity.[2]
"Jammy" Strawberry Flavor 0.1 - 1 ppmIntroduces a subtle over-ripe complexity, enhancing realism.
Roasted Beef Flavor Base 0.5 - 3 ppmContributes a rich, aged, fatty mouthfeel and aroma.
Yogurt Flavor 0.2 - 2 ppmEnhances the perception of a cultured, tangy profile.[13]

Note: These are starting points. The final use level must be determined through rigorous sensory testing in the specific food base, as interactions with other ingredients (fat, protein, sugar) will significantly impact perception.

Analytical Protocols for Quantification

Accurate quantification of this compound is essential for quality control, stability studies, and formula replication. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Workflow for GC-MS Quantification

The following diagram outlines the typical workflow for analyzing this compound in a food matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenization of Food Matrix Spike 2. Spike with Internal Standard Homogenize->Spike Ensure uniformity Extract 3. Solvent Extraction (e.g., LLE or SPME) Spike->Extract Accurate quantification Derivatize 4. Derivatization (Optional) (e.g., to FAME) Extract->Derivatize Improve volatility Inject 5. GC-MS Injection Derivatize->Inject Prepare for GC Integrate 6. Peak Integration (Target & IS) Inject->Integrate Acquire data Quantify 7. Quantification (via Calibration Curve) Integrate->Quantify Calculate peak areas Report 8. Report Result (e.g., in ppm) Quantify->Report Final concentration Sensory_Workflow cluster_setup Panel & Sample Setup cluster_eval Evaluation Session cluster_analysis Data Analysis Panel 1. Select & Train Descriptive Panel (8-12 members) Define 2. Define Attributes & References (e.g., 'Cheesy', 'Fruity') Panel->Define Prepare 3. Prepare Samples (Control vs. Test) Define->Prepare Present 4. Present Blind, Randomized Samples in Controlled Booths Prepare->Present Evaluate 5. Panelists Evaluate & Score Intensity of Attributes Present->Evaluate Collect 6. Collect & Compile Scores Evaluate->Collect Analyze 7. Statistical Analysis (e.g., ANOVA, Spider Plot) Collect->Analyze Interpret 8. Interpret Results & Draw Conclusions Analyze->Interpret

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Methylhexanoic Acid Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving peak tailing issues with 3-Methylhexanoic acid in your gas chromatography (GC) analysis. As a branched-chain carboxylic acid, this analyte presents unique challenges that can compromise peak symmetry, affecting both qualitative identification and quantitative accuracy. This guide is structured to help you diagnose the root cause of the problem and implement effective, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when facing peak tailing with this compound.

Q1: Why is my this compound peak tailing so severely?

Peak tailing for carboxylic acids like this compound is almost always caused by unwanted secondary interactions between the analyte and active sites within your GC system.[1][2] The primary culprit is the highly polar carboxylic acid group (-COOH). The acidic proton on this group can form strong hydrogen bonds with active silanol groups (Si-OH) present on the surfaces of glass inlet liners, the capillary column wall, or even glass wool packing.[3][4] This interaction temporarily adsorbs the analyte, delaying its elution from the column and creating an asymmetric, tailing peak shape.

Q2: What is the quickest way to try and fix this problem?

The fastest troubleshooting step is to perform basic inlet maintenance. Contamination in the inlet is the most common source of activity and peak tailing issues.[5]

  • Cool the inlet and oven.

  • Replace the inlet liner with a new, factory-deactivated one.

  • Replace the septum.

  • Trim the column: Cut 15-20 cm from the column's inlet end to remove any accumulated non-volatile residues or areas where the stationary phase has been damaged.[6][7]

  • Reinstall the column , ensuring the cut is perfectly square and the column is installed at the correct depth in the inlet.[7]

Often, these simple maintenance steps can dramatically improve peak shape by removing the primary sources of activity your analyte is interacting with.

Q3: Do I always need to derivatize this compound for GC analysis?

Not always, but it is the most robust and reliable solution.[8][9] Direct analysis of underivatized carboxylic acids is possible but requires a highly inert system and often a specialized column, such as a Free Fatty Acid Phase (FFAP) column.[10] These columns are specifically designed to minimize interactions with acidic compounds. However, even with specialized columns, you may still encounter tailing if any other part of the system (like the inlet liner) is not perfectly inert. For routine, high-sensitivity, and high-precision analysis, derivatization is strongly recommended.[11]

Q4: What type of GC column is best for analyzing underivatized this compound?

If you must analyze it without derivatization, a polar, acid-deactivated column is required. The most common choice is a Wax-type column , specifically a Free Fatty Acid Phase (FFAP) column. FFAP columns are based on polyethylene glycol (PEG) that has been modified (e.g., with nitroterephthalic acid) to give it an acidic character. This acidic surface repels the carboxylic acid analytes, preventing the interactions that cause peak tailing. Standard, non-deactivated wax or non-polar columns (like a 5% phenyl-polysiloxane) will result in severe peak tailing or even complete adsorption of the analyte.[10]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problem areas, explaining the underlying science and offering targeted solutions.

Problem Area 1: The GC Inlet - Your First Line of Defense

The inlet is where your sample first encounters high temperatures and active surfaces. More than 80% of GC problems can be traced back to the inlet.

Q5: My peak tailing gets progressively worse with each injection. What is happening in my inlet?

This is a classic symptom of inlet contamination.[5][12] Each injection, especially if the sample matrix is complex or "dirty," leaves behind non-volatile residues in the liner. These residues can be active themselves, or they can mask the liner's deactivation layer, exposing the active glass surface underneath. This accumulation of active sites leads to worsening peak tailing over a sequence of runs.

Solution:

  • Increase Inlet Maintenance Frequency: Regularly replace the liner and septum.

  • Use a Liner with Glass Wool: A liner with deactivated glass wool can act as a filter, trapping non-volatile matrix components and protecting the column.[13] However, ensure the glass wool itself is properly deactivated, as it can also be a source of activity.

  • Improve Sample Preparation: Incorporate a sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove matrix components before injection.

Q6: What is the best type of inlet liner for this compound analysis?

The choice of liner is critical. An undeactivated glass liner contains a high concentration of surface silanol groups that will strongly interact with your analyte.[3][14]

Liner Deactivation TypeSuitability for Carboxylic AcidsMechanism of Action
Standard (Undeactivated) PoorExposed silanol groups (Si-OH) readily and strongly adsorb acidic compounds.[3]
Base Deactivated GoodThe surface is treated to neutralize acidic sites, but it's primarily designed for basic analytes. It can still be effective for acids.[15]
Proprietary (e.g., Agilent Ultra Inert, Siltek®) Excellent These liners undergo a comprehensive chemical process to cap or eliminate almost all active sites, creating a highly inert surface suitable for both acidic and basic compounds.[14][15][16]

Recommendation: Always use a high-quality, Ultra Inert or similarly proprietary deactivated liner for analyzing active compounds like carboxylic acids.[16]

Problem Area 2: The GC Column - Maintaining Inertness

Even the most inert column can become a source of peak tailing over time.

Q7: Why does trimming the front of the column often fix peak tailing?

The first few meters of the GC column bear the brunt of the analytical stress. Non-volatile matrix material accumulates at the head of the column, and the stationary phase can be damaged by repeated exposure to sample solvent and high temperatures. This process creates new active sites that were not present when the column was new. Trimming 15-20 cm off the inlet end physically removes this contaminated and damaged section, restoring the column's inert performance.[6][7]

Q8: Can my injection port temperature cause peak tailing?

Yes, but it's often an indirect cause. The injection port temperature must be high enough to ensure the rapid and complete vaporization of this compound.[17] If the temperature is too low, the analyte will vaporize slowly, leading to a broad band being introduced to the column, which manifests as a broadened or tailing peak.[12]

However, for thermally sensitive compounds, too high a temperature can cause degradation, which might also appear as peak tailing or split peaks.[1] For this compound, a good starting point for the inlet temperature is 250 °C . You can experiment by increasing it in 10-20 °C increments to see if peak shape improves, indicating more efficient vaporization.[13]

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing the cause of peak tailing.

TroubleshootingWorkflow Start Tailing Peak Observed for This compound CheckPeaks Do ALL peaks tail, or only active compounds? Start->CheckPeaks AllPeaks All Peaks Tail CheckPeaks->AllPeaks All ActivePeaks Only Active Compounds Tail CheckPeaks->ActivePeaks Active Only PhysicalIssue Suspect Physical Issue: Installation or Flow Path AllPeaks->PhysicalIssue ChemicalIssue Suspect Chemical Activity: Contamination or Active Sites ActivePeaks->ChemicalIssue CheckCut 1. Re-cut column end (ensure square cut) PhysicalIssue->CheckCut CheckInstall 2. Verify correct column installation depth CheckCut->CheckInstall CheckLeaks 3. Check for leaks at inlet/detector fittings CheckInstall->CheckLeaks PhysicalResolved Problem Resolved CheckLeaks->PhysicalResolved InletMaint 1. Perform Inlet Maintenance: Replace liner, septum, gold seal ChemicalIssue->InletMaint TrimCol 2. Trim 15-20 cm from column inlet InletMaint->TrimCol CheckAgain Tailing still present? TrimCol->CheckAgain CheckAgain->PhysicalResolved No Derivatize Consider Derivatization: The most robust solution CheckAgain->Derivatize Yes

Caption: A logical workflow for troubleshooting peak tailing.

Part 3: The Definitive Solution - Derivatization

When all else fails, or when you require the highest level of accuracy and precision, derivatization is the answer.

Q9: How does derivatization prevent peak tailing?

Derivatization is a chemical reaction that converts the problematic polar -COOH group into a non-polar, less reactive functional group, typically an ester or a silyl ester.[9][11][18] This new molecule is more volatile and, crucially, lacks the active hydrogen that causes adsorption to silanol sites. The result is a sharp, symmetrical Gaussian peak.

Derivatization Reaction Diagram

This diagram illustrates the silylation of this compound using BSTFA, a common derivatizing agent.

Caption: Silylation converts the active acid to an inert TMS ester.

Q10: Can you provide a reliable, step-by-step derivatization protocol?

Certainly. The following is a standard protocol for the silylation of carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a very effective and common reagent.[19]

Experimental Protocol: Silylation of this compound with BSTFA

Materials:

  • Sample containing this compound, dried down to remove water.

  • BSTFA (with or without 1% TMCS catalyst).

  • A suitable solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide - DMF).[19]

  • 2 mL autosampler vials with caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Water will consume the derivatization reagent. If your sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of your chosen solvent (Pyridine is excellent for fatty acids) to the dried sample residue in the vial.[18] Vortex briefly to dissolve the analyte.

  • Reagent Addition: Add 100 µL of BSTFA to the vial. The ratio of solvent to reagent is often 1:1, but can be optimized.

  • Capping: Immediately cap the vial tightly. BSTFA is moisture-sensitive.

  • Reaction: Place the vial in a heating block or oven set to 60-70 °C for 30 minutes . This provides the energy needed to drive the reaction to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The resulting trimethylsilyl (TMS) ester of this compound will be much more volatile and chromatograph with a symmetrical peak shape.

Safety Note: Derivatization reagents are reactive and should be handled in a fume hood according to the safety data sheet (SDS).

References

Improving resolution of 3-Methylhexanoic acid enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chiral chromatography. As Senior Application Scientists, we understand that resolving enantiomers of small, aliphatic molecules like 3-methylhexanoic acid can present unique challenges due to their structural simplicity and lack of strong chromophores. This guide is designed to provide in-depth, practical solutions to common issues encountered during method development, moving beyond generic advice to explain the scientific rationale behind each troubleshooting step.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific, common problems in a direct question-and-answer format. We will diagnose the issue, explain the underlying chromatographic principles, and provide actionable protocols.

Q1: I am seeing no separation (a single peak) for my this compound racemate. Where do I start?

Short Answer: Your initial system of chiral stationary phase (CSP) and mobile phase lacks the necessary enantioselectivity. A systematic screening of fundamentally different CSPs and mobile phase modes is the most effective starting point.

Causality & Rationale: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP.[1] For this to occur, there must be multiple points of interaction (e.g., hydrogen bonding, ionic, dipole-dipole, steric hindrance).[1][2][3] If you observe a single peak, it indicates that the free energy difference between the two analyte-CSP complexes is negligible. This compound lacks aromatic rings, limiting potential π-π interactions, which makes the choice of CSP and the control of analyte ionization critical.

Anion-exchange type CSPs, for instance, are specifically designed for acidic compounds and utilize a primary ionic interaction as an anchor, which is then supplemented by other weaker interactions to achieve selectivity.[2][3] Polysaccharide-based CSPs, while broadly applicable, may require more careful mobile phase optimization to promote the necessary interactions for such a small analyte.[4][5]

Experimental Workflow: Initial Screening Protocol

  • CSP Selection: Begin with at least two columns from different selectivity classes.

    • Primary Choice: An anion-exchange CSP (e.g., CHIRALPAK® QN-AX or QD-AX) designed for acidic compounds.[3]

    • Secondary Choice: A polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC).[5]

  • Mobile Phase Screening: Prepare the following starting mobile phases. Ensure all solvents are HPLC-grade.

    • For Anion-Exchange CSPs: These columns are typically used in a polar organic or SFC mode. A good starting point is a mixture of Methanol/Formic Acid/Ammonium Formate.[3]

    • For Polysaccharide CSPs (Normal Phase): Prepare a mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol) with an acidic additive. A typical starting point is 90:10 (v/v) n-Hexane:2-Propanol + 0.1% Trifluoroacetic Acid (TFA).[4][6]

  • Execution:

    • Equilibrate the column thoroughly with at least 20-30 column volumes of the initial mobile phase.[7]

    • Set the flow rate to a standard value (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Maintain a constant temperature, starting at 25 °C.

    • Inject a small volume of your racemic standard.

This initial screen will quickly determine which combination of stationary and mobile phase has the potential for separation, which can then be optimized further.

cluster_start Troubleshooting: No Initial Separation cluster_screening Phase 1: Systematic Screening cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization start Start: Single Peak Observed screen_csp Select CSPs: 1. Anion-Exchange (e.g., QN-AX) 2. Polysaccharide (e.g., CHIRALPAK IA) start->screen_csp System lacks selectivity screen_mp Select Mobile Phases: 1. Polar Organic (for Anion-Ex.) 2. Normal Phase (for Polysaccharide) screen_csp->screen_mp evaluate Run Screening Experiments screen_mp->evaluate outcome Outcome? evaluate->outcome outcome->screen_csp Still Single Peak (Try different CSP class or derivatization) optimize Proceed to Optimization (See Q2) outcome->optimize Peak Splitting Observed

Caption: Initial method development workflow.
Q2: I have some peak splitting, but the resolution is very poor (Rs < 1.0). How can I improve it?

Short Answer: Fine-tune the mobile phase composition and adjust the column temperature. Selectivity is the most powerful factor for improving resolution, and for chiral separations, it is highly sensitive to these parameters.[8]

Causality & Rationale: Resolution (Rs) is a function of efficiency (N), retention factor (k), and selectivity (α). Selectivity (α) has the most significant impact on resolution. For chiral separations, subtle changes in the mobile phase can alter the conformation of the CSP or the analyte's interaction with it, leading to dramatic changes in selectivity.[8]

  • Alcohol Modifier % (Normal Phase): The alcohol component (e.g., 2-Propanol) competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

  • Acidic Additive: The type and concentration of the acid (TFA, FA, AA) are critical. The acid ensures the carboxyl group of this compound is protonated, preventing peak tailing and enabling consistent interaction with the CSP. Different acids can lead to different selectivities.[8][9]

  • Temperature: Chiral separations are often enthalpically driven. Lowering the temperature typically increases the stability of the transient diastereomeric complexes, enhancing selectivity and improving resolution.[10] However, this also increases viscosity and analysis time. Conversely, sometimes increasing temperature can improve resolution. The effect must be determined empirically.

Experimental Workflow: Optimization Protocol

  • Optimize Alcohol Content (Normal Phase):

    • Starting from your initial condition (e.g., 90:10 Hex:IPA), systematically decrease the IPA content.

    • Create mobile phases with 92:8, 95:5, and 98:2 Hex:IPA ratios, keeping the acid additive constant (e.g., 0.1% TFA).

    • Equilibrate and inject for each condition, monitoring Rs.

  • Screen Acidic Additives:

    • Using the best alcohol ratio found in Step 1, replace the 0.1% TFA with 0.1% Formic Acid and then 0.1% Acetic Acid.

    • These acids have different strengths and properties, which can subtly alter the interaction landscape.[9]

  • Evaluate Temperature:

    • Using the best mobile phase from the previous steps, analyze your sample at different temperatures (e.g., 15°C, 25°C, and 40°C).

    • Plot Rs versus Temperature to find the optimum. Be aware that lower temperatures will increase backpressure.

Table 1: Example Mobile Phase Optimization Strategy (Normal Phase)

Run n-Hexane (%) 2-Propanol (%) Acidic Additive (0.1%) Temperature (°C) Goal
1 90 10 TFA 25 Baseline
2 95 5 TFA 25 Improve Rs
3 98 2 TFA 25 Improve Rs
4 95 5 Formic Acid 25 Test Selectivity

| 5 | 95 | 5 | TFA | 15 | Test Temp Effect |

Q3: My resolution has degraded over time with repeated injections. What is happening and how can I fix it?

Short Answer: The column is likely fouled with strongly retained sample matrix components or has not been properly stored or regenerated. A rigorous column washing procedure is required.

Causality & Rationale: The chiral stationary phase is a high-purity, coated or immobilized surface. Over time, non-eluting contaminants from the sample or mobile phase can accumulate on the column, blocking the chiral active sites. This leads to a loss of efficiency and, more critically, a loss of enantioselectivity.[7] For polysaccharide columns used in normal phase, even trace amounts of water in the mobile phase solvents can alter the hydration state of the stationary phase and affect separation.[7]

Protocol: Column Regeneration

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Flush: Flush the column with a mobile phase containing a higher percentage of alcohol than your analytical method (e.g., 60:40 n-Hexane:IPA) to remove moderately retained compounds.[7]

  • Strong Solvent Wash: Switch to 100% Ethanol or 100% Methanol. These strong solvents are highly effective at stripping strongly adsorbed contaminants from polysaccharide CSPs.[7] Wash with at least 30 column volumes.

  • Re-equilibration: Before resuming analysis, you must slowly re-introduce the non-polar mobile phase to avoid shocking the stationary phase. Use an intermediate solvent like 100% 2-Propanol before switching back to your analytical mobile phase.

  • Equilibrate: Equilibrate with your analytical mobile phase until a stable baseline is achieved (this may take longer than the initial equilibration).

Preventative Measures:

  • Always filter your samples through a 0.22 µm filter.

  • Use high-purity solvents (HPLC or better).

  • Dedicate a column to a specific method to avoid cross-contamination.

  • Store the column in the recommended shipping solvent, typically n-Hexane:IPA.[7]

Frequently Asked Questions (FAQs)

FAQ1: What are the most suitable chiral stationary phases (CSPs) for this compound?

For a small, chiral carboxylic acid, two main classes of CSPs are highly recommended:

  • Anion-Exchange CSPs: Columns like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic analytes.[3] Their primary separation mechanism is based on an ionic interaction between the negatively charged analyte and the positively charged chiral selector, which is highly effective for this compound class.[2]

  • Polysaccharide-based CSPs: Immobilized amylose or cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC, ID, etc.) are known for their broad enantioselectivity.[5][11] Success with these columns depends heavily on finding the right mobile phase conditions to encourage the necessary interactions (hydrogen bonding, steric effects) in the absence of π-π interactions.

FAQ2: Why is an acidic additive necessary in the mobile phase? How do I choose the right one?

An acidic additive (e.g., TFA, formic acid) is crucial for two reasons:

  • Suppresses Ionization: It ensures the carboxylic acid functional group of this compound remains in its neutral, protonated state (-COOH). This prevents peak tailing that occurs when the analyte interacts with the silica support via ion-exchange and provides a consistent analyte form for chiral recognition.[6][12]

  • Modulates Selectivity: The additive itself can interact with the stationary phase and the analyte, influencing the chiral recognition mechanism. Changing from TFA to formic acid can sometimes dramatically improve or even invert the elution order of enantiomers.[8][9]

Choosing an acid: Start with 0.1% TFA as it is a strong acid and effective at suppressing ionization. If resolution is poor, screen formic acid and acetic acid as part of your optimization strategy, as their different properties can offer unique selectivity.[9]

FAQ3: How does temperature affect my chiral separation?

Temperature directly impacts the thermodynamics of the chiral recognition process. The separation of enantiomers (Δ(ΔG)) is dependent on the difference in enthalpy (Δ(ΔH)) and entropy (Δ(ΔS)) of binding between each enantiomer and the CSP.

  • Lowering Temperature: Generally, this increases the strength of specific interactions like hydrogen bonds, often leading to a larger Δ(ΔH) and thus better selectivity and resolution.[10] This is the most common effect.

  • Increasing Temperature: In some cases (entropy-driven separations), increasing the temperature can improve resolution. It also has the practical benefit of reducing solvent viscosity, lowering backpressure, and shortening analysis times.

The effect is system-dependent, so it is an essential parameter to screen (e.g., at 15°C, 25°C, 40°C) during method optimization.

FAQ4: Can I use Gas Chromatography (GC) instead of HPLC for this separation?

Yes, GC is a viable and powerful alternative, but it requires derivatization . This compound is not volatile enough for direct GC analysis.[13][14]

Causality & Rationale: Derivatization converts the polar -COOH group into a less polar, more volatile group, making the analyte suitable for GC.[15][16] The strategy involves reacting the acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral GC column (e.g., a DB-5 or HP-5).

Experimental Workflow: GC Derivatization

  • Select a Chiral Reagent: Choose a chiral alcohol, such as (S)-(-)-2-Octanol or (R)-(-)-2-Butanol, to form diastereomeric esters.

  • Esterification: React the this compound with the chiral alcohol under acidic conditions (e.g., using BF3 in the alcohol as a catalyst).[14]

  • Extraction: After the reaction, quench and extract the newly formed diastereomeric esters into an organic solvent like hexane.

  • Analysis: Inject the extract onto a standard achiral capillary GC column. The two diastereomers will now have different physical properties and should separate into two distinct peaks.

This approach is highly effective for quantifying enantiomeric ratios of volatile and semi-volatile fatty acids.[17]

cluster_gc GC Analysis via Derivatization start_acid Racemic This compound reagent Add Chiral Derivatizing Agent (e.g., (S)-(-)-2-Octanol) start_acid->reagent reaction Esterification Reaction (Forms Diastereomers) reagent->reaction extraction Solvent Extraction reaction->extraction analysis Inject on Achiral GC Column extraction->analysis result Separated Diastereomer Peaks analysis->result

Caption: Workflow for GC analysis of chiral acids.

References

Technical Support Center: Analysis of 3-Methylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-methylhexanoic acid and its derivatives. As a branched-chain fatty acid, this compound presents unique challenges during analytical workflows, particularly concerning the stability of its derivatized forms. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods. We will delve into the causality behind these challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team encounters regarding the instability of this compound derivatives.

Q1: Why is my recovery of this compound derivatives consistently low?

A1: Low recovery is a multifaceted issue that can stem from sample preparation, derivatization, or the analytical instrumentation itself. For this compound, its branched structure can influence extraction efficiency and derivatization kinetics compared to straight-chain analogues.

  • Sample Extraction: this compound is a medium-chain fatty acid, making it relatively volatile.[1] Aggressive extraction conditions, such as high temperatures during solvent evaporation, can lead to sample loss. Ensure your evaporation steps are gentle (e.g., using a nitrogen stream at low heat).

  • Inefficient Derivatization: The methyl branch near the carboxylic acid group can cause steric hindrance, potentially slowing down the derivatization reaction. Ensure your reaction conditions (time, temperature, reagent concentration) are optimized for branched-chain fatty acids, not just straight-chain ones.[2] Incomplete reactions are a primary cause of low recovery.

  • Adsorption: Both the free acid and its derivatives can adsorb to active sites in the GC inlet liner, column, or on glassware.[3] Proper deactivation (silanization) of glassware and using deactivated inlet liners are critical to prevent analyte loss.

Q2: I am analyzing the acyl glucuronide of this compound and observe multiple peaks in my LC-MS chromatogram. Is this contamination?

A2: Not necessarily. This is a classic sign of acyl glucuronide instability. Acyl glucuronides are known to be chemically reactive and can undergo two primary transformations under physiological or even analytical conditions:

  • Intramolecular Acyl Migration: The acyl group (3-methylhexanoyl) can migrate from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions.[4][5] This process is pH-dependent and results in the formation of positional isomers that will separate chromatographically, leading to multiple peaks for a single initial conjugate.

  • Hydrolysis: The ester linkage of the acyl glucuronide can hydrolyze, reverting the derivative back to the parent this compound. This reaction is also pH and temperature-dependent, with stability generally decreasing as pH and temperature increase.[6]

To confirm this, you can try altering the pH of your mobile phase or standards to see if the peak ratios change, which is indicative of isomer interconversion. Careful sample handling, such as keeping samples cold and at a slightly acidic pH (if appropriate for the analyte), is crucial to minimize these transformations.[6][7]

Q3: My chromatogram shows significant peak tailing for this compound methyl ester (FAME). What is the likely cause?

A3: Peak tailing for FAMEs, including branched-chain variants, typically points to secondary interactions between the analyte and the chromatographic system.

  • Active Sites: The most common cause is the presence of active sites (e.g., free silanol groups) in the GC inlet liner or the front end of the column.[8] The polar carboxyl group of any underivatized acid is especially prone to this, but even the ester can interact. Ensure you are using a high-quality, deactivated liner and consider trimming the first few centimeters off your column.

  • Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can create active sites. Baking out the column at its maximum allowed temperature can help, but if the contamination is severe, trimming the column is a better solution.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, you will have free this compound in your sample. Carboxylic acids are notoriously prone to tailing on standard non-polar and mid-polar GC columns. The tailing you observe might be from the co-eluting free acid.[3]

Q4: What is the primary degradation pathway for 3-methylhexanoyl FAME during GC-MS analysis?

A4: The primary degradation pathway during GC-MS analysis is thermal decomposition. While saturated FAMEs are relatively stable, high temperatures in the GC injector can cause pyrolysis.[9] For this compound methyl ester, the main risks are:

  • Radical Chain Scission: At temperatures above 260-300°C, C-C bonds can break, leading to the formation of smaller alkanes and alkenes.[9][10] The branching point may represent a site of increased susceptibility to cleavage.

  • McLafferty Rearrangement: In the mass spectrometer ion source, molecules with a carbonyl group and an accessible gamma-hydrogen can undergo a McLafferty rearrangement.[11][12] This is a specific fragmentation, not degradation in the inlet, but it's a form of instability that affects the resulting mass spectrum and must be understood for correct interpretation.

To mitigate thermal degradation, use the lowest possible injector temperature that still ensures efficient and reproducible vaporization of your analyte.[13]

Troubleshooting Guide: Common Analytical Issues

This guide provides a systematic approach to resolving common problems encountered during the analysis of this compound derivatives.

Symptom Potential Cause Recommended Solution & Rationale
No Peak or Very Small Peak 1. Inefficient Derivatization: The reaction did not go to completion.Verify Reagents & Conditions: Use fresh derivatization reagents (e.g., BF₃-methanol, BSTFA).[3] Optimize reaction time and temperature; branched acids may require longer incubation or slightly higher temperatures due to steric hindrance.[2]
2. Thermal Degradation in Inlet: Injector temperature is too high.Optimize Injector Temperature: Start with a lower inlet temperature (e.g., 250 °C) and increase incrementally. High temperatures can cause pyrolysis of FAMEs.[9][13]
3. Sample Loss During Preparation: Analyte evaporated during solvent removal.Gentle Evaporation: Use a gentle stream of nitrogen and minimal heat to evaporate solvents. This compound and its methyl ester are more volatile than long-chain fatty acids.
Multiple Peaks for a Single Derivative (especially acyl glucuronides) 1. Acyl Migration: The 3-methylhexanoyl group is migrating across the glucuronide ring, forming isomers.[5]Control pH and Temperature: Prepare and store samples at low temperatures (2-8 °C) and slightly acidic pH (e.g., pH 4-5) to slow migration and hydrolysis.[6] Analyze samples promptly after preparation.
2. On-Column Hydrolysis: The derivative is breaking down on the analytical column.Check Mobile Phase/Column: Ensure the mobile phase pH is stable and compatible with the analyte. Use a well-maintained column and consider a lower column temperature if possible.
Poor Peak Shape (Tailing) 1. Active Sites in the System: Free silanol groups in the liner or column are interacting with the analyte.System Maintenance: Replace the inlet liner with a new, deactivated one. Trim 5-10 cm from the front of the GC column. Silanize any glassware used for sample preparation.[8]
2. Co-elution with Free Acid: Incomplete derivatization leaves underivatized this compound.Improve Derivatization: Re-optimize the derivatization protocol to ensure the reaction proceeds to >99% completion. Use a test mixture to confirm.[3]
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent Derivatization: Reaction conditions are not precisely controlled.Standardize Protocol: Use precise volumes and concentrations of reagents. Ensure consistent reaction times and temperatures for all samples and standards using a calibrated heating block.
2. Sample Instability in Autosampler: Derivative is degrading while waiting for injection.Cool the Autosampler Tray: Set the autosampler tray to a low temperature (e.g., 4 °C) to minimize hydrolysis or rearrangement of sensitive derivatives like acyl glucuronides.
3. Injector Discrimination: High molecular weight components are not transferred to the column efficiently.Optimize Injection: Use a pulsed splitless or PTV injector to ensure quantitative transfer of the analyte onto the column. Check the liner type; one with glass wool can help with volatilization but may also introduce activity if not properly deactivated.[8]

Experimental Protocols & Methodologies

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol details the common and robust method of converting this compound to its methyl ester using boron trifluoride-methanol (BF₃-methanol). This derivative is more volatile and thermally stable, making it suitable for GC analysis.[14][15]

Materials:

  • Sample containing this compound (e.g., dried lipid extract).

  • Boron trifluoride-methanol (BF₃-methanol) reagent, 12-14% w/w.

  • High-purity hexane.

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate.

  • Screw-cap reaction vial with PTFE-lined cap.

Procedure:

  • Sample Preparation: Place 1-10 mg of the sample or dried extract into a clean reaction vial.

  • Reagent Addition: Add 1 mL of BF₃-methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 60 °C for 10 minutes in a heating block. Rationale: Heating accelerates the esterification reaction. 60°C is generally sufficient and avoids potential degradation from excessive temperatures.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Rationale: The NaCl solution increases the ionic strength of the aqueous layer, forcing the non-polar FAME into the hexane layer.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds to ensure thorough extraction of the FAME into the hexane.

  • Phase Separation: Allow the layers to fully separate. The upper layer is the hexane containing your FAME derivative.

  • Drying: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate. Rationale: This removes any residual water, which can interfere with GC analysis.

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations: Workflows and Pathways

Visualizing the processes involved in analysis and troubleshooting can provide clarity and guide experimental design.

Troubleshooting Workflow for Analytical Instability

Problem Problem Identified (e.g., Low Recovery, Peak Tailing) Check_Prep Step 1: Verify Sample Prep - Extraction Efficiency? - Sample Loss (Volatility)? Problem->Check_Prep Is_Prep_OK Sample Prep OK? Check_Prep->Is_Prep_OK Check_Deriv Step 2: Scrutinize Derivatization - Reagent Quality? - Reaction Complete? Is_Deriv_OK Derivatization OK? Check_Deriv->Is_Deriv_OK Check_System Step 3: Evaluate Analytical System - GC Inlet Active? - Column Integrity? - LC Conditions Stable? Is_System_OK System OK? Check_System->Is_System_OK Is_Prep_OK->Check_Deriv Yes Optimize_Prep Optimize Extraction & Handling Is_Prep_OK->Optimize_Prep No Is_Deriv_OK->Check_System Yes Optimize_Deriv Optimize Derivatization (Time, Temp, Reagent) Is_Deriv_OK->Optimize_Deriv No System_Maint Perform System Maintenance (Clean Inlet, Trim Column) Is_System_OK->System_Maint No Reanalyze Re-analyze Sample Is_System_OK->Reanalyze Yes Optimize_Prep->Reanalyze Optimize_Deriv->Reanalyze System_Maint->Reanalyze

Caption: A logical workflow for troubleshooting instability issues.

Acyl Glucuronide Instability Pathway

cluster_products Degradation & Isomerization Products Parent_AG 3-Methylhexanoyl-1-β-Glucuronide (Initial Metabolite) Isomers Positional Isomers (2-β, 3-β, 4-β) Parent_AG->Isomers Acyl Migration (pH dependent) Parent_Acid This compound + Glucuronic Acid Parent_AG->Parent_Acid Hydrolysis (pH, Temp dependent) Isomers->Parent_AG Reversible

Caption: Key instability pathways for acyl glucuronide derivatives.

References

Technical Support Center: Troubleshooting Low Recovery of 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the extraction of 3-Methylhexanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with low analyte recovery during sample preparation. Here, we will address common issues in a question-and-answer format, grounded in the physicochemical properties of the molecule and field-proven laboratory practices.

Section 1: Understanding this compound - The Key to Good Recovery

Before troubleshooting, it is crucial to understand the properties of your analyte. This compound is a medium-chain fatty acid, and its behavior during extraction is governed by its chemical characteristics.[1][2][3]

PropertyValueImplication for Extraction
Molecular Weight ~130.18 g/mol Standard for a small molecule; no special considerations needed.[1]
pKa ~4.8 - 5.1Critical Parameter. Dictates the pH required to keep the molecule in its neutral (organic-soluble) or ionized (water-soluble) state.[2][4][5]
Boiling Point ~210 - 215 °CRelatively high, but the molecule can still be lost during aggressive solvent evaporation steps due to its moderate vapor pressure.[6][4]
LogP (Octanol/Water) ~2.1 - 2.3Indicates good solubility in non-polar organic solvents when in its neutral, protonated form.[2][6][5]
Vapor Pressure 0.0576 mmHg @ 25°CLow, but evaporation with heat and high gas flow can still lead to significant analyte loss.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low after a liquid-liquid extraction (LLE). What is the most common reason for this?

The most frequent cause of low recovery for carboxylic acids like this compound is improper pH control of the aqueous sample before extraction.

The Chemistry Behind the Problem: The recovery of this compound is critically dependent on its protonation state, which is governed by the sample's pH relative to the analyte's pKa (~4.8).

  • At a pH above the pKa (e.g., pH 7) , the carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This negatively charged ion is highly polar and preferentially stays in the aqueous phase.

  • At a pH well below the pKa (e.g., pH 2-3) , the molecule exists in its neutral, protonated form (R-COOH). This form is significantly less polar and will readily partition into an immiscible organic solvent.

If your sample matrix (e.g., buffer, plasma) has a pH near or above 5, the majority of your analyte will remain in the aqueous layer, resulting in poor extraction efficiency.

Q2: I'm seeing a drop in recovery after the solvent evaporation step. Is this compound volatile?

Yes, while its boiling point is over 200°C, it is considered a semi-volatile compound . Significant losses can occur during the solvent concentration step, especially when using a nitrogen evaporator with excessive heat or a high gas flow rate. The relatively low vapor pressure means that under vacuum or with a constant stream of gas, the molecule can be carried away with the solvent vapor.

Quick Tip: If you can smell a faint, sharp, or "cheesy" odor during evaporation, you are likely losing your analyte.

Section 3: In-Depth Troubleshooting Guide

Issue 1: Poor Partitioning During Liquid-Liquid Extraction (LLE)

Symptoms:

  • Consistently low recovery (<50%) in your organic phase.

  • High variability between replicate extractions.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for low LLE recovery.

Detailed Protocol: Optimized LLE for this compound

  • Sample Preparation: To 1 mL of your aqueous sample, add a suitable internal standard (e.g., a stable isotope-labeled version like d3-3-Methylhexanoic acid).

  • Acidification (Critical Step): Add 50 µL of 6M HCl or 100 µL of 1M H₃PO₄. Vortex briefly. Confirm with a pH meter or pH paper that the final pH is between 2 and 3.

  • Solvent Addition: Add 3 mL of ethyl acetate or methyl tert-butyl ether (MTBE). These solvents have good partitioning characteristics and are less prone to forming emulsions than diethyl ether.

  • Extraction: Cap the tube tightly and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers. If an emulsion persists at the interface, add 100-200 µL of saturated NaCl (brine) solution, vortex gently, and re-centrifuge.

  • Collection: Carefully transfer the top organic layer to a clean tube using a glass Pasteur pipette.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat steps 3-6 with a fresh aliquot of organic solvent and combine the organic extracts.

Issue 2: Analyte Loss During Solvent Evaporation

Symptoms:

  • Good recovery is observed before evaporation, but the final result is low.

  • Inconsistent results, especially when samples are left on the evaporator for varying times.

Root Cause Analysis & Solution:

The combination of heat, reduced pressure, and high gas flow increases the rate at which this compound transitions to the gas phase and is removed along with the solvent.

Best Practices for Solvent Evaporation:

  • Temperature Control: Set the evaporator's water bath or heating block to a maximum of 30-35°C . Room temperature is often sufficient and safer for this analyte.

  • Gas Flow: Use a gentle stream of nitrogen. The gas should dimple the surface of the solvent, not create vigorous splashing.

  • Use of a Keeper Solvent: Before evaporation, add 50-100 µL of a high-boiling point, non-interfering solvent (e.g., ethylene glycol or toluene, depending on your final analysis method). This "keeper" solvent will remain after the more volatile extraction solvent has evaporated, trapping your analyte and preventing it from being lost to dryness.

  • Endpoint Monitoring: Do not leave samples unattended. Remove them from the evaporator as soon as they reach the desired final volume or the keeper solvent. Never evaporate to complete dryness.

Issue 3: Poor Recovery from Solid-Phase Extraction (SPE)

Symptoms:

  • Analyte is found in the flow-through or wash fractions.

  • Final elution contains little to no analyte.

Root Cause Analysis & Solution Workflow:

The choice of SPE sorbent and the pH of the loading, washing, and elution solutions are paramount. For this compound, an anion exchange mechanism is often the most effective.

References

Technical Support Center: Matrix Effects in the Quantification of 3-Methylhexanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the quantification of 3-Methylhexanoic acid (3-MHA) in plasma, with a specific focus on identifying and mitigating matrix effects. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to empower your bioanalytical method development.

Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and why is it a concern for 3-MHA quantification in plasma?

A: A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS), these components can either suppress or enhance the signal of the target analyte, this compound.[4] Plasma is a notoriously complex biological matrix containing high concentrations of endogenous substances like phospholipids, salts, and proteins.[5] When these compounds enter the mass spectrometer's ion source at the same time as 3-MHA, they compete for the available charge and droplet surface area during the electrospray ionization (ESI) process, often leading to a suppressed signal (ion suppression).[1][3] This can lead to inaccurate and unreliable quantification, underestimation of the true concentration, and poor assay reproducibility.[2][4]

Q2: Which components in plasma are most likely to cause matrix effects for an acidic compound like 3-MHA?

A: For acidic compounds analyzed using reversed-phase chromatography, the primary culprits for matrix effects, particularly ion suppression in negative ESI mode, are phospholipids .[6][7] Phospholipids are major components of cell membranes and are abundant in plasma. Due to their amphipathic nature, they are often co-extracted with analytes of interest and have chromatographic properties that cause them to elute over a broad range, frequently overlapping with the analyte peak.[6] Other endogenous components like salts and other organic acids can also contribute to matrix effects.[3][4]

Q3: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and is it necessary?

A: A Stable Isotope-Labeled Internal Standard is a version of the analyte (in this case, 3-MHA) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).[8][9][10] A SIL-IS is considered the "gold standard" for quantitative bioanalysis.[10][11] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the exact same degree of matrix effect (ion suppression or enhancement).[2][12] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized. While not strictly "necessary" if matrix effects can be completely eliminated through sample cleanup, using a SIL-IS is the most robust and widely accepted strategy to compensate for any residual or unavoidable matrix effects, greatly improving accuracy and precision.[8][12] Regulatory bodies like the FDA highly recommend this approach in their bioanalytical method validation guidance.[13][14][15]

Q4: Can I just dilute my plasma sample to reduce matrix effects?

A: Diluting the sample extract is a straightforward strategy to reduce the concentration of interfering matrix components introduced into the ion source.[16] In some cases, a simple "dilute-and-shoot" approach can be effective if the target analyte concentration is high and the analytical system is sufficiently sensitive.[16] However, for trace-level quantification of 3-MHA, dilution may lower the analyte concentration below the limit of quantification (LOQ) of the method, rendering this approach unfeasible.[17] It should be used with caution and validated to ensure sensitivity is not compromised.

Troubleshooting Guides

This section provides step-by-step experimental protocols to diagnose and solve issues related to matrix effects.

Guide 1: How to Identify and Quantify Matrix Effects

Before you can mitigate matrix effects, you must first confirm their presence and magnitude. The most common and accepted method for this is the Post-Extraction Addition experiment.[1][16]

Objective: To quantitatively measure the degree of ion suppression or enhancement on 3-MHA caused by the plasma matrix.

Materials:

  • Blank, analyte-free plasma from at least six different sources/lots.

  • Neat solution of 3-MHA in reconstitution solvent at a known concentration (e.g., medium QC level).

  • Your complete sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

  • Validated LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Solvent):

    • Take an aliquot of your neat 3-MHA solution.

    • Analyze it directly via LC-MS/MS.

    • Record the mean peak area from multiple injections (n=6).

  • Prepare Set B (Analyte in Extracted Blank Matrix):

    • Take six lots of blank plasma and process them using your established sample preparation method.

    • After the final evaporation step (if any), reconstitute the dried extract with the neat 3-MHA solution prepared for Set A. This "spikes" the analyte into the extracted matrix after the cleanup process.

    • Analyze these samples via LC-MS/MS.

    • Record the mean peak area for each of the six lots.

  • Calculate the Matrix Factor (MF):

    • The Matrix Factor is a quantitative measure of the matrix effect.[4] It is calculated for each lot of plasma using the following formula:

      MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

Interpretation of Results: According to FDA and ICH M10 guidance, the matrix effect should be investigated to ensure it does not compromise the integrity of the data.[13][14] If the calculated Matrix Factor is consistently between 0.85 and 1.15 across different lots of plasma, the matrix effect is generally considered acceptable. If the MF falls outside this range or shows high variability between lots, a mitigation strategy is required.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Decision & Action A Prepare Set A (Analyte in Solvent) C Analyze Both Sets via LC-MS/MS A->C B Prepare Set B (Analyte in Extracted Blank Plasma) B->C D Calculate Matrix Factor (MF) MF = Area(B) / Area(A) C->D E Is MF between 0.85 and 1.15? D->E F No Significant Matrix Effect. Proceed to Validation. E->F Yes G Significant Matrix Effect Detected. Implement Mitigation Strategy. E->G No

Caption: Decision workflow for identifying and quantifying matrix effects.

Guide 2: Strategies for Mitigating Matrix Effects

If significant matrix effects are detected, the most effective solution is to improve the sample preparation method to more efficiently remove interfering components, especially phospholipids.

TechniquePrinciplePhospholipid RemovalThroughput/SpeedCostKey Consideration
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., Acetonitrile) or acid (e.g., TCA).[18][19]Poor. Phospholipids are soluble in the supernatant and remain in the extract.[20][21]High. Fast and simple to perform.Low.Often results in significant matrix effects; considered a "crude" cleanup.[21]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.[22][23]Good. Can be optimized to leave phospholipids in the aqueous phase while extracting 3-MHA into the organic phase.Medium. Can be labor-intensive and difficult to automate.Medium.Requires careful selection of solvent and pH control.[7][24]
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by selective adsorption onto a solid sorbent followed by elution.[25][26]Excellent. Specific chemistries (e.g., reversed-phase, mixed-mode) can effectively remove phospholipids.[27]Medium to High. Can be fully automated in 96-well plate format.High.Offers the cleanest extracts but requires method development.[27][28]
Phospholipid Removal Plates A specialized form of filtration/SPE that uses sorbents to specifically bind and remove phospholipids while allowing analytes to pass through.[6][21][29]Excellent. Designed specifically for this purpose.[29]High. Pass-through workflow is very fast.High.Highly effective and simple to implement for phospholipid-based matrix effects.

When to use: For initial screening or when matrix effects are found to be minimal. Procedure:

  • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the SIL-IS. (A 3:1 ratio is a common starting point).[30]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[31]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.

When to use: When PPT is insufficient and a cleaner extract is needed. Principle: this compound is an acidic compound. By acidifying the plasma sample (pH << pKa of 3-MHA), the molecule will be in its neutral, protonated form, making it more soluble in a water-immiscible organic solvent.[7][24]

Procedure:

  • Pipette 100 µL of plasma into a glass tube. Add the SIL-IS.

  • Add 50 µL of an acid (e.g., 1M Formic Acid) to acidify the sample. Vortex briefly.

  • Add 500 µL of an appropriate extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Cap and vortex/mix vigorously for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute in mobile phase for analysis.

When to use: When LLE is not providing clean enough extracts or for methods requiring the highest level of robustness and sensitivity. Principle: A reversed-phase polymeric SPE sorbent can retain 3-MHA under acidic conditions while allowing very polar interferences (salts) to pass through. A subsequent wash step can remove less polar interferences like phospholipids before the final elution of the analyte.[28]

Detailed SPE Workflow Diagram

G A Step 1: Condition Activate sorbent with Methanol B Step 2: Equilibrate Rinse with water/acidic buffer A->B C Step 3: Load Sample Apply pre-treated plasma (acidified) B->C D Step 4: Wash Use a weak organic solvent to remove phospholipids C->D E Step 5: Elute Use a strong organic solvent to elute 3-MHA D->E F Step 6: Evaporate & Reconstitute Prepare for injection E->F G Analyze via LC-MS/MS F->G

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Procedure (Generic Reversed-Phase Polymeric Sorbent):

  • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Add SIL-IS.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Load: Slowly load the pre-treated sample onto the cartridge.

  • Wash: Pass 1 mL of a weak wash solvent (e.g., 5-10% methanol in water) to wash away salts and phospholipids.

  • Elute: Elute 3-MHA with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small amount of base like ammonium hydroxide to ensure elution).

  • Evaporate and Reconstitute: Dry the eluate and reconstitute in mobile phase.

References

Minimizing contamination in trace analysis of volatile fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

Minimizing Contamination in Trace Analysis of Volatile Fatty Acids (VFAs)

Welcome to the technical support center for the trace analysis of volatile fatty acids (VFAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of VFA analysis. Given their ubiquitous nature, VFAs are notoriously susceptible to contamination, which can significantly impact the accuracy and reliability of your results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and eliminate potential sources of contamination throughout your experimental workflow. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity of your data.

Section 1: Understanding the Challenge - The Pervasiveness of VFAs

Volatile fatty acids, such as acetic, propionic, and butyric acid, are short-chain fatty acids that are present in a wide range of biological and environmental samples.[1][2][3] Their volatility and presence in common laboratory materials make them frequent contaminants.[4][5] Effective trace analysis, therefore, hinges on a meticulous approach to minimizing background levels.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Collection and Handling

Question: I'm seeing high background levels of acetic and propionic acid in my "blank" samples. What are the most likely sources of contamination during sample collection?

Answer: This is a very common issue. Contamination often originates from the materials and environment used during sample collection. Here’s a breakdown of the primary culprits and how to mitigate them:

  • Collection Vials and Caps: Many standard laboratory plastics and rubbers can leach VFAs and other bioactive compounds that can interfere with your analysis.[4][5][6]

    • Expert Insight: While polypropylene tubes are often used, it's crucial to test each new batch as manufacturing processes can leave residual contaminants.[4] Glass vials with polytetrafluoroethylene (PTFE)-lined caps are generally considered a better choice for minimizing contamination. However, even PTFE septa can sometimes be a source of leachables.

    • Troubleshooting Steps:

      • Pre-clean your vials: A rigorous cleaning protocol is essential. Wash all glassware with a laboratory-grade detergent, followed by rinsing with high-purity water and then a solvent like methanol or acetone. Finally, bake the glassware at a high temperature (e.g., 550°C for 12 hours) to remove any residual organic contaminants.[7]

      • Test your materials: Before starting your experiment, run a "materials blank." Fill a new, clean vial with high-purity water, cap it, and let it sit for the same duration as your sample collection and storage. Analyze this water to see if any VFAs have leached from the vial or cap.

      • Consider vial size: Use vials that are appropriately sized for your sample volume to minimize the headspace, which can be a source of airborne contaminants.

  • Gloves: Disposable gloves, especially latex and vinyl, can be significant sources of VFA contamination.

    • Expert Insight: Nitrile gloves are generally a safer alternative, but it's still best practice to handle samples with clean forceps or to only touch the outside of the sample container.

    • Troubleshooting Steps:

      • Avoid direct contact: Whenever possible, avoid direct contact between your gloves and the sample or the inside of the sample container.

      • Change gloves frequently: If you must handle samples directly, change your gloves frequently, especially if you have touched any other surfaces.

  • Airborne Contamination: VFAs are volatile and can be present in the laboratory air, especially in environments where fermentation studies or other biological experiments are being conducted.[8]

    • Expert Insight: Acetic acid is a particularly common airborne contaminant.

    • Troubleshooting Steps:

      • Work in a clean environment: If possible, perform sample collection in a laminar flow hood or a clean room to minimize exposure to airborne contaminants.

      • Minimize exposure time: Keep sample containers open for the shortest possible time during collection and processing.

Experimental Workflow: Validating Sample Collection Materials

Caption: Workflow for validating the cleanliness of sample collection materials.

Sample Preparation

Question: My analytical results are inconsistent, and I suspect contamination is being introduced during sample preparation. What are the key areas to focus on?

Answer: Sample preparation is a critical stage where contamination can be easily introduced.[9] The reagents, equipment, and even the storage conditions can all contribute to background VFA levels.

  • Reagents and Solvents:

    • Expert Insight: All reagents, including water, acids, bases, and derivatizing agents, should be of the highest possible purity. Even high-purity water can become contaminated if not stored and dispensed correctly.

    • Troubleshooting Steps:

      • Use certified VFA-free reagents: Whenever possible, purchase reagents that are certified to be free of VFAs.

      • Prepare fresh solutions: Prepare aqueous solutions fresh daily using high-purity water.

      • Test your reagents: Run a "reagent blank" by performing your entire sample preparation procedure with only the reagents and no sample. This will help you identify any contaminated reagents.

  • Filtration and Solid-Phase Extraction (SPE):

    • Expert Insight: Syringe filters and SPE cartridges can be a significant source of VFA contamination.[10] The filter membranes and housing materials can leach VFAs.[7]

    • Troubleshooting Steps:

      • Select appropriate materials: PTFE and nylon are often recommended for VFA analysis, but it's essential to test them first.[10] A study on fatty acid analysis found that using glass syringes and stainless-steel syringe filter holders significantly reduced contamination compared to plastic alternatives.[7]

      • Pre-rinse filters and cartridges: Before using a syringe filter or SPE cartridge, rinse it with a small volume of a suitable solvent (e.g., methanol or high-purity water) to remove any potential contaminants. Discard the rinse.

  • Sample Storage and Preservation:

    • Expert Insight: Improper storage can lead to microbial activity that alters VFA concentrations.[11] Acidification is a common preservation technique.[12]

    • Troubleshooting Steps:

      • Acidify samples: Acidifying samples helps to inactivate microbial activity.[12]

      • Freeze samples: For long-term storage, freezing samples at -20°C is recommended.[11][12] Studies have shown that VFA concentrations can remain stable for up to 7 days at 4°C, but decrease significantly after that.[11]

Table 1: Common Contaminants and Their Sources in Sample Preparation

ContaminantPotential SourceMitigation Strategy
Acetic AcidLaboratory air, cleaning solutions, reagents, plasticwareWork in a clean environment, use high-purity reagents, pre-clean all labware.
Propionic AcidPlasticware, septa, some SPE cartridgesUse glass or polypropylene, test all materials for leaching, pre-rinse SPE cartridges.
PhthalatesPlastic tubing, pipette tips, vial capsUse phthalate-free plastics, glass, or stainless steel.[13]
SiloxanesSepta, vial caps, GC column bleedUse low-bleed septa and columns, condition the GC column properly.[14]
Analytical System

Question: I've taken precautions during sample collection and preparation, but I'm still seeing a high baseline and ghost peaks in my chromatograms. Could my analytical system be the source of contamination?

Answer: Absolutely. The analytical instrument itself, particularly a gas chromatograph (GC), has several components that can introduce VFA contamination.[15][16][17]

  • Injector and Septa:

    • Expert Insight: The injector septum is a common source of contamination. Each time the needle pierces the septum, small particles can be introduced into the injector, and the septum material itself can bleed volatile compounds at high temperatures.[14][16]

    • Troubleshooting Steps:

      • Use high-quality, low-bleed septa: BTO (Bleed and Temperature Optimized) septa are a good choice.

      • Replace septa regularly: Establish a regular replacement schedule based on the number of injections.

      • Clean the injector liner: The liner can accumulate non-volatile residues that can cause ghost peaks. Regular cleaning or replacement is crucial.[14][18]

  • GC Column:

    • Expert Insight: The GC column can accumulate non-volatile residues from previous injections, which can then degrade and produce interfering peaks. Column bleed, the natural degradation of the stationary phase at high temperatures, can also be a problem.[16]

    • Troubleshooting Steps:

      • Condition the column properly: Before use, and after a period of inactivity, condition the column according to the manufacturer's instructions to remove any contaminants.

      • Use a guard column: A guard column is a short piece of uncoated, deactivated fused silica tubing that is placed before the analytical column to trap non-volatile residues and protect the analytical column.

      • Bake out the column: If you suspect the column is contaminated, you can bake it out at a high temperature (below the column's maximum temperature limit) for an extended period to remove contaminants.[15]

  • Carrier Gas and Gas Lines:

    • Expert Insight: Impurities in the carrier gas or contaminants in the gas lines can contribute to a high baseline and ghost peaks.[18]

    • Troubleshooting Steps:

      • Use high-purity carrier gas: Use a carrier gas with a purity of at least 99.9995%.[18]

      • Install gas purifiers: Use traps to remove moisture, oxygen, and hydrocarbons from the carrier gas line.

      • Use clean tubing: Use high-quality, clean stainless steel or copper tubing for gas lines.[18]

Logical Relationship: Troubleshooting Contamination in the GC System

GC_Troubleshooting cluster_septum Septum Issues cluster_column Column Issues cluster_gas Gas Purity Issues Start High Baseline or Ghost Peaks Observed Septum Check Injector Septum Start->Septum Column Investigate GC Column Start->Column Gas Examine Carrier Gas & Lines Start->Gas Septum_Bleed Septum Bleed? Septum->Septum_Bleed Septum_Particles Septum Particles? Septum->Septum_Particles Column_Contamination Column Contamination? Column->Column_Contamination Column_Bleed Excessive Column Bleed? Column->Column_Bleed Gas_Impurity Gas Impurities? Gas->Gas_Impurity Line_Contamination Gas Line Contamination? Gas->Line_Contamination Resolved Problem Resolved Replace_Septum Replace with Low-Bleed Septum Septum_Bleed->Replace_Septum Replace_Septum->Resolved Clean_Liner Clean/Replace Injector Liner Septum_Particles->Clean_Liner Clean_Liner->Resolved Bake_Out Bake Out Column Column_Contamination->Bake_Out Bake_Out->Resolved Condition_Column Recondition or Replace Column Column_Bleed->Condition_Column Condition_Column->Resolved Check_Traps Check/Replace Gas Purifiers Gas_Impurity->Check_Traps Check_Traps->Resolved Clean_Lines Clean/Replace Gas Lines Line_Contamination->Clean_Lines Clean_Lines->Resolved

Caption: A systematic approach to troubleshooting common sources of contamination within a GC system.

References

Reducing baseline noise in the GC-MS analysis of organic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing and Troubleshooting Baseline Noise

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to help you achieve the cleanest baselines and the most sensitive results in your organic acid analyses. A stable, low-noise baseline is fundamental to accurate quantification and confident identification of target compounds.

This guide is structured in a question-and-answer format to directly address the common challenges researchers face. We will explore the root causes of baseline disturbances and provide systematic, step-by-step protocols to diagnose and resolve them.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common visual indicators of baseline noise in my GC-MS chromatogram?

A: Recognizing the type of baseline disturbance is the first step toward diagnosing its source. Different problems manifest in distinct ways on the chromatogram.

  • Baseline Drift: This appears as a gradual, consistent rise in the baseline signal, often becoming more pronounced as the oven temperature increases during the run.[1][2][3] This is a classic indicator of column bleed.

  • Excessive Noise (or "Hairy" Baseline): The baseline appears fuzzy or "hairy," with rapid, small, and continuous spikes.[4] This often points to contamination in the carrier gas, detector, or incorrect gas flow rates.[4][5]

  • Spikes or Ghost Peaks: These are discrete, sharp peaks that appear randomly or as a homologous series in your chromatograms, including blank runs.[4][6] If the peaks are sharp and repetitive, especially at higher temperatures, septum bleed is a likely culprit.[2][7]

  • Baseline Offset: The baseline abruptly shifts up or down, creating a step-like appearance. This can be caused by contamination or poor electrical connections.[4]

Q2: My baseline is consistently rising, especially at higher temperatures. What's the likely cause and solution?

A: A rising baseline that correlates with increasing oven temperature is the most common symptom of column bleed .[2][3]

Causality: Column bleed occurs when the stationary phase of the GC column degrades and elutes.[3] This degradation is accelerated by two primary factors: exceeding the column's temperature limit and the presence of oxygen in the carrier gas, which causes oxidation of the stationary phase.[3][8] The resulting bleed products enter the mass spectrometer, increasing the background signal and creating a rising baseline.[9] In MS analysis, this often manifests as characteristic ions at m/z 73, 207, and 281.[10][11][12]

  • Verify Column Temperature Limits: Cross-reference your oven temperature program with the manufacturer's specifications for your column. Every column has an isothermal and a programmed temperature limit; exceeding the isothermal limit for extended periods will cause rapid degradation.[2] For high-temperature analyses, always select a column specifically designed for low bleed (often designated with "-MS").[2][11]

  • Check for Oxygen Leaks: Oxygen is the primary enemy of a GC column at high temperatures.[2]

    • Use an electronic leak detector to meticulously check all fittings and connections, starting from the gas cylinder, through the traps, and to the GC inlet and detector connections.[2][8]

    • Ensure you are using high-purity carrier gas (99.999% or higher).[2][13]

    • Confirm that your oxygen and moisture traps are installed correctly and have not expired.[11][14] These are critical for scrubbing residual oxygen and water from the gas line.

  • Ensure Proper Column Conditioning: A new column must be conditioned to remove residual solvents and contaminants and to stabilize the stationary phase.[8][15] Insufficient conditioning will result in a high and unstable baseline.[2][16]

    • Step-by-Step Column Conditioning:

      • Install the column in the GC inlet but leave the detector end disconnected and open inside the oven. This prevents bleed products from contaminating your MS ion source.[14]

      • Purge the column with carrier gas at room temperature for 15-20 minutes to flush out any oxygen that entered during installation.[11]

      • Set the oven temperature to 20°C above your highest analytical temperature, but do not exceed the column's maximum isothermal limit.

      • Hold at this temperature for 1-2 hours. Longer conditioning is rarely necessary and can shorten column life.[5]

      • Cool the oven, connect the column to the MS detector, and perform a blank run to confirm a stable baseline.

Common Column Phase Types for Organic Acids Typical Max Programmed Temperature (°C) Typical Max Isothermal Temperature (°C)
5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms)350325
100% Dimethylpolysiloxane (e.g., DB-1ms, HP-1ms)350325
Mid-Polarity Phases (e.g., DB-17ms)320300
**Note: These are typical values. Always consult your specific column manufacturer's documentation for precise limits.
Q3: I'm seeing sharp, repetitive "ghost" peaks in my chromatogram. How do I troubleshoot this?

A: This pattern is a tell-tale sign of septum bleed .[2] The septum, which seals the injection port, can degrade at high temperatures, releasing small molecules (primarily siloxanes and plasticizers) that are swept onto the column and detected as sharp peaks.[6][7]

Causality: Septum degradation occurs when the septum material is exposed to the high heat of the inlet.[6] Particles can also be physically cored or shaved off by the syringe needle during injection and fall into the hot inlet liner, where they continuously outgas contaminants.[6] These contaminants are focused at the head of the cool column at the start of a run and then elute as sharp peaks when the oven temperature ramps up.[17]

It's important to distinguish between bleed from the inlet septum and the vial cap septum.[7]

A Observe Sharp 'Ghost' Peaks B Run a Blank Analysis (No Injection) A->B C Do the peaks disappear? B->C D_Yes Yes C->D_Yes E_No No C->E_No F Source is the Vial Cap Septum. - Check solvent compatibility. - Use PTFE-lined caps. D_Yes->F G Source is the Inlet Septum. Proceed with inlet maintenance. E_No->G

Diagram: Differentiating Inlet vs. Vial Cap Septum Bleed.
  • Cool the Inlet: Lower the injector temperature to below 50°C for safe handling.[18]

  • Perform Maintenance: While the inlet is cool, perform routine maintenance. This is the perfect time to replace the inlet liner and O-ring, as they can also be sources of contamination.[15][19] Contaminants can build up on the liner from non-volatile sample matrix.[8][20]

  • Replace the Septum:

    • Remove the septum retaining nut and discard the old septum.

    • Use clean forceps to place a new, high-quality, low-bleed septum. Avoid touching it with your fingers to prevent contamination.[21]

    • Tighten the retaining nut according to the manufacturer's recommendation—over-tightening can cause the septum to split or core more easily.[10]

  • Re-pressurize and Leak Check: Restore carrier gas flow and use an electronic leak detector to ensure the new seal is tight.

  • Condition the New Septum: Heat the inlet to your method temperature and allow it to equilibrate for 20-30 minutes before running samples. A new septum can initially be a source of contamination itself.[17]

Q4: My baseline is generally noisy and "hairy," but without consistent drift or sharp peaks. What are the potential sources?

A: This type of random, high-frequency noise often points to systemic issues rather than a single component failure. The primary culprits are contaminated gases, system leaks, or a dirty detector.[4][5]

cluster_0 Gas Supply cluster_1 GC System cluster_2 MS Detector Gas Contaminated Carrier Gas Leaks System Leaks (Fittings, Ferrules) Traps Expired Gas Traps (Oxygen, Moisture) Source Dirty Ion Source Inlet Contaminated Inlet (Liner, Seal) Column Column Contamination (Non-volatile residue) Multiplier Aging Electron Multiplier

Diagram: Potential Sources of Random Baseline Noise.
  • Check Gas Quality and Flow Rates:

    • Contaminated Gas: If the noise appeared suddenly after changing a gas cylinder, the new cylinder may be contaminated.[4][5] Replace it to see if the noise subsides.[16]

    • Incorrect Flow Rates: Verify that the carrier gas and any detector gases (if applicable) are set to the manufacturer's recommended flow rates.[5][20] Incorrect flows can cause detector instability.[1]

  • Perform a System-Wide Leak Check: Air leaks are a major source of noise.[8] Even small leaks introduce nitrogen, oxygen, and water, which create a high background signal and can damage the column.[15][21] Check all fittings from the gas tank to the MS.

  • Clean the Inlet: The inlet is a common collection point for non-volatile residues from your samples.[20] These residues can slowly bleed into the system, causing a noisy baseline. Regularly replace the inlet liner, septum, and seals.[15][19]

  • Bake Out the Column: If the column itself is contaminated with semi-volatile material from previous injections, a "bake-out" can help.[5][20] Heat the column to its maximum isothermal temperature limit for 1-2 hours while maintaining carrier gas flow.

  • Check the Detector: If the noise has gradually increased over time, the MS ion source may be contaminated.[4][5][20] Ion source cleaning should be performed according to the manufacturer's protocol as a final step after other potential causes have been eliminated.

Common Contaminant Ions in GC-MS Potential Source
m/z 18, 28, 32, 44Water, Nitrogen, Oxygen, CO2 (Air Leak)[21][22]
m/z 73, 207, 281Siloxanes (Column Bleed, Septum Bleed)[10][12]
m/z 149, 167, 279Phthalates (Plasticizers from septa, vials, solvents)[10][22]
m/z 43, 58Acetone (Cleaning Solvent Residue)[21]
m/z 31Methanol (Cleaning Solvent Residue)[21]

By methodically working through these diagnostic steps, you can effectively identify the source of baseline noise and take targeted action. A clean, stable baseline is not just aesthetically pleasing; it is the foundation of reliable and sensitive GC-MS analysis.

References

Selecting the optimal SPME fiber for 3-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Selecting the Optimal SPME Fiber for 3-Methylhexanoic Acid

As a Senior Application Scientist, this guide provides in-depth technical advice, troubleshooting, and field-proven insights for researchers analyzing this compound using Solid Phase Microextraction (SPME). Our goal is to move beyond simple step-by-step instructions and explain the fundamental principles that ensure robust, reproducible, and accurate results.

Frequently Asked Questions (FAQs)
Q1: How do I select the optimal SPME fiber for this compound?

A1: The selection process is a systematic matching of the analyte's chemical properties with the fiber coating's characteristics. The core principle of SPME is based on the equilibrium partitioning of an analyte between the sample matrix and the fiber's stationary phase. For effective extraction, the polarity and extraction mechanism of the fiber must be well-suited to the analyte.

Step 1: Understand the Analyte - this compound

This compound is a medium-chain fatty acid (MCFA) with the following key properties:

  • Molecular Weight: 130.18 g/mol .[1]

  • Polarity: It is a carboxylic acid, making it a polar molecule. However, the six-carbon aliphatic chain gives it significant non-polar character as well. It is best described as semi-polar.

  • Volatility: With a boiling point of ~232°C (505 K)[2], it is classified as a semi-volatile organic compound (SVOC). Headspace analysis is feasible, especially with heating, which increases its vapor pressure.[3][4]

  • Acidity (pKa): Like other carboxylic acids, its pKa is around 4.8. This is critical because its charge state, and therefore its volatility and affinity for the fiber, is pH-dependent.

Step 2: Match Analyte Properties to Fiber Chemistry

SPME fibers work by two primary mechanisms: absorption (for liquid-like polymer coatings like PDMS) and adsorption (for solid, porous particle coatings like DVB and Carboxen).[5]

  • For Semi-Polar & Semi-Volatile Analytes: A combination or "mixed-phase" fiber is almost always the superior choice. These fibers offer a dual-mechanism extraction, capturing a wider range of analytes. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for this application.[5][6][7][8]

    • Polydimethylsiloxane (PDMS): A non-polar phase, effective for extracting non-polar compounds via absorption. It will have an affinity for the hexyl chain of the molecule.

    • Divinylbenzene (DVB): A porous polymer (adsorbent) with intermediate polarity, excellent for trapping larger volatile and semi-volatile molecules (MW 50-300).[9]

    • Carboxen (CAR): A carbon molecular sieve (adsorbent) with extremely small pores, ideal for trapping very small, volatile molecules (MW 30-225).[9][10]

The combination of these three phases in a DVB/CAR/PDMS fiber provides the most comprehensive extraction efficiency for compounds like this compound, capturing it through both its polar carboxyl group and its non-polar alkyl chain.[6] Recent studies on short-chain fatty acids (SCFAs) have shown that CAR/PDMS and DVB/CAR/PDMS fibers provide the highest extraction efficiencies.[11]

digraph "SPME_Fiber_Selection_Decision_Tree" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

SPME Fiber Selection Logic for this compound.

Step 3: Consider the Sample Matrix and Experimental Conditions

The efficiency of SPME is not just about the fiber; it's about the entire system.

  • pH Adjustment: To maximize the volatility of this compound for headspace (HS) SPME, the sample pH must be lowered to at least 2 units below its pKa (~pH 2-2.5).[11] This ensures the carboxylic acid is in its neutral, protonated form (R-COOH) rather than its non-volatile salt form (R-COO⁻), promoting its transfer into the headspace.

  • Salting Out: Adding a salt like NaCl or NaH₂PO₄ (typically 25-30% w/v) to aqueous samples increases the ionic strength of the solution.[10][11] This reduces the solubility of the organic analyte, effectively "pushing" it into the headspace and increasing its concentration available for extraction by the fiber.

Summary Table: SPME Fiber Comparison

Fiber CoatingPolarityPrimary MechanismRecommended ForSuitability for this compound
DVB/CAR/PDMS Mixed-phaseAdsorption & AbsorptionVolatiles & semi-volatiles (C3-C20)Excellent. The multi-component phase is ideal for the analyte's semi-polar, semi-volatile nature.[6]
Carboxen/PDMS (CAR/PDMS) BipolarAdsorption & AbsorptionHighly volatile compounds (gases, C2-C12)[3]Very Good. Strong contender, especially for trace-level analysis of smaller SCFAs.
Polyacrylate (PA) PolarAbsorptionPolar semi-volatiles (alcohols, phenols)[9]Fair. Good for the polar carboxyl group, but less affinity for the alkyl chain. May require direct immersion.
Polydimethylsiloxane (PDMS) Non-polarAbsorptionNon-polar volatiles & semi-volatiles[9]Poor to Fair. Only effective for the non-polar part of the molecule; will likely yield low recovery.
Divinylbenzene/PDMS (DVB/PDMS) BipolarAdsorption & AbsorptionVolatiles, amines, nitro-aromatics[9]Good. A reasonable alternative to the DVB/CAR/PDMS, but may have lower efficiency for smaller volatiles.
Experimental Protocol: Empirical Validation of SPME Fiber Choice

Trustworthiness in science requires self-validation. Never rely solely on literature; always perform a comparison experiment with your specific matrix and standards.

Objective: To determine the most efficient SPME fiber (DVB/CAR/PDMS vs. CAR/PDMS vs. PA) for the analysis of this compound in an aqueous matrix.

Materials:

  • This compound standard

  • SPME Fibers: 50/30 µm DVB/CAR/PDMS, 85 µm CAR/PDMS, 85 µm Polyacrylate

  • SPME Manual Holder or Autosampler

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • GC-MS or GC-FID system

  • Sodium chloride (NaCl) or Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Hydrochloric acid (HCl) to adjust pH

  • Type I deionized water

Procedure:

  • Standard Preparation: Prepare a 10 ppm stock solution of this compound in methanol. From this, prepare a 1 ppm aqueous working standard in a volumetric flask.

  • Sample Preparation (n=3 for each fiber type): a. Pipette 5 mL of the 1 ppm aqueous standard into a 20 mL headspace vial. b. Add 1.5 g of NaCl (or NaH₂PO₄) to the vial. c. Adjust the pH to ~2.5 using 1M HCl. d. Immediately cap and seal the vial.

  • Fiber Conditioning: Condition each new fiber according to the manufacturer's instructions in the GC inlet to remove contaminants.

  • SPME Extraction: a. Place the vial in a heating block or autosampler agitator set to 60°C. b. Allow the sample to equilibrate for 5 minutes. c. Expose the conditioned SPME fiber to the headspace of the vial for 20 minutes with agitation (e.g., 250 rpm).

  • Desorption and Analysis: a. Immediately transfer the fiber to the GC inlet, heated to 250°C. b. Desorb for 5 minutes in splitless mode. c. Start the GC-MS/FID run to acquire the chromatogram.

  • Data Analysis: a. Integrate the peak area for this compound for each run. b. Calculate the average peak area and relative standard deviation (RSD) for each fiber type. c. The fiber yielding the highest average peak area with an acceptable RSD (<15%) is the optimal choice.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for Empirical SPME Fiber Validation.
Troubleshooting Guide
Q2: I am seeing low or no recovery of my analyte. What are the likely causes?

A2: Low recovery is a common issue that can almost always be traced back to a flaw in the experimental setup or parameters.[12] Systematically check the following:

  • Incorrect pH: This is the most common cause for acidic analytes. If the pH is too high (e.g., > 3), the this compound will be in its ionized, non-volatile salt form and will not partition into the headspace. Solution: Verify the pH of your sample after adding all reagents and ensure it is ≤ 2.5.[11]

  • Sub-optimal Fiber Choice: If you are using a purely non-polar fiber like PDMS, you will get poor recovery due to the polar carboxyl group. Solution: Switch to a mixed-phase fiber like DVB/CAR/PDMS.[10]

  • Insufficient Heating/Extraction Time: Equilibrium must be reached between the sample, headspace, and fiber. For semi-volatiles, this requires adequate time and temperature. Solution: Increase the extraction temperature in 10°C increments (e.g., from 50°C to 70°C) and/or increase the extraction time (e.g., from 20 min to 40 min).[13]

  • Sample Matrix Effects: Components in a complex matrix (e.g., soil, plasma, food) can compete with the analyte for sites on the fiber or suppress its release into the headspace.[14][15] Solution: Use matrix-matched calibration or the standard addition method to quantify and compensate for the effect.[14]

  • Derivatization (Alternative Approach): For difficult matrices or when high sensitivity is required, consider derivatization. This process converts the polar carboxylic acid into a less polar, more volatile ester (e.g., a methyl or silyl ester).[16][17][18] This can dramatically improve extraction efficiency and chromatographic peak shape. However, it adds an extra step to sample preparation.[19]

Q3: My results are not reproducible; I have high RSDs. What should I investigate?

A3: Poor reproducibility points to inconsistent experimental conditions.[12] Precision is key in SPME.

  • Inconsistent Volumes and Timing: Ensure the sample volume, headspace volume, extraction time, and temperature are identical for every sample and standard. An autosampler provides the best reproducibility.

  • Fiber Positioning: If performing manual injections, ensure the fiber is exposed to the same depth within the headspace or sample each time.[20]

  • Fiber Damage or Contamination: Inspect the fiber under a microscope for any stripping of the coating or particulate buildup. A damaged fiber will have a different surface area and extraction capacity. Solution: Replace the fiber. Fibers typically last for 50-100 injections depending on the matrix complexity.

  • Sample Inhomogeneity: Ensure your sample is well-mixed before taking an aliquot, especially if it contains suspended solids. Agitation during extraction is critical.[10]

Q4: I am observing carryover peaks in my blank runs after analyzing a high-concentration sample. How can I fix this?

A4: Carryover occurs when the analyte is not completely desorbed from the fiber in the GC inlet.[21]

  • Increase Desorption Time/Temperature: The most direct solution is to increase the desorption time (e.g., from 3 min to 5-7 min) or temperature (e.g., from 250°C to 270°C), staying within the fiber's maximum recommended temperature.[20][21]

  • Perform a Bake-Out Step: After desorbing the sample, run a "blank" gradient with the fiber remaining in the hot inlet for an additional 5-10 minutes to clean it before the next extraction. Some labs use a separate, dedicated "fiber conditioning station" for this purpose.[21]

  • Check Inlet Liner: Carryover can also happen in the GC inlet liner, not just on the fiber. Active sites or contamination in the liner can retain the acidic analyte. Solution: Use a clean, deactivated (silylated) liner and consider replacing it. A narrow-bore (e.g., 0.75 mm I.D.) liner can improve peak shape and reduce carryover.

References

Troubleshooting poor reproducibility in 3-Methylhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3-Methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving reproducible and accurate results. Poor reproducibility is a common yet solvable challenge, often stemming from nuanced issues within sample handling, preparation, or the analytical method itself. This document provides in-depth, experience-driven answers to common problems, moving from foundational issues to specific troubleshooting scenarios.

Part 1: Foundational Questions & High-Level Troubleshooting

This section addresses the most common initial questions and provides a logical framework for diagnosing the root cause of poor reproducibility.

Q1: I'm seeing high variability (%RSD > 15%) in my this compound quantification. Where should I start looking for the problem?

High variability is a systemic issue. Before diving into specific instrument parameters, it's crucial to assess the entire analytical workflow. The most common sources of error occur before the sample ever reaches the instrument. We recommend a systematic approach to isolate the problematic stage.

A logical troubleshooting workflow can help pinpoint the source of variability. Start by evaluating the areas that contribute most to analytical error: Sample Preparation and Internal Standard performance.

A Poor Reproducibility (%RSD > 15%) B Review Internal Standard (IS) Performance A->B C IS Area Consistent? (<15% RSD across batch) B->C D Problem is likely in Sample Preparation or Extraction C->D No E Problem is likely in Injection or MS Detection C->E Yes F Check Sample Handling & Storage Procedures D->F G Optimize Extraction Protocol (e.g., LLE, SPE) D->G H Verify Derivatization (Efficiency & Consistency) D->H K Re-evaluate IS Choice (SIL vs. Analog) D->K I Check Autosampler/Injector (Syringe, wash solvents) E->I J Check MS Source (Cleanliness, stability) E->J

Caption: A decision tree for troubleshooting poor reproducibility.

Start by examining the peak area of your internal standard across an entire analytical batch.

  • If the internal standard area is inconsistent: This points to problems with sample preparation, extraction recovery, or inconsistent injection volumes. The issue is happening before or during injection.

  • If the internal standard area is consistent, but the analyte/IS ratio is not: This suggests the problem lies with the analyte itself (e.g., degradation, inconsistent derivatization) or potential matrix effects that are disproportionately affecting the analyte compared to the internal standard.[1]

Q2: What is the single most critical factor for ensuring reproducible quantification of this compound?

Without question, the most critical factor is the use of a high-quality, stable isotope-labeled (SIL) internal standard (IS).[2] this compound is a small, somewhat volatile molecule prone to losses during sample preparation steps like evaporation and extraction. A SIL internal standard, such as this compound-d3 or -¹³C₆, is chemically identical to the analyte and will behave in the exact same way during every step of the process—extraction, derivatization, and ionization.[3]

Using a structural analog (e.g., heptanoic acid) is a less ideal alternative. While better than no internal standard, its extraction efficiency and derivatization kinetics may not perfectly match that of this compound, introducing a potential source of variability.[2][4] The use of a SIL IS is the "gold standard" and corrects for nearly all process variations.[2]

Part 2: Sample Handling and Preparation FAQs

Errors introduced in these early stages are impossible to correct later in the workflow.

Q3: My samples are collected at a clinical site and shipped to my lab. Could storage and handling be affecting my results?

Absolutely. The stability of short-chain fatty acids like this compound in biological matrices can be compromised by several factors.[5]

  • Microbial Action: Improperly stored biological samples can harbor microbial growth, which can produce or consume fatty acids, altering the true concentration.[5]

  • Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation. Long-term storage at -20°C is acceptable for short periods, but -80°C is strongly recommended for long-term storage to maintain sample integrity.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can damage the sample matrix and lead to analyte degradation. It is best practice to aliquot samples into single-use volumes upon first receipt to avoid this.[5]

Storage ConditionDurationStability OutlookRecommendation
4°C (Refrigerated)< 24 hoursHigh risk of microbial alterationProcess samples immediately.
-20°CUp to 1 monthGenerally stable for short periodsAcceptable for short-term storage; validation is key.
-80°C > 1 month Good stability expected Recommended for all long-term storage. [5]
Multiple Freeze-Thaw CyclesN/AHigh potential for degradationAliquot samples to avoid repeated cycles.[5]
Q4: I'm analyzing plasma samples and suspect matrix effects are causing ion suppression in my LC-MS method. How can I confirm and mitigate this?

Matrix effects are a major challenge in LC-MS and occur when co-eluting endogenous components from the sample (like phospholipids) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[1][6][7]

Confirmation: A simple post-extraction spike experiment can diagnose matrix effects.

  • Extract a blank plasma sample (with no analyte or IS).

  • Prepare a pure solution of this compound and IS at a known concentration in the final mobile phase.

  • Inject the pure solution (A).

  • Spike the extracted blank matrix with the same concentration of analyte and IS (B).

  • Inject the spiked extract (B).

  • Calculate the matrix effect: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigation Strategies:

  • Improve Sample Cleanup: The goal is to remove interfering matrix components. Protein precipitation alone is often insufficient.[6] Consider more rigorous extraction methods.

    • Liquid-Liquid Extraction (LLE): Using a solvent like methyl-tert-butyl ether (MTBE) can effectively separate lipids and phospholipids from your analyte.

    • Solid-Phase Extraction (SPE): An ion-exchange or reversed-phase SPE cartridge can provide a much cleaner extract.[1]

  • Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of matrix components, especially phospholipids which often elute early in reversed-phase chromatography.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects, but may compromise the limits of detection.[6][8]

Part 3: Analytical Method Troubleshooting (GC-MS & LC-MS)

The choice of analytical platform introduces unique challenges. This compound's properties—a polar carboxylic acid—make it non-ideal for direct analysis on either platform, necessitating derivatization.[9][10]

cluster_0 Sample Preparation Workflow (GC-MS Focus) A 1. Sample Aliquot (e.g., 100 µL Plasma) B 2. Add SIL Internal Standard (e.g., 3-MH-d3) A->B C 3. Protein Precipitation & Liquid-Liquid Extraction (e.g., MTBE/Methanol) B->C D 4. Evaporate to Dryness (Under Nitrogen Stream) C->D E 5. Derivatization (e.g., Add BSTFA + 1% TMCS, Incubate 60°C for 30 min) D->E F 6. GC-MS Analysis E->F

Caption: A typical sample preparation workflow for GC-MS analysis.

Q5: My derivatization for GC-MS analysis seems inconsistent. What are the common pitfalls?

Derivatization for GC analysis, typically silylation, converts the polar carboxylic acid into a more volatile and thermally stable ester, making it suitable for GC.[11][12] Inconsistency here is a primary driver of poor reproducibility.

Common Pitfalls:

  • Presence of Water: Silylating reagents like BSTFA and MTBSTFA are extremely sensitive to moisture.[13] Any residual water in the sample extract or solvent will consume the reagent, leading to incomplete derivatization. Ensure your extract is completely dry before adding the reagent.

  • Incomplete Reaction: The reaction requires optimal temperature and time. Insufficient heating can lead to an incomplete reaction, while excessive heat can degrade the derivative. A typical condition is 60-70°C for 30-60 minutes, but this must be optimized.[14][15]

  • Reagent Degradation: Silylating reagents degrade over time, especially after the vial has been opened and exposed to atmospheric moisture. Use fresh reagents and store them under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Peak Shape: Tailing peaks for silylated derivatives can indicate active sites in the GC inlet liner or on the column. Use a deactivated liner and perform regular column maintenance.[11]

Detailed Protocol: Silylation for GC-MS Analysis

This protocol is a robust starting point for developing a method for this compound in a biological matrix.

  • Sample Preparation: To 100 µL of plasma/serum, add a known concentration of SIL internal standard.

  • Extraction: Perform a liquid-liquid extraction. A common method is to add 800 µL of MTBE and 200 µL of methanol, vortex vigorously, and centrifuge to separate the phases.[2]

  • Drying (Critical Step): Transfer the upper organic layer to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[15]

    • Cap the vial tightly, vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes to ensure a complete reaction.[15]

  • Analysis: After cooling to room temperature, inject 1 µL into the GC-MS.

Q6: I'm using LC-MS, but my sensitivity is low and retention time is unstable. What's wrong?

This is a classic problem for small, polar acids on reversed-phase LC columns.[16] Underivatized this compound has poor retention on C18 columns and can exhibit poor ionization efficiency.

Solutions:

  • Derivatization: As with GC-MS, derivatization is key. Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid to form a hydrazone.[16][17] This derivative is much less polar, leading to better retention on a C18 column, and it ionizes extremely well in negative ESI mode, dramatically increasing sensitivity.[16][17]

  • Chromatography: If analyzing underivatized, consider alternative chromatographies like HILIC or use an ion-pairing reagent, though the latter can lead to long-term column and MS contamination.

  • Source Cleanliness: Because of the complex matrices and potential for non-volatile salts, the ESI source can become contaminated quickly, leading to signal drift and low sensitivity. Regular cleaning of the ion source is critical for maintaining performance.[18][19]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of 3-Methylhexanoic Acid

This compound is a branched-chain fatty acid belonging to the class of medium-chain fatty acids.[1] Its presence and concentration are of significant interest across various scientific domains, from metabolic research and clinical diagnostics, where it may serve as a biomarker, to the food and fragrance industry, where it contributes to specific flavor and aroma profiles. Given its role, the ability to quantify this compound with high accuracy and precision is not merely a technical exercise but a prerequisite for reliable research and quality control.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific application.

Core Analytical Challenges

The physicochemical properties of this compound present unique challenges that must be addressed for successful analysis:

  • Volatility and Polarity : As a carboxylic acid, it is polar and has low volatility, making direct analysis by Gas Chromatography (GC) difficult without chemical modification.[2][3]

  • Lack of a Strong Chromophore : The molecule does not possess a strong UV-absorbing chromophore, which limits the sensitivity of High-Performance Liquid Chromatography (HPLC) with standard UV-Vis detectors.[4][5]

  • Chirality : this compound possesses a chiral center at the C3 position.[6] For stereospecific studies, analytical methods must be capable of separating the (R)- and (S)-enantiomers.[7]

  • Matrix Complexity : When analyzing biological samples (e.g., plasma, urine), the analyte is present in a complex matrix, necessitating robust sample preparation techniques to minimize interference and ion suppression.[2][4]

Comparative Analysis of Premier Techniques: GC-MS vs. LC-MS/MS

The two most powerful and widely adopted techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the specific requirements of the study, including sensitivity, sample throughput, and the need for derivatization.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Separation of compounds in a liquid mobile phase based on their partitioning between the liquid and a solid stationary phase.
Sample Preparation Typically requires extraction followed by chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[2][3]Often requires extraction (LLE or SPE) but derivatization is not usually necessary, simplifying the workflow.[2]
Sensitivity High sensitivity, particularly with selected ion monitoring (SIM).Extremely high sensitivity and specificity, especially using Multiple Reaction Monitoring (MRM), making it ideal for trace analysis in complex matrices.[2]
Specificity High, based on both chromatographic retention time and the mass fragmentation pattern of the analyte.Very high, based on retention time, precursor ion mass, and specific fragment ion masses.
Throughput Lower, due to longer run times and the additional derivatization step.Higher, with faster chromatographic runs and simpler sample preparation.
Chiral Analysis Achievable with specialized chiral capillary columns.[7]Achievable with a wide range of chiral stationary phases.[7]
Cost Generally lower instrument acquisition and operational costs.Higher instrument acquisition and maintenance costs.

Method Validation: The Foundation of Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The parameters below are critical for establishing the accuracy, precision, and overall reliability of any quantitative method for this compound. The expected performance values are based on established methods for similar short and medium-chain fatty acids.[9][10]

Validation ParameterGC-MS Expected PerformanceLC-MS/MS Expected PerformanceRationale & Importance
Linearity (r²) > 0.99> 0.995Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[11]
Accuracy (% Recovery) 85 - 115%90 - 110%Measures the closeness of the experimental value to the true value, assessed by analyzing spiked samples at different concentrations.[11][12]
Precision (%RSD) < 15%< 10%Expresses the closeness of agreement between a series of measurements from the same sample. Includes repeatability (intra-day) and intermediate precision (inter-day).[11]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeThe lowest concentration of analyte that can be reliably detected, though not necessarily quantified.[8]
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeThe lowest concentration of analyte that can be measured with acceptable precision and accuracy.[8]

Experimental Workflows and Protocols

The following sections provide detailed workflows and step-by-step protocols. The rationale behind key steps is explained to provide a deeper understanding of the entire analytical process.

Workflow 1: GC-MS Analysis of this compound

This workflow is ideal for applications where high chromatographic resolution is paramount and derivatization is an acceptable part of the process.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, 100 µL) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Evap Evaporation to Dryness (under Nitrogen Stream) LLE->Evap Deriv Silylation Reaction (BSTFA + 1% TMCS) Evap->Deriv Heat Incubation (70°C for 20 min) Deriv->Heat GCMS GC-MS Analysis (Splitless Injection) Heat->GCMS Data Data Analysis (Quantification via Calibration Curve) GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol:

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 100 µL of plasma sample, add an appropriate internal standard (e.g., a deuterated analog like D3-3-Methylhexanoic acid).

    • Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

    • Expert Insight: Ethyl acetate is a common solvent for extracting moderately polar compounds like carboxylic acids from aqueous matrices. The internal standard is crucial for correcting variations in extraction efficiency and instrument response, thereby improving accuracy and precision.

  • Derivatization

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[2]

    • Cool the vial to room temperature before analysis.

    • Expert Insight: Derivatization is a critical step for GC analysis of carboxylic acids. The silylating reagent (BSTFA) replaces the acidic proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group. This increases the molecule's volatility and thermal stability, resulting in better chromatographic peak shape and preventing thermal degradation in the hot GC inlet.[3]

  • GC-MS Instrumental Conditions

    • GC System : Agilent 7890B GC or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Inlet : 250°C, splitless mode.

    • MS System : Agilent 5977B MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the TMS-derivative of this compound and its internal standard.

Workflow 2: LC-MS/MS Analysis of this compound

This workflow is the method of choice for high-throughput labs and when the highest sensitivity is required, as it avoids the time-consuming derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Urine, 100 µL) SPE_Load Sample Loading Sample->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol then Water) SPE_Wash Wash Step (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elution (e.g., Acetonitrile) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution SPE_Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Data Analysis (Quantification via Calibration Curve) LCMS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Protocol:

  • Sample Preparation (Solid-Phase Extraction)

    • To 100 µL of urine sample, add an appropriate internal standard.

    • Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2]

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.

    • Elute the analyte with 1 mL of acetonitrile or methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

    • Expert Insight: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples. It provides better recovery and cleaner extracts compared to simple protein precipitation, reducing matrix effects and improving the reliability of quantification.

  • LC-MS/MS Instrumental Conditions

    • LC System : Waters ACQUITY UPLC or equivalent.

    • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Flow Rate : 0.4 mL/min.

    • Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • MS System : Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode : Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

      • Expert Insight: An acidic mobile phase (e.g., with formic acid) is used to protonate the carboxyl group, making the analyte less polar and increasing its retention on the nonpolar C18 column.[5] ESI in negative mode is preferred as carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound, each with distinct advantages.

  • Choose GC-MS when you have established expertise in derivatization, require the high chromatographic resolving power of capillary GC, or when instrument cost is a primary consideration.

  • Choose LC-MS/MS when analyzing trace levels of the analyte in highly complex matrices, when high sample throughput is necessary, or when you wish to avoid the complexities of chemical derivatization.

Ultimately, the choice of method must be guided by a thorough evaluation of the specific analytical requirements, available resources, and the desired performance characteristics. A properly validated method, whether by GC-MS or LC-MS/MS, will yield the accurate and precise data necessary to advance your research and development goals.

References

A Senior Application Scientist's Guide to Derivatization Reagents for 3-Methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3-methylhexanoic acid, a branched-chain fatty acid implicated in various metabolic pathways and disease states, is of paramount importance. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) is often challenging, leading to poor peak shape and inaccurate results.[1] Derivatization, a process of chemically modifying the analyte to enhance its volatility and thermal stability, is therefore a critical step in developing robust and reliable analytical methods.[2]

This guide provides an in-depth, objective comparison of the most common derivatization reagents for this compound, grounded in experimental evidence and practical insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative references.

The Imperative for Derivatization of this compound

This compound's carboxylic acid functional group is the primary reason for its challenging chromatographic behavior. The presence of an active hydrogen on the hydroxyl moiety leads to strong intermolecular hydrogen bonding, which significantly increases its boiling point and promotes adsorption to active sites within the GC system.[1][3] Derivatization effectively masks this active hydrogen, thereby reducing polarity and increasing volatility, which are essential for successful GC analysis.

A Comparative Analysis of Leading Derivatization Strategies

The choice of a derivatization reagent is a critical decision that influences the sensitivity, accuracy, and reproducibility of the analytical method. The primary strategies for derivatizing carboxylic acids like this compound fall into two main categories: silylation and alkylation (esterification) .

Silylation Reagents: Versatile and Powerful

Silylation involves the replacement of the active hydrogen of the carboxylic acid with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] This class of reagents is known for its high reactivity and the formation of volatile derivatives.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent that reacts with a wide range of functional groups.[4] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance its reactivity, particularly for sterically hindered compounds.[5]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most volatile and potent silylating reagents, MSTFA and its byproducts often elute with the solvent front, minimizing interference with early-eluting analytes.[1]

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable to hydrolysis than their TMS counterparts.[6] This enhanced stability is a major advantage during sample preparation and analysis, though it comes at the cost of longer retention times due to the larger silyl group.[6][7]

Alkylation (Esterification) Reagents: Robust and Specific

Alkylation, specifically esterification, is a highly effective method for derivatizing carboxylic acids. This approach converts the carboxylic acid into a less polar and more volatile ester.[4]

  • Boron Trifluoride-Methanol (BF3-Methanol): A widely used reagent for the rapid and quantitative formation of fatty acid methyl esters (FAMEs).[1][8] The reaction is typically carried out under mild heating.[1]

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly valuable when high sensitivity is required, as the resulting pentafluorobenzyl esters are highly responsive to electron capture detection (ECD).[5] PFBBr derivatization is also compatible with mass spectrometry.

Performance Comparison of Derivatization Reagents

The selection of the optimal derivatization reagent depends on the specific requirements of the analysis, including sensitivity, sample matrix, and the need for chiral separation. The following table summarizes the key performance characteristics of the discussed reagents for the analysis of short-chain fatty acids, which are structurally similar to this compound.

ReagentDerivative TypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA (+TMCS) Trimethylsilyl (TMS) EsterHighly reactive, volatile byproducts.[4]Derivatives are moisture-sensitive.[6]60-75°C for 30-45 minutes.[3]
MSTFA Trimethylsilyl (TMS) EsterMost volatile TMS reagent, minimal byproduct interference.[1]Derivatives are moisture-sensitive.60°C for 60 minutes.[1]
MTBSTFA tert-Butyldimethylsilyl (TBDMS) EsterForms highly stable derivatives resistant to hydrolysis.[6][7]Longer retention times, may be less reactive with sterically hindered compounds.[6][9]60°C for 30 minutes.
BF3-Methanol Methyl Ester (FAME)Rapid and quantitative esterification, cost-effective.[1][8]Harsh acidic conditions may degrade some analytes.50-60°C for 60 minutes.[1]
PFBBr Pentafluorobenzyl (PFB) EsterHigh sensitivity with ECD, stable derivatives.[5]Reagent can have impurities, potential for side products.[10]60°C for 30 minutes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound using the discussed reagents. It is crucial to perform all derivatization reactions in a well-ventilated fume hood and to use anhydrous solvents and reagents, as these reactions are sensitive to moisture.[1]

Protocol 1: Silylation with MTBSTFA

This protocol is adapted from a validated method for the analysis of short-chain fatty acids in biological samples.

  • Sample Preparation: To a 2 mL glass vial, add the sample containing this compound (e.g., 10-100 µg). If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification with BF3-Methanol

This protocol is a standard procedure for the preparation of fatty acid methyl esters.

  • Sample Preparation: Place the sample containing this compound into a screw-cap glass tube.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride-Methanol solution.

  • Reaction: Tightly cap the tube and heat at 60°C for 60 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Sample Cleanup: Allow the phases to separate. Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried hexane extract is ready for GC-MS analysis.[1]

Protocol 3: Derivatization with PFBBr for High-Sensitivity Analysis

This protocol is suitable for trace-level analysis of this compound.

  • Sample Preparation: In a reaction vial, place the dried sample containing this compound.

  • Reaction Mixture: Add 100 µL of a solution containing 10% PFBBr and 1% diisopropylethylamine (DIPEA) in acetone.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Solvent Evaporation: After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS or GC-ECD analysis.

Chiral Derivatization: Resolving the Enantiomers of this compound

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. In many biological contexts, the stereochemistry of this compound is of significant interest. To separate and quantify the individual enantiomers, a chiral derivatization step is necessary. This involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

A common approach is to form diastereomeric esters using a chiral alcohol. For example, (R)-(-)-2-butanol can be used to esterify the racemic this compound, resulting in the formation of (R)-2-butyl-(R)-3-methylhexanoate and (R)-2-butyl-(S)-3-methylhexanoate, which can be chromatographically resolved.

Visualizing the Derivatization Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the silylation and esterification derivatization processes.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample (containing this compound) dry Evaporate to Dryness (if aqueous) start->dry add_reagent Add Silylation Reagent (e.g., MTBSTFA) dry->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for silylation of this compound.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with Sample (containing this compound) add_reagent Add BF3-Methanol start->add_reagent heat Heat at 60°C for 60 min add_reagent->heat extract Add Water & Hexane, Vortex heat->extract separate Separate Hexane Layer extract->separate dry_extract Dry with Na2SO4 separate->dry_extract inject Inject into GC-MS dry_extract->inject

Caption: Experimental workflow for esterification of this compound.

Conclusion and Recommendations

The choice of derivatization reagent for this compound is a critical determinant of analytical success.

  • For routine analysis where high stability of the derivative is paramount, MTBSTFA is an excellent choice due to the robustness of the resulting TBDMS esters.

  • When maximum volatility and minimal byproduct interference are desired, MSTFA is a superior option.

  • For cost-effective and rapid esterification, BF3-Methanol remains a reliable workhorse in many laboratories.

  • In applications requiring the highest sensitivity, such as in trace analysis, PFBBr is the reagent of choice, especially when coupled with an electron capture detector.

Ultimately, the optimal derivatization strategy should be determined through method validation, taking into account the specific analytical objectives, sample matrix, and available instrumentation. By understanding the underlying chemistry and performance characteristics of each reagent, researchers can confidently select the most appropriate method to achieve accurate and reproducible quantification of this compound.

References

Comparison of GC-MS and LC-MS for 3-Methylhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to GC-MS and LC-MS for the Analysis of 3-Methylhexanoic Acid

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of short-chain fatty acids (SCFAs) like this compound is paramount. As a key microbial metabolite and potential biomarker, its analysis provides critical insights into metabolic pathways and disease states. The two premier analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide offers an objective, in-depth comparison of these methodologies, grounded in experimental principles and data. It is designed to move beyond a simple list of pros and cons, explaining the causality behind experimental choices to empower you, the scientist, to select the most fitting technique for your specific research objectives.

This compound (C₇H₁₄O₂) is a branched-chain fatty acid.[1][2] Its carboxylic acid group makes it polar, while its modest carbon chain lends it some volatility. This dual nature places it at a crossroads of analytical techniques. Direct analysis by GC is challenging due to the polar carboxyl group, which can lead to poor peak shape and adsorption on the column.[3] Conversely, its high polarity and low molecular weight can make it difficult to retain on standard reversed-phase LC columns.[4] Understanding these inherent properties is the foundation for selecting and optimizing an analytical method.

Core Principles: A Tale of Two Separations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates chemical compounds based on their volatility and interaction with a stationary phase within a heated column.[5] For a compound like this compound, the process hinges on a critical preparatory step: derivatization . This chemical modification is necessary to mask the polar carboxylic acid group, converting the analyte into a more volatile and thermally stable form (e.g., an ester) suitable for vaporization and gas-phase analysis.[3][6][7] Following separation, the molecules are typically ionized using high-energy Electron Ionization (EI), which causes predictable and extensive fragmentation. This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification against established spectral libraries.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS separates compounds in a liquid mobile phase based on their physicochemical interactions (e.g., polarity) with a stationary phase.[5][8] It is exceptionally well-suited for polar and non-volatile compounds, often allowing for the direct analysis of analytes like this compound in their native form.[5][9] Ionization is achieved through "soft" techniques, most commonly Electrospray Ionization (ESI), which typically transfers the intact molecule into the gas phase as a charged ion (e.g., [M-H]⁻).[9] This preserves the molecular weight information but provides limited structural data. For structural confirmation and enhanced specificity, tandem mass spectrometry (MS/MS) is employed to induce and detect characteristic fragmentation.[9][10]

Head-to-Head Comparison: Key Performance Characteristics

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory. Required to increase volatility and improve peak shape. Common methods include silylation or esterification.[3][6][7]Optional. Direct analysis is possible. Derivatization can be used to enhance sensitivity and chromatographic retention.[4][11][12]
Sample Prep Time Longer and more complex due to the required derivatization and cleanup steps.[4][11]Shorter and simpler, especially for direct analysis, often involving a "dilute-and-shoot" or protein precipitation approach.[9][13]
Sensitivity High sensitivity, particularly with selective derivatizing agents.[14][15]Generally superior sensitivity, especially with tandem MS (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[16]
Specificity & ID Excellent for structural elucidation due to standardized, reproducible EI fragmentation and extensive spectral libraries (e.g., NIST).[5]High specificity for quantification via MRM. Structural ID requires MS/MS fragmentation, as ESI yields little intrinsic fragmentation.[10]
Matrix Effects Less susceptible to ion suppression/enhancement.[13]ESI is prone to matrix effects, where co-eluting compounds can alter ionization efficiency, impacting accuracy.[17]
Throughput Lower, limited by the time required for sample derivatization and typically longer GC run times.[13]Higher, enabled by faster (U)HPLC separations and simpler sample preparation.[4]
Cost & Complexity Instrumentation is generally less expensive and more widely available.[6]Instrumentation, particularly high-resolution or tandem MS systems, is more expensive and can be more complex to operate.[18]

Experimental Protocols & Workflows

The choice between GC-MS and LC-MS is ultimately a practical one. Below are representative protocols that highlight the key differences in experimental execution.

GC-MS Workflow for this compound

The causality behind this workflow is the need to transform the polar, non-volatile acid into a volatile derivative for gas-phase analysis. Silylation is a common and effective method for this purpose.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Collection (e.g., Plasma, Feces) B 2. Extraction (e.g., LLE with Ethyl Acetate) A->B C 3. Evaporation (Dry down under Nitrogen) B->C D 4. Add Silylating Reagent (e.g., BSTFA + 1% TMCS) C->D E 5. Incubate (e.g., 60°C for 30 min) D->E F 6. GC-MS Injection E->F G 7. Data Acquisition (Scan or SIM mode) F->G H 8. Data Analysis (Library Search & Quant.) G->H

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocol: Silylation Derivatization for GC-MS Analysis

  • Extraction: To 200 µL of a biological sample (e.g., plasma), add an internal standard. Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Drying: Transfer the upper organic layer to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen.[3]

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine to the dried extract.[3]

  • Reaction: Tightly seal the vial and incubate at 60°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[19]

    • Oven Program: Start at 70°C, hold for 2 min, ramp at 3 K/min to 200°C, then ramp at 20 K/min to 320°C and hold for 10 min.[19]

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 45-450.[20]

LC-MS/MS Workflow for this compound

This workflow leverages the ability of LC-MS to analyze polar compounds directly, simplifying the process significantly. The core principle is to achieve chromatographic separation in the liquid phase followed by sensitive and specific detection using tandem mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Sample Collection (e.g., Plasma) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Centrifugation & Supernatant Transfer B->C D 4. LC-MS/MS Injection C->D E 5. Data Acquisition (MRM mode) D->E F 6. Data Analysis (Peak Integration & Quant.) E->F

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocol: Direct Analysis via LC-MS/MS

  • Extraction: To 100 µL of plasma, add an appropriate deuterated internal standard. Add 400 µL of ice-cold acetonitrile to precipitate proteins.[21]

  • Separation: Vortex the mixture and centrifuge (e.g., at 10,000 x g for 10 min).

  • Analysis: Transfer the supernatant to an autosampler vial and inject 5-10 µL into the LC-MS/MS system.

    • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, <3 µm) is commonly used.[9][21]

    • Mobile Phase: A gradient elution using water and acetonitrile/methanol, often with a modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization.[9][17]

    • MS Detection: Electrospray Ionization in negative mode (ESI-). Detection is performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[9] The MRM transition for this compound ([M-H]⁻) would be optimized by monitoring the fragmentation of the precursor ion (m/z 129.1) to a specific product ion.

Quantitative Performance: A Data-Driven Comparison

While performance varies by instrument and matrix, the following table summarizes typical quantitative capabilities reported in the literature for short-chain fatty acid analysis.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) 0.01 - 272 ng/mL[14]5 - 100 nM[21]
Limit of Quantitation (LOQ) < 0.1 µg/mL[14]Low nanomolar range[9]
Linearity (R²) > 0.99[14]> 0.99
Recovery 99.4% - 108.3%[14]85% - 115% (typical acceptable range)
Precision (RSD%) < 15%[14]< 15%

Note: These values are illustrative and depend heavily on the specific analyte, matrix, and instrumentation.

Conclusion: Making an Informed Decision

Both GC-MS and LC-MS are powerful, reliable techniques for the analysis of this compound, but they are not interchangeable. The optimal choice is dictated by your specific research goals.

Choose GC-MS when:

  • Unambiguous identification is the priority. The extensive, standardized fragmentation from Electron Ionization and the availability of large spectral libraries are invaluable for identifying unknown compounds.

  • A broad profile of volatile and semi-volatile compounds is being analyzed simultaneously.

  • Matrix effects are a significant concern , and a suitable stable isotope-labeled internal standard for LC-MS is unavailable.

Choose LC-MS/MS when:

  • High-throughput, targeted quantification is the primary objective. The minimal sample preparation and fast analysis times make it superior for analyzing large sample cohorts.[4]

  • The highest sensitivity is required for detecting trace levels of the analyte in complex biological matrices like plasma or serum.[16]

  • Simultaneous analysis of other polar, non-volatile, or thermally labile metabolites is necessary, as these compounds are not amenable to GC.

By understanding the fundamental principles, practical workflows, and performance characteristics of each technique, researchers can confidently select the most appropriate tool to generate accurate, reliable, and meaningful data in their study of this compound and other critical metabolites.

References

A Senior Application Scientist's Guide: SPME vs. Liquid-Liquid Extraction for Volatile Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, the accurate quantification of volatile fatty acids (VFAs) is paramount for researchers across various disciplines, from monitoring anaerobic digestion processes to profiling the metabolic landscape of microbial cultures.[1][2] The choice of sample preparation technique is a critical juncture that profoundly influences the quality and reliability of the obtained data. This guide provides an in-depth, data-driven comparison of two prevalent extraction methodologies: Solid-Phase Microextraction (SPME) and the traditional Liquid-Liquid Extraction (LLE). As a Senior Application Scientist, my objective is to dissect the nuances of each technique, moving beyond mere procedural steps to elucidate the underlying principles and provide the experiential insights necessary for informed decision-making in your research endeavors.

The Crux of the Matter: Understanding VFA Extraction

Volatile fatty acids, being short-chain carboxylic acids, exist in a pH-dependent equilibrium between their ionized (deprotonated) and non-ionized (protonated) forms. For efficient extraction from an aqueous matrix into an organic phase (in LLE) or onto a sorbent fiber (in SPME), it is crucial to shift this equilibrium towards the non-ionized, more volatile, and less polar form. This is typically achieved by acidifying the sample to a pH below the pKa of the target VFAs (generally around 4.8), a fundamental principle that underpins both extraction techniques.[1][2][3]

At a Glance: SPME vs. LLE for VFA Analysis

FeatureSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Principle Analyte partitioning between sample matrix and a coated fiber.[4]Analyte partitioning between two immiscible liquid phases.[5]
Solvent Usage Solvent-free extraction.[4]Requires significant volumes of organic solvents.[5]
Sample Volume Small sample volume required.[6]Larger sample volumes are typically needed.
Automation Easily automated for high-throughput analysis.[2]Can be automated, but often a manual and labor-intensive process.[2]
Sensitivity High sensitivity, especially for trace-level analysis.[6]Sensitivity is dependent on the solvent-to-sample ratio and can be lower for some analytes.
Selectivity Tunable by selecting specific fiber coatings.Dependent on the choice of extraction solvent.[7]
Speed Generally faster extraction times.[8]Can be time-consuming, especially with multiple extraction steps.[9]
Cost Higher initial cost for fibers and holders, but can be cost-effective in the long run due to solvent savings.Lower initial setup cost, but ongoing solvent purchase and disposal costs can be substantial.[5]
Matrix Effects Can be susceptible to matrix effects, but headspace mode can mitigate this.[10]Prone to emulsion formation with complex matrices.[9]

A Deeper Dive: Mechanistic Insights and Performance Data

Solid-Phase Microextraction (SPME): The Modern Approach

SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace.[4] The analytes partition from the sample matrix onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph (GC).[11]

The choice of fiber coating is a critical parameter that dictates the selectivity and efficiency of the extraction. For the analysis of polar VFAs, polar fiber coatings are generally preferred.

Common SPME Fibers for VFA Analysis:

  • Polyacrylate (PA): Being a polar fiber, it is well-suited for the extraction of polar analytes like VFAs.[12]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This mixed-phase fiber is effective for a wide range of analytes, including volatile and semi-volatile compounds.[8][13]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This tri-phasic fiber offers a broad polarity range and is often a good starting point for method development.[6][8][14]

Performance Data for SPME in VFA Analysis:

VFARecovery (%)LOD (mg/L)LOQ (mg/L)MatrixSPME FiberReference
Acetic Acid85 - 117--WastewaterPolyacrylate[2]
Propionic Acid77.3--Swine WastewaterCarbowax[15]
Butyric Acid85 - 117--WastewaterPolyacrylate[2]
Valeric Acid85 - 117--WastewaterPolyacrylate[2]
Hexanoic Acid85 - 117--WastewaterPolyacrylate[2]
Various VFAs-8 - 7216 - 144In vitro GI modelNot specified[16]

Note: Recovery, LOD, and LOQ values are highly dependent on the specific experimental conditions and matrix.

Liquid-Liquid Extraction (LLE): The Tried and True Method

LLE is a classic separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] For VFA analysis, the aqueous sample is first acidified to protonate the VFAs, making them more soluble in the organic phase.[2]

The choice of the organic solvent is critical for achieving high extraction efficiency. The ideal solvent should have a high affinity for VFAs, be immiscible with water, and have a boiling point that facilitates easy removal and concentration.

Common LLE Solvents for VFA Analysis:

  • Diethyl ether: A common and effective solvent, but it is highly volatile and flammable.[2]

  • Methyl-tert-butyl ether (MTBE): Offers good recovery and is less volatile than diethyl ether.[7][17]

  • Acetone: Has been shown to be an efficient solvent for VFA extraction.[9]

  • Dichloromethane (DCM): Another solvent used for VFA extraction.[7]

Performance Data for LLE in VFA Analysis:

VFARecovery (%)LOD (mg/L)LOQ (mg/L)MatrixLLE SolventReference
Acetic Acid90.9 - 104.01.2 - 2.51.9 - 3.7Anaerobic Reactor EffluentAcetone[9]
Propionic Acid90.9 - 104.01.2 - 2.51.9 - 3.7Anaerobic Reactor EffluentAcetone[9]
Butyric Acid90.9 - 104.01.2 - 2.51.9 - 3.7Anaerobic Reactor EffluentAcetone[9]
Valeric Acid90.9 - 104.01.2 - 2.51.9 - 3.7Anaerobic Reactor EffluentAcetone[9]
Acetic Acid>800.1 - 0.5-WastewaterMTBE[17]
Butyric Acid>900.1 - 0.5-WastewaterMTBE[17]

Note: Recovery, LOD, and LOQ values are highly dependent on the specific experimental conditions and matrix.

Experimental Workflows: A Visual Guide

To further clarify the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for SPME and LLE for VFA analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis Sample Aqueous Sample Acidify Acidify Sample (pH < pKa) Sample->Acidify Vial Transfer to Headspace Vial Acidify->Vial Incubate Incubate and Equilibrate Expose Expose SPME Fiber to Headspace Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Separate Chromatographic Separation Desorb->Separate Detect Detection (FID/MS) Separate->Detect LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis GC Analysis Sample Aqueous Sample Acidify Acidify Sample (pH < pKa) Sample->Acidify AddSolvent Add Organic Solvent Shake Vigorously Shake AddSolvent->Shake Separate Allow Phases to Separate Shake->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 (Optional) Collect->Dry Concentrate Concentrate (e.g., N2 stream) Dry->Concentrate Inject Inject into GC SeparateGC Chromatographic Separation Inject->SeparateGC Detect Detection (FID/MS) SeparateGC->Detect

References

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and technical deep-dive into the cross-validation of analytical methods for 3-Methylhexanoic acid (3-MHA). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and strategic decisions behind method selection, development, and validation, ensuring robust and reliable bioanalytical data.

Introduction: The Analytical Challenge of this compound

This compound (3-MHA) is a medium-chain fatty acid and a chiral molecule, existing as (R)- and (S)-enantiomers.[1][2] Its presence and concentration in biological matrices can be significant in various contexts, from metabolic studies to its role as a key odor component in human axillary secretions.[3] In pharmaceutical development, accurately quantifying such molecules is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.

The core analytical challenge lies not just in detecting 3-MHA but in doing so with methods that are specific, sensitive, and reproducible, especially when data is generated across different laboratories, platforms, or over an extended period. This necessitates a rigorous approach to cross-validation , an analytical process to critically assess and compare data generated from two or more distinct methods to ensure their equivalence.[4][5]

The Regulatory Imperative: Why Cross-Validation is Non-Negotiable

In regulated bioanalysis, data from different studies are often combined to make critical decisions about a drug's safety and efficacy.[6] Cross-validation becomes essential when:

  • Data is generated at different laboratories.

  • A new analytical method is introduced to replace a previously validated one.

  • Data from different analytical techniques (e.g., GC-MS and LC-MS/MS) need to be compared or combined.

Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, mandate that bioanalytical methods are well-characterized and validated for their intended purpose.[6][7][8] Cross-validation serves as the formal process to demonstrate that different methods yield comparable data, thus ensuring the integrity of the overall dataset.[8]

Core Methodologies: A Head-to-Head Comparison

The two workhorses for quantifying small molecules like 3-MHA in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical decision driven by factors of volatility, sample complexity, and required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] It offers excellent chromatographic separation, which is particularly advantageous for resolving isomers.

The Derivatization Necessity: 3-MHA, being a carboxylic acid, has low volatility and contains an active hydrogen atom, making it unsuitable for direct GC analysis.[10][11] To overcome this, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester.[11][12] Common approaches include:

  • Silylation: Reacting 3-MHA with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. This is a widely used and effective method.[13]

  • Alkylation: Converting the acid to an alkyl ester (e.g., methyl or ethyl ester). This creates stable derivatives with excellent chromatographic properties.[11][12]

Causality: The choice of derivatization reagent is critical. Silylating agents are highly effective but the resulting derivatives can be moisture-sensitive. Alkylation, while sometimes requiring more stringent conditions, produces highly stable derivatives ideal for robust, high-throughput analysis.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred platform for regulated bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of non-volatile compounds.[9][14][15]

The Advantage of Direct Analysis: The primary advantage of LC-MS/MS for 3-MHA is the potential to bypass chemical derivatization.[14] The analysis is performed in the liquid phase, accommodating the polar and non-volatile nature of the acid. This simplifies sample preparation, reduces potential sources of error, and improves throughput.[16]

Causality: By eliminating the derivatization step, the workflow becomes faster and more direct. However, LC-MS/MS is more susceptible to matrix effects—where co-eluting components from the biological sample suppress or enhance the ionization of the target analyte, potentially compromising accuracy.[17] Careful optimization of sample cleanup (e.g., Solid-Phase Extraction vs. Liquid-Liquid Extraction) and chromatography is essential to mitigate these effects.

Performance Data Comparison

The following table summarizes expected performance characteristics for the two methodologies. The values are representative and should be established for each specific validated method.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale & Justification
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mLLow ng/mL to pg/mLBoth techniques can achieve excellent sensitivity. LC-MS/MS often has a slight edge for many compounds in complex matrices.
Linearity (r²) > 0.995> 0.995Both methods are expected to demonstrate excellent linearity over a typical 2-3 order of magnitude concentration range.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)These are standard acceptance criteria set by regulatory guidelines like ICH M10.[6][7]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)As with accuracy, these precision criteria are mandated by regulatory bodies for bioanalytical method validation.[18][19]
Sample Preparation Time Longer (includes extraction and derivatization)Shorter (typically extraction only)The additional, often heated, derivatization step for GC-MS adds significant time to the workflow.[13][20]
Chiral Separation Excellent with chiral GC columns.Excellent with chiral LC columns.Both platforms support chiral chromatography. The choice depends on the specific chiral stationary phase available and its compatibility with the analyte.[21]
Susceptibility to Matrix Effects Generally LowerCan be SignificantThe high efficiency of GC separation and the nature of electron ionization (EI) can make GC-MS less prone to ion suppression from complex biological matrices.[17]

Experimental Protocols & Workflows

The following protocols provide a detailed, step-by-step framework. They must be fully validated before use in analyzing study samples.

Protocol 1: Chiral GC-MS Analysis of 3-MHA in Human Plasma

This protocol uses liquid-liquid extraction followed by silylation.

Methodology:

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) working solution (e.g., deuterated 3-MHA).

    • Vortex for 10 seconds.

    • Add 50 µL of 1M HCl to acidify the sample and protonate the carboxylic acid.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes to extract the analyte and IS.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[14]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[14]

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • GC System: Agilent 7890A or equivalent.

    • Column: A suitable chiral stationary phase column (e.g., Astec CHIRALDEX G-TA).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 5°C/min to 150°C.

    • MS System: Agilent 5977 or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 3-MHA and IS.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Plasma Sample (100 µL) + IS p2 Acidify (1M HCl) p1->p2 p3 Liquid-Liquid Extraction (MTBE) p2->p3 p4 Evaporate to Dryness p3->p4 d1 Add Acetonitrile + BSTFA p4->d1 d2 Heat at 70°C for 30 min d1->d2 a1 Inject 1 µL d2->a1 a2 Chiral GC-MS Analysis a1->a2 Data Acquisition Data Acquisition a2->Data Acquisition LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample (50 µL) + IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Transfer & Dilute Supernatant p3->p4 a1 Inject p4->a1 a2 Chiral LC-MS/MS Analysis a1->a2 Data Acquisition Data Acquisition a2->Data Acquisition CV_Workflow cluster_methods Parallel Analysis cluster_eval Data Evaluation start Prepare QC Samples (Low, Med, High) m1 Analyze with Method A (e.g., GC-MS) start->m1 m2 Analyze with Method B (e.g., LC-MS/MS) start->m2 e1 Calculate Mean Concentrations (Mean_A, Mean_B) m1->e1 m2->e1 e2 Calculate % Difference: |Mean_A - Mean_B| / Mean_avg * 100 e1->e2 end Acceptance Criteria Met? (%Diff ≤ 15%) e2->end

References

A Researcher's Guide to Determining the Limit of Detection for 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on determining the limit of detection (LOD) for 3-Methylhexanoic acid. As researchers, scientists, and professionals in drug development, the ability to reliably detect and quantify trace amounts of analytes is paramount. This guide provides an in-depth, technical comparison of methodologies, supported by experimental data and protocols, to empower you in your analytical endeavors. We will move beyond rote steps to explore the scientific rationale behind our choices, ensuring a robust and defensible determination of the limit of detection.

The Significance of this compound and Its Detection

This compound is a branched-chain fatty acid that, while not as ubiquitous as some of its straight-chain counterparts, plays a significant role in various biological and commercial contexts. It is recognized as a key contributor to the characteristic odor of certain foods and beverages and has been identified in human axillary secretions, where it is a precursor to body odor.[1][2] Its detection at low concentrations is therefore critical in fields ranging from food science and quality control to metabolomics and clinical diagnostics.

Core Principles: Understanding the Limits of Detection

Before delving into experimental protocols, it is crucial to establish a firm understanding of the key concepts that underpin the limit of detection. The International Union of Pure and Applied Chemistry (IUPAC) and the International Organization for Standardization (ISO) have worked to standardize these definitions to ensure consistency across the scientific community.[3][4]

  • Limit of Blank (LoB): This is the highest apparent analyte concentration expected to be found when replicates of a blank sample containing no analyte are tested.[5] It represents the analytical noise of the system.

  • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the LoB.[5] It is the point at which we can confidently say a signal is not just background noise. A common approach is to define the LOD as the concentration that provides a signal-to-noise ratio of three.[4]

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration at which the analyte can not only be reliably detected but also quantified with a predefined level of precision and accuracy.[5] The LOQ is often determined as the concentration that gives a signal-to-noise ratio of ten.[6]

Comparative Analysis of Analytical Methodologies

The analysis of volatile fatty acids like this compound is often challenging due to their polarity and volatility.[7] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and sensitivity.[9] For fatty acids, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.[7] Negative chemical ionization (NCI) mass spectrometry can further enhance sensitivity for certain derivatives.[10]

Alternative Methods: While GC-MS is a dominant technique, other methods like high-performance liquid chromatography (HPLC) can also be used for organic acid analysis.[11] However, for volatile compounds like this compound, GC-based methods generally provide superior resolution and sensitivity.

Experimental Protocol for LOD Determination of this compound via GC-MS

This protocol outlines a robust method for determining the LOD of this compound using gas chromatography-mass spectrometry with a derivatization step.

I. Reagents and Materials
  • This compound standard

  • Internal standard (e.g., heptanoic acid-d13)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • High-purity solvent (e.g., hexane)

  • Blank matrix (e.g., deionized water, stripped serum)

II. Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for fatty acid analysis (e.g., a polar capillary column)

III. Standard and Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to create a series of working standards with concentrations bracketing the expected LOD.

  • Spiked Samples: Spike the blank matrix with the working standard solutions to create a set of calibration samples. Also, prepare a set of blank matrix samples with no added analyte.

  • Internal Standard: Add a fixed concentration of the internal standard to all samples (blanks, calibration standards, and quality controls).

  • Derivatization: Evaporate the samples to dryness under a gentle stream of nitrogen. Add the derivatization agent and heat as required to ensure complete derivatization.

  • Extraction: After derivatization, perform a liquid-liquid extraction to isolate the derivatized analyte into an organic solvent suitable for GC-MS injection.

IV. GC-MS Analysis
  • Instrument Setup: Optimize the GC-MS parameters, including injector temperature, oven temperature program, and mass spectrometer settings (e.g., selected ion monitoring - SIM mode for enhanced sensitivity).

  • Analysis Sequence: Analyze the prepared blank samples and the low-concentration spiked samples. It is recommended to analyze at least 10 independent blank samples and 10 samples spiked at a concentration close to the expected LOD.[11]

Caption: Experimental workflow for LOD determination of this compound.

Data Analysis and LOD Calculation

The determination of the LOD is a statistical process. The following steps will guide you through the calculation.

  • Data Acquisition: From the GC-MS analysis of the blank samples, determine the signal response (peak area) for this compound. In the absence of a peak, the instrument noise in the expected retention time window should be measured.

  • Calculate the Limit of Blank (LoB):

    • LoB = mean of blank signals + 1.645 * (standard deviation of blank signals)

  • Data from Low-Concentration Samples: Analyze the data from the samples spiked with a low concentration of this compound.

  • Calculate the Limit of Detection (LOD):

    • LOD = LoB + 1.645 * (standard deviation of low-concentration sample signals)[12]

Alternatively, a common and simpler approach is to use the signal-to-noise ratio.[4]

  • Determine Noise: Measure the standard deviation of the baseline noise near the expected retention time of the analyte peak in a blank chromatogram.

  • Calculate LOD: The LOD is the concentration of the analyte that produces a peak with a signal-to-noise ratio of 3.

Table 1: Sample Data for LOD Calculation (Signal-to-Noise Method)

Concentration (ng/mL)SignalNoiseSignal-to-Noise Ratio
0 (Blank)-100-
0.52501002.5
1.0 310 100 3.1
2.06501006.5
5.0150010015.0

In this example, the LOD would be determined as 1.0 ng/mL.

Comparison of Methodologies for Volatile Fatty Acid Analysis

MethodTypical LODAdvantagesDisadvantages
GC-MS (Direct Injection)~1-10 mg/LSimple, no derivatizationLower sensitivity, potential for column contamination[13]
GC-MS (with Derivatization)0.1-10 µg/LHigh sensitivity and specificityMore complex sample preparation[10]
GC-FID~0.1-1 mg/LRobust, less expensive than MSLess specific than MS, potential for co-elution
HPLCVariable, generally higher than GC-MS for volatile compoundsGood for non-volatile acidsLower resolution for volatile compounds[11]

Expert Insights and Causality

The choice of analytical method and the resulting LOD are influenced by several factors:

  • Sample Matrix: Complex biological matrices can introduce interferences, potentially raising the LOD. Effective sample cleanup is crucial.

  • Derivatization Efficiency: Incomplete derivatization will lead to lower signal intensity and a higher LOD. The choice of derivatizing agent and reaction conditions must be optimized.

  • Instrumentation: The sensitivity of the mass spectrometer and the efficiency of the GC column play a direct role in the achievable LOD.

For achieving the lowest possible LOD for this compound, a GC-MS method with derivatization is highly recommended. The use of selected ion monitoring (SIM) on the mass spectrometer will significantly improve the signal-to-noise ratio and, consequently, the LOD.

LOD_Factors LOD Limit of Detection (LOD) Matrix Sample Matrix Cleanup Sample Cleanup Matrix->Cleanup Cleanup->LOD Deriv Derivatization Efficiency Deriv->LOD Instrument Instrument Sensitivity GC GC Separation Instrument->GC MS MS Detection (e.g., SIM) Instrument->MS GC->LOD MS->LOD

Caption: Factors influencing the Limit of Detection for this compound.

By understanding these relationships, researchers can make informed decisions to develop and validate analytical methods that are fit for their specific purpose, ensuring the generation of high-quality, reliable data.

References

Inter-laboratory comparison of 3-Methylhexanoic acid measurements

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Inter-laboratory Comparison of 3-Methylhexanoic Acid Measurements

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and conducting inter-laboratory comparisons for the measurement of this compound. We will delve into the nuanced challenges of its analysis, compare the leading analytical methodologies, and present a clear protocol for establishing a robust cross-validation study. Our focus is on the causality behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.

The Analytical Imperative: Why Standardize this compound Measurement?

This compound is a branched-chain fatty acid, a subclass of short-chain fatty acids (SCFAs), which are crucial metabolites produced by the gut microbiota.[1][2] These molecules are not merely metabolic byproducts; they are significant signaling molecules that influence host physiology, from gut health and metabolism to immune function.[2][3] Furthermore, this compound is a known key component of human axillary odor, making its accurate measurement relevant in dermatological and pheromonal studies.[4][5][6]

Deconstructing the Challenge: The Nuances of this compound Analysis

The physicochemical properties of this compound present distinct analytical hurdles that must be overcome to achieve reliable quantification.

  • Volatility and Sample Integrity : As a volatile fatty acid (VFA), this compound is susceptible to loss during sample collection, storage, and preparation.[1][10] Protocols must be meticulously designed to minimize evaporative losses, for instance, by using sealed vials and minimizing headspace. Deep-freezing samples is an effective preservation method.[10]

  • Complex Biological Matrices : Whether in feces, plasma, or sweat, this compound exists in a complex mixture of proteins, lipids, and other metabolites.[3][11] This necessitates robust extraction and purification steps to prevent matrix effects, where other components interfere with the analytical signal, leading to inaccurate quantification.[12]

  • Low Endogenous Concentrations : In matrices like blood plasma, the concentration of branched SCFAs can be in the low micromolar range or lower, demanding highly sensitive and selective analytical instrumentation.[2][13]

  • Chromatographic Behavior : The polar carboxylic acid group in this compound can cause poor peak shape (tailing) in gas chromatography (GC) due to interactions with the stationary phase and can lead to poor retention in reversed-phase liquid chromatography (LC). This often necessitates chemical derivatization to "cap" the polar group, thereby improving its analytical behavior.[14][15]

A Comparative Analysis of Core Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two preeminent techniques for the quantification of this compound. The choice between them depends on sample type, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is widely considered the gold standard for analyzing volatile compounds like SCFAs.[16] It offers unparalleled chromatographic resolution and sensitivity.

  • Principle of Causality : The core principle involves converting the analyte into a more volatile, less polar derivative. This is essential because the original carboxylic acid is not volatile enough for efficient GC analysis. This derivatization step, typically esterification to form a Fatty Acid Methyl Ester (FAME), allows the compound to be vaporized and travel through the GC column for separation.[17] The mass spectrometer then provides highly specific detection and confirmation based on the molecule's mass fragmentation pattern.

  • Self-Validating Protocol : A robust GC-MS protocol incorporates a stable isotope-labeled internal standard (e.g., this compound-d3). This is the key to a self-validating system. The internal standard is chemically identical to the analyte but has a different mass. By adding it at the very beginning of sample preparation, it experiences the exact same conditions—and potential losses—as the target analyte during extraction, derivatization, and injection. Any variability is canceled out when the ratio of the analyte to the internal standard is calculated, leading to superior accuracy and precision.[18][19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful alternative, particularly for its high specificity and often simpler sample preparation workflows.

  • Principle of Causality : While direct analysis is possible, derivatization is often employed to enhance chromatographic retention on common C18 columns and improve ionization efficiency in the mass spectrometer. A common agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[13] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation transition of the derivatized analyte, effectively filtering out noise from the complex sample matrix.

  • Self-Validating Protocol : Similar to GC-MS, the inclusion of a stable isotope-labeled internal standard is critical for a self-validating LC-MS/MS method. It co-elutes with the analyte and corrects for matrix effects and variations in extraction recovery and instrument response.

Data Presentation: Performance Comparison of Methodologies

The following table summarizes the typical performance characteristics for each technique, providing a basis for method selection.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Rationale & Causality
Selectivity High, especially with Selected Ion Monitoring (SIM)Very High, due to MS/MS fragmentationMS/MS offers superior noise reduction in complex matrices compared to single-stage MS.
Sensitivity (LOQ) Low ng/mL to pg/mLLow ng/mL to pg/mLBoth techniques are highly sensitive; the final LOQ depends heavily on the specific derivatization strategy and matrix.
Precision (%RSD) < 10%< 10%Excellent precision is achievable with the mandatory use of a stable isotope-labeled internal standard.[18]
Accuracy (% Recovery) 90-110%90-110%High accuracy is ensured by correcting for procedural losses with an internal standard.
Sample Prep Complexity Moderate to High (requires derivatization)Low to Moderate (may require derivatization)GC-MS derivatization is often a multi-step process involving heating, whereas LC-MS derivatization can sometimes be simpler.[13][17]
Throughput LowerHigherLC-MS systems, especially with modern UHPLC front-ends, generally offer faster run times than traditional GC methods.

Framework for an Inter-Laboratory Comparison Study

Conducting a successful inter-laboratory study requires meticulous planning, execution, and statistical analysis. The goal is to provide each participating laboratory with an objective assessment of its performance against its peers.[7]

Mandatory Visualization: Inter-Laboratory Study Workflow

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation P1 Study Coordinator Prepares Homogenous & Stable Test Material P2 Aliquots Distributed to Participating Laboratories P1->P2 Identical Samples A1 Lab 1 (GC-MS) A2 Lab 2 (LC-MS/MS) A3 Lab 'n' (Own Validated Method) D1 Labs Submit Quantitative Results to Coordinator A1->D1 Reported Concentrations A2->D1 Reported Concentrations A3->D1 Reported Concentrations D2 Coordinator Performs Statistical Analysis (Consensus Mean, Z-Scores) D1->D2 D3 Performance Report Issued to All Participants D2->D3 Confidential Feedback G Sample 1. Sample Preparation (e.g., 100 µL Plasma) IS 2. Add Internal Standard (this compound-d3) Sample->IS Extract 3. Liquid-Liquid Extraction (e.g., with Diethyl Ether after acidification) IS->Extract Dry 4. Evaporate to Dryness (Under Nitrogen Stream) Extract->Dry Deriv 5. Derivatization (e.g., BSTFA + 1% TMCS, 60°C for 30 min) Dry->Deriv Inject 6. GC-MS Injection Deriv->Inject Analyze 7. Separation & Detection (DB-5ms column, MS in SIM mode) Inject->Analyze Quant 8. Quantification (Ratio of Analyte to IS vs. Calibration Curve) Analyze->Quant

References

A Senior Application Scientist's Guide to Method Validation for the Quantification of 3-Methylhexanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and drug development professionals, the accurate quantification of metabolites like 3-Methylhexanoic acid (3-MHA) in biological matrices is paramount. This medium-chain fatty acid can be an important biomarker in various metabolic studies. This guide provides an in-depth comparison of two primary analytical methodologies for the quantification of 3-MHA in human urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The focus is on the practical aspects of method validation, ensuring data integrity and reliability in line with international regulatory standards.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical technique is a critical first step that dictates the subsequent validation strategy. This compound, a branched-chain fatty acid, presents specific analytical challenges due to its volatility and the complexity of the urine matrix.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Historically the gold standard for volatile and semi-volatile organic acid analysis, GC-MS offers excellent chromatographic resolution and established libraries for compound identification.[3][4] However, it necessitates a derivatization step to increase the volatility and thermal stability of 3-MHA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity, specificity, and simpler sample preparation, often circumventing the need for derivatization.[4] It is particularly advantageous for high-throughput analyses.

This guide will dissect the validation of both a GC-MS and an LC-MS/MS method, providing a comparative framework to aid in the selection of the most appropriate technique for your research needs. All validation parameters discussed are in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12]

Comparative Methodologies: GC-MS vs. LC-MS/MS

A direct comparison of the typical workflows for GC-MS and LC-MS/MS highlights the key differences in sample processing and analysis.

Diagram: Comparative Analytical Workflows

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start Urine Sample Collection gc_is Internal Standard Spiking gc_start->gc_is gc_ext Liquid-Liquid Extraction gc_is->gc_ext gc_deriv Derivatization (e.g., Silylation) gc_ext->gc_deriv gc_inj GC Injection & Separation gc_deriv->gc_inj gc_ms MS Detection gc_inj->gc_ms gc_end Data Analysis gc_ms->gc_end lc_start Urine Sample Collection lc_is Internal Standard Spiking lc_start->lc_is lc_prep Sample Dilution/'Dilute-and-Shoot' lc_is->lc_prep lc_inj LC Injection & Separation lc_prep->lc_inj lc_msms MS/MS Detection lc_inj->lc_msms lc_end Data Analysis lc_msms->lc_end

References

Performance of different capillary columns for 3-Methylhexanoic acid separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Capillary Column Selection for the Gas Chromatographic Separation of 3-Methylhexanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of capillary column performance for the separation of this compound (3-MHA), a chiral branched-chain fatty acid of significant interest in flavor and fragrance chemistry, metabolic research, and pharmaceutical development. We will delve into the nuanced challenges of analyzing this compound, from its separation within complex matrices of volatile fatty acids (VFAs) to the critical resolution of its (R)- and (S)-enantiomers. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Analytical Challenge: Understanding this compound

This compound presents a dual analytical challenge. Firstly, as a short-chain fatty acid, its inherent polarity and potential for hydrogen bonding can lead to poor peak shape (tailing) and adsorption on standard, non-polar gas chromatography (GC) columns. Secondly, and more critically, 3-MHA is a chiral molecule. The (R)- and (S)-enantiomers often possess distinct biological and sensory properties, making their individual separation and quantification essential for regulatory approval, efficacy studies, and authenticity profiling.

Effective analysis, therefore, requires careful consideration of two distinct separation goals:

  • Achiral Separation: Resolving 3-MHA from other structurally similar compounds, such as isomers (e.g., 2-methylhexanoic acid) and other VFAs in the sample matrix.

  • Chiral Separation: Resolving the (R)-3-MHA and (S)-3-MHA enantiomers from each other.

This guide is structured to address both of these challenges, providing a logical framework for column selection and method development.

The Role of Derivatization: A Prerequisite for Success

Direct analysis of free carboxylic acids like 3-MHA by GC is often problematic, even on specialized columns. To achieve sharp, symmetrical peaks and reproducible results, derivatization is a mandatory first step.[1][2] The most common approach is esterification to form fatty acid methyl esters (FAMEs). This process replaces the active acidic proton with a methyl group, significantly increasing volatility and reducing the potential for adsorptive interactions with the GC system.[1]

A standard and effective method for this is using boron trifluoride in methanol (BF₃-MeOH).

Experimental Protocol: Methyl Ester Derivatization
  • Sample Preparation: Accurately weigh or pipette the sample containing 3-MHA into a screw-cap vial. If in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol solution to the dried sample.[2]

  • Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes. The causality here is that heat is required to drive the esterification reaction to completion in a timely manner.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of an organic solvent (e.g., hexane or diethyl ether). Vortex vigorously for 30 seconds to extract the newly formed methyl esters into the organic layer.

  • Isolation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Drying & Concentration: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. The sample can then be concentrated if necessary or injected directly into the GC.[2]

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Cleanup Sample Sample containing This compound DriedSample Evaporate to Dryness Sample->DriedSample AddReagent Add BF3-Methanol Reagent DriedSample->AddReagent Heat Heat at 60-100°C AddReagent->Heat AddWaterHexane Add Water & Hexane Heat->AddWaterHexane Vortex Vortex to Extract AddWaterHexane->Vortex CollectOrganic Collect Organic Layer Vortex->CollectOrganic Dry Dry with Na2SO4 CollectOrganic->Dry FinalSample 3-MHA Methyl Ester in Solvent Dry->FinalSample GC_Injection FinalSample->GC_Injection Ready for Analysis

Workflow for 3-MHA derivatization to its methyl ester.

Part 1: Achiral Separation - Selecting a Column for Complex Matrices

For the separation of 3-MHA methyl ester from other FAMEs, the primary determinant of selectivity is stationary phase polarity.

Polyethylene Glycol (PEG) / "Wax" Columns

Polyethylene glycol (PEG) phases, commonly known as "Wax" columns, are the workhorse for FAME analysis.[3] Their high polarity provides a distinct elution order where unsaturated compounds are retained longer than saturated ones of the same carbon number.[3]

  • Mechanism of Separation: The primary interaction mechanism is hydrogen bonding and dipole-dipole interactions.[4] This makes PEG phases highly selective for polar analytes like esters.

  • Recommended Columns:

    • DB-WAX, HP-InnoWax, Stabilwax: These are general-purpose PEG columns that offer excellent performance for less complex samples.[1][5]

    • FFAP (Free Fatty Acid Phase): These are nitroterephthalic acid-modified PEG columns specifically designed for the analysis of acidic compounds, even underivatized ones.[6] While derivatization is still recommended for 3-MHA, an FFAP column provides an extra layer of inertness, ensuring symmetrical peak shapes for all fatty acids in the sample. A DB-FFAP column has been shown to effectively separate fifteen different fatty acids with excellent peak symmetry.[6]

    • Stabilwax-DA: This is a bonded PEG phase that has been specially acid-deactivated.[7] This deactivation significantly reduces the adsorption of acidic compounds, improving peak shape and sample capacity, making it an excellent choice for trace-level analysis.[7]

Cyanopropyl Columns

For highly complex samples containing numerous positional or geometric (cis/trans) isomers, a cyanopropyl-based stationary phase offers superior selectivity.

  • Mechanism of Separation: The high concentration of cyanopropyl groups creates strong dipole moments, leading to exceptionally high polarity and unique selectivity based on the position and configuration of double bonds.

  • Recommended Columns:

    • DB-23, HP-88: These columns are considered among the most polar available and are the gold standard for detailed FAME separations, particularly for resolving complex mixtures of cis and trans isomers.[1][8] While 3-MHA is saturated, if it must be resolved from a complex background of unsaturated fatty acids, these columns provide the highest resolving power.

Part 2: Chiral Separation - Resolving the Enantiomers

Direct separation of enantiomers requires a chiral stationary phase (CSP). The dominant technology in capillary GC for this purpose is based on derivatized cyclodextrins.[9][10]

Cyclodextrin-Based Chiral Stationary Phases
  • Mechanism of Separation: Cyclodextrins are cyclic oligosaccharides that form a tapered cavity, often described as a "chiral basket".[11] Enantiomeric separation occurs through host-guest interactions, where one enantiomer fits more favorably into the chiral cavity than the other.[11] This differential interaction strength leads to different retention times. The selectivity is governed by the size of the cyclodextrin (α, β, or γ) and the chemical nature of the derivatives on its rim.

  • Recommended Columns: For short branched-chain fatty acids like 3-MHA, β- and γ-cyclodextrins are most common.

    • Rt-βDEX & Rt-γDEX series (and equivalents): Columns with derivatized beta-cyclodextrins are a primary choice. For example, a 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase has been successfully used to separate a wide range of chiral compounds, including the closely related 2-methylhexanoic acid.[11][12]

    • Chirasil-DEX CB (and equivalents): This is another widely used permethylated beta-cyclodextrin column known for its broad applicability in separating chiral flavor and fragrance compounds.

Causality in Chiral Method Development: The key to successful chiral separation is often temperature. Enantioselectivity is typically greatest at lower temperatures.[13] Therefore, method development should involve starting with a low oven temperature (e.g., 40-60°C) and using a slow temperature ramp (e.g., 1-2°C/min) to maximize the resolution between the enantiomeric peaks. A compromise must be struck between analysis time and the required resolution.[13]

G cluster_analyte cluster_csp Chiral Stationary Phase R_MHA (R)-3-MHA CSP Cyclodextrin Cavity R_MHA->CSP Stronger Interaction (Longer Retention) S_MHA (S)-3-MHA S_MHA->CSP Weaker Interaction (Shorter Retention)

Chiral recognition via inclusion in a cyclodextrin cavity.

Performance Comparison Summary

The table below summarizes the characteristics of the discussed capillary columns to guide selection based on the analytical objective.

Column TypeStationary PhasePolarityPrimary ApplicationKey Performance Characteristics
FFAP Nitroterephthalic acid-modified PEGVery HighAchiral: General VFA/FAME analysisExcellent inertness for acidic compounds, robust peak shapes.[6]
Stabilwax-DA Acid-deactivated PEGHighAchiral: Trace VFA/FAME analysisSpecially deactivated for acidic compounds, reduces adsorption.[7]
HP-88 Bis(cyanopropyl) siloxaneExtremely HighAchiral: Complex FAMEs, isomersHighest polarity, resolves cis/trans and positional isomers.[1][8]
Rt-βDEXsm Derivatized β-CyclodextrinChiralChiral: Enantiomer separationSeparates enantiomers via host-guest inclusion complexation.[10]
Chirasil-DEX Permethylated β-CyclodextrinChiralChiral: Enantiomer separationBroad applicability for many classes of chiral compounds.

Conclusion and Expert Recommendations

The selection of a capillary column for the analysis of this compound is fundamentally dictated by the analytical goal.

  • For routine quantification of 3-MHA in a matrix of other volatile fatty acids (achiral separation), a specialized polar column is required. An FFAP or Stabilwax-DA column is highly recommended to ensure symmetrical peak shapes and accurate integration, even if minor underivatized acids are present.

  • For the determination of enantiomeric excess or the individual quantification of (R)- and (S)-3-MHA (chiral separation), a derivatized cyclodextrin-based column is mandatory. A column with a beta-cyclodextrin stationary phase, such as an Rt-βDEX or equivalent, should be the starting point for method development.

By first performing a derivatization to the methyl ester and then selecting the appropriate column based on the specific separation challenge, researchers can develop robust, reliable, and highly accurate methods for the analysis of this compound.

References

A Comparative Guide to 3-Methylhexanoic Acid Levels in Diverse Human Populations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth quantitative comparison of 3-methylhexanoic acid and its related compounds, key contributors to human axillary odor, across various populations. It is intended for researchers, scientists, and drug development professionals engaged in understanding the biochemical underpinnings of human scent and developing targeted deodorant and antiperspirant technologies. This document synthesizes findings from authoritative studies, presenting quantitative data, detailed experimental methodologies, and a visualization of the core biological pathways.

Introduction: The Biochemical Basis of Human Axillary Odor

Human axillary odor is a complex biochemical signature primarily driven by the microbial transformation of odorless secretions from apocrine glands. Among the myriad of volatile organic compounds (VOCs) produced, branched-chain fatty acids play a pivotal role. Specifically, (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (3H3M) are recognized as major contributors to the characteristic scent of human sweat[1]. These molecules are not secreted in their volatile form. Instead, they are released from non-volatile, odorless precursors, which are amino acid conjugates, through the enzymatic action of the resident skin microbiota, particularly Corynebacterium species.

The secretion of these precursors is, in turn, genetically determined. The ATP-binding cassette transporter C11 (ABCC11) gene is a crucial factor in this process[2]. A specific single nucleotide polymorphism (SNP) in this gene (rs17822931) dictates the secretion of odor precursors into the axilla. Individuals with a functional ABCC11 gene (genotypes GG or GA) secrete the precursors, leading to the production of characteristic axillary odor. In contrast, those with a non-functional variant (genotype AA), which is prevalent in East Asian populations, exhibit a significant reduction or complete absence of these odorants[2].

This guide will delve into the quantitative differences in this compound derivatives observed across populations defined by ethnicity and sex, providing the experimental context for these findings.

Comparative Analysis of this compound Derivatives

The concentration of volatile carboxylic acids in axillary sweat displays significant inter-individual and inter-population variability. This variation is attributed to both genetic factors, primarily the ABCC11 genotype, and the composition of the axillary microbiome.

Ethnic Variations

A key study investigated the relative abundance of axillary odorants in healthy male donors of African-American, Caucasian, and East Asian descent[1]. The findings revealed quantitative, but not qualitative, differences in the volatile acid profiles among these groups.

CompoundAfrican-AmericanCaucasianEast AsianStatistical Significance
(E)-3-methyl-2-hexenoic acid (3M2H) HighestIntermediateLowestP = 0.010 (for E-isomer)
3-hydroxy-3-methylhexanoic acid (3H3M) HighestIntermediateLowestP = 0.007 (detectable levels)
Table 1: Relative abundance of key axillary odorants across different ethnic groups. Data is synthesized from a comparative study which noted these trends.[1]

The study highlighted that individuals of African-American descent exhibited the highest relative amounts of both 3M2H and 3H3M, followed by Caucasians, with East Asians showing the lowest levels[1]. These differences align with the known global distribution of the functional ABCC11 allele, which is most prevalent in African and European populations and least common in East Asians[2].

Sex-Specific Differences

While direct quantitative comparisons of the final volatile acids between sexes are less documented, significant gender-specific differences have been observed in their non-volatile precursors. A study analyzing the glutamine conjugate precursor of (R)/(S)-3-hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA) and the cysteinylglycine-S-conjugate precursor of (R)/(S)-3-methyl-3-sulfanylhexan-1-ol ((R)/(S)-MSH) found a distinct sexual dimorphism[3][4].

The ratio of the precursor to (R)/(S)-HMHA to the precursor of (R)/(S)-MSH was found to be three times higher in men than in women[3][4]. This suggests that men have a greater potential to produce the cheesy, rancid odor associated with (R)/(S)-HMHA, while women may liberate more of the tropical fruit- and onion-like smelling (R)/(S)-MSH[3][4].

Variations with Age and Health Status

Current research provides limited specific quantitative data on how this compound levels vary with age. One study indicated that post-pubertal children have higher odor dilution factors for carboxylic acids compared to pre-pubertal children, suggesting an increase in production after puberty[5]. However, specific concentrations of this compound were not reported.

Regarding health status, there is a lack of established links between this compound levels and specific metabolic disorders. While some metabolic conditions, such as 3-methylglutaconic aciduria, involve related branched-chain organic acids, a direct correlation with axillary this compound has not been demonstrated[6].

Mechanism & Biological Relevance

The production of volatile this compound derivatives is a multi-step process involving genetic predisposition, glandular secretion, and microbial metabolism.

The Role of the ABCC11 Transporter

The ABCC11 protein, a member of the ATP-binding cassette (ABC) transporter superfamily, is expressed in apocrine glands[2][7]. Its primary function in this context is to transport the odorless amino acid-conjugated precursors of axillary odorants from within the apocrine gland cells into the glandular lumen, from where they are secreted onto the skin surface[2]. The G allele at rs17822931 corresponds to a functional ABCC11 protein, while the A allele leads to a non-functional protein, thereby abolishing the secretion of these precursors[2].

ABCC11_Function cluster_apocrine Apocrine Gland Cell cluster_skin Skin Surface Precursor Odor Precursor (e.g., HMHA-Glutamine) ABCC11 ABCC11 Transporter (Functional) Precursor->ABCC11 Transport Secreted_Precursor Secreted Odor Precursor ABCC11->Secreted_Precursor Bacteria Corynebacterium sp. Secreted_Precursor->Bacteria Volatile_Acid Volatile 3-Methylhexanoic Acid Derivative Bacteria->Volatile_Acid Enzymatic Cleavage

Caption: Biological pathway of volatile acid formation.

Microbial Transformation

Once the odorless precursors are secreted onto the skin, they are metabolized by the resident axillary microbiome. Corynebacterium species, in particular, produce enzymes called Nα-acyl-glutamine aminoacylases that cleave the glutamine conjugate from the fatty acid, releasing the volatile and odorous 3-hydroxy-3-methylhexanoic acid[8][9]. The composition of an individual's skin microbiome can, therefore, significantly influence the final odor profile.

Experimental Protocols

The quantitative analysis of this compound and its derivatives in biological matrices like sweat is predominantly performed using chromatographic techniques coupled with mass spectrometry.

Sample Collection and Preparation
  • Participant Selection: Recruit healthy volunteers from the target populations. A washout period of 7-10 days is typically enforced, during which participants refrain from using deodorants, antiperspirants, and scented soaps.

  • Sweat Collection: Axillary sweat is collected by having participants wear sterile cotton pads or T-shirts for a 24-hour period.

  • Extraction: The collected sweat is extracted from the cotton pads or T-shirt swatches using an appropriate solvent, such as a mixture of dichloromethane and methanol.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to each sample to allow for accurate quantification.

  • Derivatization (for GC-MS): To improve volatility and chromatographic performance, the carboxylic acid group is often derivatized. A common method is esterification to form methyl esters using reagents like BF3-methanol or by using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

GCMS_Workflow Sample Sweat Extract Derivatization Derivatization (e.g., Esterification) Sample->Derivatization GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection GC_Column Capillary Column (e.g., VF-WAXms) GC_Injection->GC_Column MS_Detection Mass Spectrometry (EI, SIM/Scan Mode) GC_Column->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis

Caption: Generalized GC-MS workflow for acid analysis.

Typical GC-MS Parameters:

  • Column: A polar capillary column, such as a polyethylene glycol-based column (e.g., Agilent J&W VF-WAXms), is often used to achieve good separation of fatty acid isomers[9].

  • Injection: Splitless injection is typically used to maximize the transfer of analytes to the column for trace-level analysis.

  • Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. For example, an initial temperature of 55°C held for 1 minute, ramped to 190°C at a rate of 30°C/min, and held for 1 minute[10].

  • Mass Spectrometry: Electron ionization (EI) is used to fragment the molecules. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and specific technique that is particularly useful for analyzing compounds in complex biological matrices. It often does not require derivatization, which simplifies sample preparation.

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase column (e.g., C18) is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier (e.g., formic acid), is used to elute the compounds.

  • Ionization: Electrospray ionization (ESI), typically in negative ion mode, is used to generate ions of the carboxylic acids.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is employed for highly selective and sensitive quantification.

Conclusion and Future Directions

The quantitative comparison of this compound and its derivatives reveals significant variations across different human populations, primarily driven by genetic factors related to the ABCC11 gene and further modulated by sex. Individuals of African and European descent tend to have higher levels of these key axillary odorants compared to East Asians. Furthermore, the precursor ratios suggest a male predisposition towards the production of 3-hydroxy-3-methylhexanoic acid.

While these findings provide a strong foundation for understanding the biochemical basis of human body odor, further research is warranted. The establishment of absolute quantitative data across a wider range of populations, including different age groups and individuals with various health statuses, would provide a more complete picture. Additionally, exploring the interplay between host genetics and the composition of the axillary microbiome will be crucial for a comprehensive understanding of the factors that determine an individual's unique odor profile. Such knowledge will undoubtedly pave the way for the development of more effective and personalized odor-control technologies.

References

A Comparative Guide to High-Precision Quantification: The Definitive Role of a Deuterated Internal Standard in 3-Methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of small molecules like 3-methylhexanoic acid is not merely a procedural step but the bedrock of reliable data and informed decision-making. This branched-chain fatty acid, implicated in metabolic studies and as a contributor to characteristic odors, presents analytical challenges that demand the highest level of precision.[1][2][3] This guide provides an in-depth comparison of analytical approaches, demonstrating with experimental logic and supporting data why the use of a deuterated internal standard is the gold standard for the analysis of this compound.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy

The cornerstone of high-precision quantification in mass spectrometry is the principle of Isotope Dilution Mass Spectrometry (IDMS).[4][5] This technique is not an incremental improvement over other methods; it represents a fundamental shift in analytical philosophy. Instead of relying on the absolute signal intensity of the analyte, which can be notoriously variable, IDMS relies on the ratio of the naturally occurring analyte to a known quantity of its isotopically labeled counterpart, which is added to the sample at the very first stage of analysis.[4][6]

A deuterated internal standard, such as this compound-d3, is chemically identical to the target analyte (this compound).[7] The only difference is that several hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This mass difference allows the two compounds to be distinguished by the mass spectrometer. However, their identical physicochemical properties ensure they behave as one throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization.[7][8]

Any loss of analyte during sample preparation or any fluctuation in instrument response will be mirrored by a proportional loss or fluctuation of the deuterated standard.[4][7] This preserves the critical ratio between the two, leading to exceptionally accurate and precise results that are immune to many common sources of analytical error.[9]

cluster_sample Initial Sample cluster_spike Spiking cluster_prep Sample Preparation (Extraction, Cleanup) cluster_ms Mass Spectrometry Analysis A1 Analyte (Unknown Amount) IS1 Deuterated IS (Known Amount) A2 Analyte A1->A2 IS2 Deuterated IS IS1->IS2 Ratio Measure Signal Ratio (Analyte / IS) A2->Ratio IS2->Ratio Loss Sample Loss (Affects Both) Result Accurate Quantification (Independent of Loss/Variation) Ratio->Result

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Comparison of Analytical Approaches

To fully appreciate the power of a deuterated internal standard, it is essential to compare it with alternative quantification methods.

MethodPrincipleAdvantagesDisadvantages
External Standard A calibration curve is generated from standards prepared in a clean solvent. The sample response is compared to this curve.Simple to prepare.Highly susceptible to matrix effects (ion suppression/enhancement) and variations in sample recovery. Results are often imprecise and inaccurate for complex samples.
Surrogate Internal Standard A non-isotopically labeled compound, chemically similar but not identical to the analyte, is added to the sample.Better than external standard as it corrects for some variability.Physicochemical differences mean it may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to biased results.[10]
Deuterated Internal Standard (IDMS) An isotopically labeled version of the analyte is added to the sample. Quantification is based on the response ratio.Gold Standard. Corrects for sample loss, extraction inefficiency, injection volume variations, and matrix effects.[7][11] Provides the highest accuracy and precision.[4]Requires synthesis and availability of the specific deuterated standard.

Validated Experimental Workflow: GC-MS Analysis

The analysis of a carboxylic acid like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) typically requires a derivatization step to increase its volatility and improve chromatographic performance.[12][13] The following protocol outlines a self-validating system built around the use of a deuterated internal standard.

start Start: Sample (e.g., Plasma, Urine) spike Step 1: Spike with Deuterated IS (this compound-d3) start->spike Critical First Step: Ensures ratio is locked in extract Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) spike->extract dry Step 3: Evaporate to Dryness (Under Nitrogen Stream) extract->dry derivatize Step 4: Derivatization (e.g., with BSTFA to form TMS-ester) dry->derivatize gcms Step 5: GC-MS Analysis (Quantify Analyte/IS Ratio) derivatize->gcms end End: High-Fidelity Data gcms->end

Caption: GC-MS workflow for this compound analysis.
Step-by-Step Methodology

1. Sample Preparation and Spiking:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the deuterated internal standard working solution (e.g., this compound-d3 at 1 µg/mL).

  • Vortex briefly to mix.

  • Causality: This step is performed first to ensure that the internal standard is present to account for any analyte loss or variability in all subsequent steps.[7][9]

2. Liquid-Liquid Extraction (LLE):

  • Add 50 µL of an acid (e.g., 1M HCl) to protonate the carboxylic acid, making it less water-soluble.

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Trustworthiness: Both the native analyte and the deuterated standard will partition into the organic phase with the same efficiency. Any incomplete extraction will affect both equally, leaving their ratio unchanged.[7]

3. Derivatization for GC-MS:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 50 µL of a solvent (e.g., pyridine).

  • Heat the mixture at 60°C for 30 minutes to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • Expertise: Carboxylic acids have poor peak shape and thermal stability in GC.[12][13] Derivatization is essential for achieving the sharp, symmetrical peaks required for sensitive and reproducible quantification.[12]

4. GC-MS Instrumental Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single or triple quadrupole).

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Injection: 1 µL injection in splitless mode.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity.

    • Monitor a specific ion for native this compound-TMS ester (e.g., m/z 117).

    • Monitor the corresponding ion for the deuterated this compound-d3-TMS ester (e.g., m/z 120).

Performance Data: A Side-by-Side Comparison

The ultimate validation of a method lies in its performance characteristics.[14] The following table summarizes typical validation data when analyzing this compound in a complex matrix (e.g., plasma) with and without a deuterated internal standard.

Validation ParameterMethod with External StandardMethod with Deuterated Internal StandardJustification for Superiority
Accuracy (% Recovery) 75 - 115%98 - 102%The deuterated IS perfectly corrects for sample loss during extraction, leading to recovery values consistently near 100%.[15]
Precision (% RSD) < 15%< 5%By normalizing for variations in injection volume and instrument response, the deuterated IS dramatically reduces variability between replicate measurements.[7][16]
Linearity (R²) > 0.990> 0.998The ratio-based calibration is inherently more linear because it is immune to the random errors that affect absolute signal intensity.
Limit of Quantification (LOQ) 10 ng/mL2 ng/mLThe stable baseline and consistent signal-to-noise ratio provided by the internal standard allow for more confident quantification at lower levels.[15]

Data presented are representative values based on established analytical method validation principles.[14][17]

Conclusion: An Authoritative Recommendation

For any application requiring the quantification of this compound, the choice of analytical methodology directly impacts the integrity of the results. While simpler methods like external standardization exist, they are fraught with potential inaccuracies arising from sample matrix complexity and procedural variability.

The use of a deuterated internal standard in an Isotope Dilution Mass Spectrometry workflow is the only approach that builds self-validation into every step of the process. It is a system designed to be robust, precise, and accurate. By perfectly mimicking the analyte of interest, the deuterated standard acts as an internal control that negates the most common sources of analytical error. For researchers, scientists, and drug development professionals, embracing this methodology is a commitment to generating the highest quality, most defensible data possible.[7][]

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. Handling reagents like 3-Methylhexanoic acid (CAS No: 3780-58-3), a medium-chain fatty acid, requires a nuanced understanding of its properties to mitigate risks effectively.[1][2] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, not on avoidable laboratory incidents.

Hazard Analysis: Understanding the Corrosive Nature of this compound

This compound is classified as a hazardous chemical that can cause severe skin burns and serious eye damage.[1][3] Some sources also indicate it may cause respiratory irritation.[3][4] The corrosive nature of carboxylic acids, like this compound, is the primary driver for the stringent PPE requirements.[5] Understanding the potential for harm is the first step in preventing it.

Hazard Category GHS Classification Description of Risk
Skin Corrosion/IrritationCategory 1CCauses severe skin burns upon contact.[1][3]
Serious Eye Damage/IrritationCategory 1Causes serious, potentially irreversible, eye damage.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation.[3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on established safety protocols for corrosive materials.[6][7]

Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and should be worn at all times when handling this compound. They must form a complete seal around the eyes to protect from splashes and vapors.[8]

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when transferring liquids, working with larger quantities, or when there is a heightened risk of splashing.[7][9]

Causality: The carboxyl group of this compound can readily react with the moisture in the eyes, leading to rapid and severe tissue damage. A face shield provides a broader barrier of protection for the entire face.

Skin and Body Protection: A Barrier Against Corrosivity

Direct skin contact with this compound can lead to severe chemical burns.[1]

  • Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are suitable for handling carboxylic acids.[9] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[10]

  • Lab Coat: A chemical-resistant lab coat, preferably one that is fully buttoned, must be worn to protect your street clothes and underlying skin.[11]

  • Apron: For tasks with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-Toe Shoes: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting where hazardous chemicals are handled.[12]

Respiratory Protection: Safeguarding Against Irritation

While primarily a corrosive contact hazard, the potential for respiratory irritation necessitates careful consideration of the work environment.[3]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][13]

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9] A proper fit test is essential for respirator effectiveness.[9]

Operational and Disposal Plans

Safe handling extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling and Storage Procedures
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[3] Keep containers tightly closed.[3] Avoid storing with bases or strong oxidizing agents, as they are incompatible.[3][5]

  • Transporting: When moving the chemical within the laboratory, use a secondary container to mitigate the risk of spills.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][14]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE, including respiratory protection if required.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Neutralize: For spills of acidic substances, neutralization may be appropriate. This should be done with caution and with a suitable neutralizing agent (e.g., sodium bicarbonate).

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[4][15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

Disposal Plan

Chemical waste disposal is governed by strict regulations to protect the environment.

  • Waste Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[12]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.[16]

  • Disposal Method: Do not dispose of this compound down the drain.[11][16] It should be disposed of through a licensed hazardous waste disposal company. One common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11][13]

Experimental Protocol: Synthesis of an Ester via Fischer Esterification

This protocol provides a practical example of a procedure where the aforementioned PPE and handling guidelines are critical.

Objective: To synthesize an ester from this compound and an alcohol using an acid catalyst.

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Appropriate glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Preparation: Don all required PPE (chemical splash goggles, face shield, nitrile gloves, and a chemical-resistant lab coat). Set up the reaction apparatus in a certified chemical fume hood.

  • Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a condenser and heat the mixture to reflux for the specified time.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: This will produce CO2 gas; vent the separatory funnel frequently.

    • Wash with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the ester by distillation or chromatography as required.

  • Waste Disposal: Dispose of all aqueous layers and contaminated materials in the appropriate hazardous waste containers.

Visualizing the PPE Decision-Making Process

PPE_Decision_Process PPE Selection Workflow for this compound start Start: Handling This compound assess_hazards Assess Hazards: - Skin Corrosion (Cat 1C) - Eye Damage (Cat 1) - Respiratory Irritation (Cat 3) start->assess_hazards ppe_selection Select Core PPE assess_hazards->ppe_selection eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield ppe_selection->eye_face skin_body Skin/Body Protection: - Nitrile/Butyl Gloves - Chemical-Resistant Lab Coat - Closed-Toe Shoes ppe_selection->skin_body respiratory Respiratory Protection: - Work in Fume Hood ppe_selection->respiratory task_assessment Assess Specific Task eye_face->task_assessment skin_body->task_assessment respiratory->task_assessment large_volume Large Volume or High Splash Potential? task_assessment->large_volume spill_cleanup Spill Cleanup or Inadequate Ventilation? task_assessment->spill_cleanup enhanced_skin Add Chemical-Resistant Apron large_volume->enhanced_skin Yes proceed Proceed with Experiment large_volume->proceed No enhanced_respiratory Add NIOSH-Approved Respirator spill_cleanup->enhanced_respiratory Yes spill_cleanup->proceed No enhanced_skin->proceed enhanced_respiratory->proceed end End of Procedure: Follow Disposal Plan proceed->end

Caption: PPE selection workflow for handling this compound.

References

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3-Methylhexanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.